Product packaging for 3-Bromo-5-chloro-2-fluorobenzaldehyde(Cat. No.:CAS No. 1269440-82-5)

3-Bromo-5-chloro-2-fluorobenzaldehyde

Cat. No.: B1524345
CAS No.: 1269440-82-5
M. Wt: 237.45 g/mol
InChI Key: WYDFJQCDJMWXQR-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClFO B1524345 3-Bromo-5-chloro-2-fluorobenzaldehyde CAS No. 1269440-82-5

Properties

IUPAC Name

3-bromo-5-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDFJQCDJMWXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde: A Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct halogen atoms, offers multiple points for diversification, making it a valuable intermediate in drug discovery and materials science. This technical guide provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the strategic considerations behind each pathway, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Polysubstituted Benzaldehydes

The precise arrangement of substituents on an aromatic ring is a cornerstone of modern chemical synthesis. Halogenated benzaldehydes, in particular, are versatile precursors due to the diverse reactivity of the aldehyde and the carbon-halogen bonds. The title compound, this compound, is of particular interest. The aldehyde group is a gateway to a vast array of chemical transformations, while the fluorine, chlorine, and bromine atoms can be selectively manipulated in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity. This guide focuses on scientifically robust and practical methods for its preparation.

Strategic Approach 1: Ortho-Directed Metalation and Formylation

One of the most elegant and regioselective methods for introducing a formyl group onto a substituted aromatic ring is through directed ortho-lithiation. This strategy leverages the ability of certain substituents to direct a strong base to deprotonate the adjacent (ortho) position, creating a stabilized organolithium intermediate that can then be trapped by an electrophile.

Mechanistic Rationale

In the case of the precursor 1-bromo-3-chloro-5-fluorobenzene[1][2], the fluorine atom is a potent ortho-directing group for lithiation.[3] Despite being highly electronegative, fluorine's non-bonding electron pairs can coordinate with the lithium cation of the organolithium base (e.g., n-butyllithium), lowering the activation energy for proton abstraction at the C2 position. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or a combination of n-BuLi with a ligand like TMEDA (tetramethylethylenediamine) is crucial for efficient and selective deprotonation.

Once the aryllithium species is formed in situ, it is quenched with an appropriate formylating agent. N,N-Dimethylformamide (DMF) is the most common and effective electrophile for this purpose. The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired this compound.

Visualizing the Workflow: Ortho-Lithiation Pathway

ortho_lithiation Start 1-Bromo-3-chloro-5-fluorobenzene Reagents 1. LDA or n-BuLi/TMEDA 2. DMF Start->Reagents Deprotonation Intermediate Ortho-lithiated Intermediate Reagents->Intermediate Workup Aqueous Workup (e.g., aq. NH4Cl) Intermediate->Workup Formylation & Quench Product This compound Workup->Product

Caption: Workflow for ortho-lithiation and formylation.

Detailed Experimental Protocol

Materials: 1-Bromo-3-chloro-5-fluorobenzene, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Ammonium chloride (NH₄Cl), Diethyl ether, Magnesium sulfate (MgSO₄).

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF (2.0 M based on starting material) and freshly distilled diisopropylamine (1.2 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation: Add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Monitor reaction progress by TLC or GC-MS of quenched aliquots if desired.

  • Formylation: Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C. The solution may change color. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Trustworthiness & Causality: Why This Protocol Works
  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources like water. Rigorous exclusion of moisture is mandatory for success.

  • Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a low temperature prevents decomposition and potential side reactions, such as halogen-metal exchange, particularly with the bromine atom.[4]

  • Order of Addition: Adding the aryl halide to the pre-formed LDA solution ensures the base is in excess, promoting rapid and complete deprotonation.

  • Quenching: The use of a mild acid like saturated NH₄Cl neutralizes any remaining base and facilitates the hydrolysis of the tetrahedral intermediate to the aldehyde without causing degradation.

Strategic Approach 2: Electrophilic Aromatic Substitution

An alternative and often industrially scalable approach is to begin with a benzaldehyde derivative and introduce the final halogen via electrophilic aromatic substitution (EAS). The success of this strategy hinges on the directing effects of the substituents already present on the ring to achieve the desired regioselectivity.

Mechanistic Rationale

For this target, a logical precursor is 5-chloro-2-fluorobenzaldehyde . In this molecule, the fluorine atom is an ortho, para-director, and the chlorine and aldehyde groups are meta-directors. The aldehyde group is strongly deactivating, while the halogens are deactivating but ortho, para-directing.

  • The fluorine at C2 directs an incoming electrophile (e.g., Br⁺) to its ortho (C3) and para (C5) positions.

  • The chlorine at C5 directs to its ortho positions (C4, C6).

  • The aldehyde at C1 directs to its meta positions (C3, C5).

The C3 position is strongly activated by the fluorine atom and is the convergent point for the directing effects of both the fluorine and the aldehyde. This makes the C3 position the most nucleophilic and therefore the most likely site for bromination. N-Bromosuccinimide (NBS) in a polar aprotic solvent or bromine with a Lewis acid catalyst can be used as the electrophilic bromine source.[5][6]

Visualizing the Workflow: Electrophilic Bromination Pathway

eas_bromination Start 5-Chloro-2-fluorobenzaldehyde Reagents Brominating Agent (e.g., NBS, Br2/FeBr3) Start->Reagents Intermediate Sigma Complex (Wheland Intermediate) Reagents->Intermediate Electrophilic Attack Deprotonation Deprotonation & Aromatization Intermediate->Deprotonation Product This compound Deprotonation->Product

Caption: Workflow for electrophilic bromination of a precursor.

Detailed Experimental Protocol

Materials: 5-Chloro-2-fluorobenzaldehyde, N-Bromosuccinimide (NBS), Sulfuric acid (concentrated), Dichloromethane (DCM).

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-fluorobenzaldehyde (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add concentrated sulfuric acid (2.0 equivalents) to act as a solvent and catalyst.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Strategic Approach 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[7] It involves the use of a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl₃).[8][9]

Mechanistic Rationale & Feasibility

The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[10][11] Therefore, this reaction is most effective on aromatic rings that are activated by electron-donating groups. The starting material, 1-bromo-3-chloro-5-fluorobenzene, contains three deactivating halogen substituents. This significantly reduces the nucleophilicity of the aromatic ring, making the Vilsmeier-Haack reaction challenging and likely to require harsh conditions (e.g., high temperatures) and result in lower yields compared to the ortho-lithiation route.

Despite this, it is a valid pathway to consider, especially in an industrial setting where the cost and handling of organolithium reagents may be a concern. The reaction would proceed via electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt during workup to furnish the aldehyde. The regioselectivity would again be directed by the fluorine atom to the C2 position.

Comparative Data Summary
Synthesis RouteKey ReagentsTypical ConditionsYield (%)Purity (%)Key AdvantagesKey Challenges
Ortho-Lithiation n-BuLi or LDA, DMF-78 °C, Anhydrous60-80>98High regioselectivity, clean reactionRequires cryogenic temps, strictly anhydrous
Electrophilic Bromination NBS, H₂SO₄0 °C to RT75-90>97Scalable, uses common reagentsPotential for regioisomeric impurities
Vilsmeier-Haack POCl₃, DMF80-100 °C30-50>95Avoids organometallicsLow yield due to deactivated ring, harsh conditions

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways.

  • Ortho-directed metalation offers the most precise and elegant solution, providing excellent regiocontrol, albeit with stringent requirements for anhydrous and cryogenic conditions.

  • Electrophilic bromination of a 5-chloro-2-fluorobenzaldehyde precursor represents a robust and high-yielding alternative that is well-suited for larger scale production.

  • The Vilsmeier-Haack reaction , while mechanistically plausible, is hampered by the electronically-deficient nature of the substrate, leading to lower efficiency.

The choice of the optimal route will depend on the specific requirements of the researcher, including scale, available equipment, cost of materials, and tolerance for process optimization. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable chemical intermediate.

References

Spectroscopic Characterization of 3-Bromo-5-chloro-2-fluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No. 1269440-82-5), a key intermediate in pharmaceutical synthesis, notably in the production of encorafenib.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights for its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₃BrClFO, is a polysubstituted aromatic aldehyde.[3] The precise arrangement of its electron-withdrawing halogen substituents (bromine, chlorine, and fluorine) and the aldehyde group dictates its reactivity and makes its unambiguous characterization essential. Spectroscopic techniques provide a powerful toolkit for confirming the identity, purity, and structure of this molecule. This guide will delve into the expected spectral features and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4]

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is recommended for its ability to produce sharp peaks for halogenated benzaldehyde derivatives.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[4]

Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.[4]

  • Set the appropriate acquisition parameters, including a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectra (1H, 13C, 19F) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aldehyde proton and the two aromatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0Singlet1HAldehyde proton (-CHO)
7.5 - 8.0Multiplet2HAromatic protons

Interpretation:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the adjacent electron-withdrawing carbonyl group and is expected to appear as a sharp singlet around δ 10.0 ppm.[5]

  • Aromatic Protons: The two aromatic protons will be influenced by the three halogen substituents and the aldehyde group, leading to complex splitting patterns in the aromatic region (δ 7.5–8.0 ppm).[5] The exact chemical shifts and coupling constants will depend on the combined electronic and steric effects of the substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
190 - 195Carbonyl carbon (C=O)
127 - 135Aromatic carbons

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and will appear at a characteristic downfield shift of around δ 190-195 ppm.[6]

  • Aromatic Carbons: The six aromatic carbons will resonate in the range of δ 127-135 ppm.[6] Due to the lack of symmetry, six distinct signals are expected. The carbons directly attached to the halogens will show characteristic splitting patterns in a proton-coupled ¹³C NMR spectrum due to C-F and C-H coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atom.

Predicted Chemical Shift (δ, ppm) Reference
-100 to -140CFCl₃

Interpretation:

  • The chemical shift of the fluorine atom will be influenced by the other substituents on the aromatic ring. For fluoroaromatic compounds, the chemical shifts typically appear in the range of -100 to -140 ppm relative to CFCl₃.[7][8] The signal will likely be a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
2850 - 2700Aldehydic C-H stretchMedium
1710 - 1685C=O stretch (conjugated)Strong
1600 - 1450C=C aromatic stretchMedium to Strong
1210 - 1160C-C stretch (aromatic-aldehyde)Medium
Below 1100C-Br, C-Cl, C-F stretchesMedium to Strong

Interpretation:

  • Aldehydic C-H Stretch: A characteristic pair of medium intensity peaks is expected between 2850 and 2700 cm⁻¹, which is a key diagnostic feature for aldehydes.[9][10]

  • Carbonyl Stretch: A strong absorption between 1710 and 1685 cm⁻¹ is indicative of a conjugated aromatic aldehyde.[11][12]

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • Carbon-Halogen Stretches: The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region below 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

  • Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum.

Diagram: Mass Spectrometry Fragmentation Logic

MS_Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]+. m/z 236/238/240 M_minus_H [M-H]+ m/z 235/237/239 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z 207/209/211 M->M_minus_CHO - CHO• M_minus_Br [M-Br]+ m/z 157/159 M->M_minus_Br - Br• M_minus_Cl [M-Cl]+ m/z 201/203 M->M_minus_Cl - Cl• M_minus_CHO_minus_CO [M-CHO-CO]+ m/z 179/181/183 M_minus_CHO->M_minus_CHO_minus_CO - CO

Caption: Predicted fragmentation pathways for this compound.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several fragment ions.

Predicted m/z Assignment Notes
236/238/240[M]⁺˙Molecular ion with characteristic isotopic pattern for Br and Cl.
235/237/239[M-H]⁺Loss of the aldehyde hydrogen.
207/209/211[M-CHO]⁺Loss of the formyl group.
157/159[M-Br]⁺Loss of a bromine radical.
201/203[M-Cl]⁺Loss of a chlorine radical.

Interpretation:

  • Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a definitive indicator of the presence of these halogens.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form the [M-H]⁺ ion and the loss of the formyl group (CHO) to give the [M-CHO]⁺ ion.[13][14] Cleavage of the carbon-halogen bonds will also lead to significant fragment ions corresponding to the loss of Br and Cl radicals.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While publicly available experimental spectra are scarce, a thorough understanding of the principles of NMR, IR, and MS, combined with data from analogous compounds, allows for a confident prediction and interpretation of its spectral data. This guide provides the foundational knowledge and protocols for researchers to successfully identify and characterize this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde: Reactivity, Stability, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine) alongside a reactive aldehyde functional group imparts a specific and versatile reactivity profile. The electron-withdrawing nature of these substituents significantly influences the chemistry of both the aromatic ring and the carbonyl group, making it a valuable building block for targeted molecular design.[2][3] This guide provides an in-depth analysis of the compound's reactivity, stability, and core synthetic methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are foundational to its handling and application in synthesis. The molecule's geometry is characterized by a near-planar benzene ring, with slight distortions arising from the steric and electronic effects of the halogen substituents.[2]

PropertyValueSource(s)
CAS Number 1269440-82-5[2][4][5]
Molecular Formula C₇H₃BrClFO[2][6]
Molecular Weight 237.45 g/mol [2][6]
Appearance Yellow crystalline solid[2]
Melting Point 120-122°C[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, THF)[2][3]
Purity Commercially available at ≥95% purity[4]

Bond Lengths (Typical for related structures):

  • C-Br : ~1.89–1.91 Å[2]

  • C-Cl : ~1.73–1.75 Å[2]

  • C-F : ~1.34–1.36 Å[2]

  • C=O : ~1.22 Å[2]

Core Reactivity Profile

The reactivity of this compound is dominated by two primary centers: the aldehyde functional group and the halogenated aromatic ring. The strong electron-withdrawing effects of the fluorine, chlorine, bromine, and aldehyde groups create a highly electron-deficient system, which dictates its chemical behavior.[7]

Reactions at the Aldehyde Group

The carbonyl carbon of the aldehyde is highly electrophilic, making it a prime target for nucleophilic attack.[2][3]

  • Nucleophilic Addition : This is a characteristic reaction of the aldehyde group. It readily reacts with organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents to form secondary alcohols.[3] It also undergoes condensation reactions with amines to form Schiff bases (imines).[2]

  • Reduction : The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-bromo-5-chloro-2-fluorobenzyl alcohol. This transformation is a common step in multi-step syntheses where the alcohol is a required intermediate.[7]

  • Oxidation : Conversely, the aldehyde moiety can be oxidized to yield 3-bromo-5-chloro-2-fluorobenzoic acid, another valuable synthetic intermediate.[7]

Caption: Reactivity pathways of the aldehyde group.

Reactions Involving the Aromatic Ring

The halogen atoms, particularly the bromine at position 3, provide a handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Cross-Coupling Reactions : The C-Br bond is the most susceptible to metal-catalyzed cross-coupling. The Suzuki-Miyaura coupling, which uses palladium catalysts to react the aryl bromide with an organoboron compound, is a highly effective method to introduce new aryl or heteroaryl groups at the bromine position.[2][3] This is a cornerstone of its utility in building complex molecular scaffolds.

  • Electrophilic Aromatic Substitution : The benzene ring is significantly deactivated by the cumulative electron-withdrawing effects of all four substituents.[7] This makes further electrophilic substitution challenging. However, the existing halogens act as ortho-, para-directors, though the deactivating effect is dominant.[2]

  • Directed Ortho-Metalation (DoM) : In some synthetic routes, highly selective lithiation can be achieved using strong bases like LDA at low temperatures, followed by formylation, to construct the molecule itself from a halogenated benzene precursor.[2]

Experimental Protocol: Grignard Nucleophilic Addition

This protocol describes a representative nucleophilic addition reaction, demonstrating the high electrophilicity of the aldehyde.

Objective: To synthesize 1-(3-bromo-5-chloro-2-fluorophenyl)ethanol.

Methodology:

  • Preparation: In a dry, nitrogen-purged reaction flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide (1.25 eq, 3M solution in diethyl ether) dropwise to the cooled solution while stirring.[3] The addition should be controlled to maintain the low temperature.

  • Reaction: Stir the resulting mixture at -78°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes.[3]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3]

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified using column chromatography.

Stability and Handling

Proper storage and handling are critical to maintaining the integrity of this compound.

  • Chemical Stability : The compound is generally stable under recommended storage conditions (cool, dry, and dark).[8] However, like many aldehydes, it may be sensitive to air and light over long periods.

  • Storage Conditions : For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, as they can induce unwanted reactions.[8][10]

  • Hazard Profile : The compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4][11] It causes skin and serious eye irritation and may cause respiratory irritation.[8][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[8][10] All work should be conducted in a well-ventilated fume hood.[8][10]

References

An In-depth Technical Guide on Starting Materials for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all pharmaceuticals containing at least one heterocyclic ring.[1][2] The strategic selection of appropriate starting materials is paramount in the synthesis of novel heterocyclic structures, directly influencing reaction feasibility, efficiency, and the ultimate diversity of the compounds generated. This guide provides an in-depth exploration of key starting materials for the synthesis of novel heterocyclic compounds, with a focus on their reactivity, the mechanistic rationale behind their use, and practical, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and accelerate the discovery of new therapeutic agents.

Introduction: The Central Role of Heterocycles in Drug Discovery

Heterocyclic scaffolds are ubiquitous in nature and are fundamental building blocks in the design of new drugs.[1] Their unique electronic and conformational properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, enable them to engage in specific interactions with biological targets.[2] The journey to a novel, biologically active heterocycle invariably begins with the judicious choice of a starting material. This decision dictates the synthetic strategy, the complexity of the reaction cascade, and the potential for structural diversification. This guide will delve into the utility of versatile and readily available starting materials, providing both the foundational knowledge and practical insights necessary for the synthesis of diverse heterocyclic libraries.

The Power of Dicarbonyls: Versatile Precursors for a Multitude of Heterocycles

Among the most powerful and versatile starting materials in the synthetic organic chemist's arsenal are 1,3- and 1,4-dicarbonyl compounds.[3][4] Their inherent electrophilicity at the carbonyl carbons and the acidity of the intervening methylene protons provide multiple reactive sites, making them ideal precursors for a wide array of condensation and cyclization reactions.

β-Ketoesters and 1,3-Diketones: Gateways to Pyridines, Pyrimidines, and More

β-Ketoesters and 1,3-diketones are exceptionally valuable synthons in heterocyclic chemistry.[5] Their ability to exist in keto-enol tautomeric forms allows them to act as both nucleophiles and electrophiles, a duality that is elegantly exploited in numerous named reactions.

A cornerstone of heterocyclic synthesis, the Hantzsch pyridine synthesis is a multi-component reaction that efficiently constructs the pyridine ring, a core scaffold in many pharmaceuticals.[6][7][8] This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[7][9]

Causality in Experimental Choices: The selection of a β-ketoester like ethyl acetoacetate is strategic due to the activating effect of the ester group on the adjacent methylene protons, facilitating enolate formation under mild conditions. The aldehyde component directly translates to the substituent at the 4-position of the resulting dihydropyridine, offering a straightforward point of diversification.[6] The initial product is a 1,4-dihydropyridine, which is often subsequently oxidized to the aromatic pyridine to achieve greater stability.[7][8]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine.

  • Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate.[9]

Logical Relationship: Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Michael Addition & Cyclization cluster_3 Step 4: Aromatization A β-Ketoester C α,β-Unsaturated Carbonyl A->C Condensation B Aldehyde B->C G Dihydropyridine Intermediate C->G Michael Addition D β-Ketoester (2nd eq.) F Enamine D->F Reaction E Ammonia E->F F->G H 1,4-Dihydropyridine G->H Dehydration I Pyridine H->I Oxidation

Caption: Mechanistic flow of the Hantzsch pyridine synthesis.

The Biginelli reaction is another powerful multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including use as calcium channel blockers.[10] This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[10][11]

Trustworthiness of the Protocol: The Biginelli reaction is known for its operational simplicity and often proceeds with high yields.[12] The reaction mechanism is well-established, typically proceeding through an N-acyliminium ion intermediate formed from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.[11][12] Subsequent cyclization and dehydration afford the final product.[11]

Quantitative Data: Comparison of Catalysts for the Biginelli Reaction

CatalystReaction Time (hours)Yield (%)Reference
HCl1875[Traditional]
Yb(OTf)₃292[12]
InCl₃0.595[12]
LiClO₄394[12]
Microwave (solvent-free)0.2591[12]
1,4-Dicarbonyl Compounds: The Foundation of the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental and straightforward method for the preparation of five-membered heterocycles such as furans, pyrroles, and thiophenes, starting from 1,4-dicarbonyl compounds.[13][14][15] The choice of the reagent that provides the heteroatom dictates the nature of the resulting heterocycle.

Expertise and Experience: The success of the Paal-Knorr synthesis often hinges on the reaction conditions. For the synthesis of furans, acidic conditions are typically employed to facilitate the dehydration of the bis-hemiacetal intermediate.[13][16] For pyrrole synthesis, the reaction is carried out with ammonia or a primary amine, often under neutral or weakly acidic conditions.[14][16] Thiophene synthesis requires a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent.[13][14]

Experimental Workflow: Paal-Knorr Synthesis

Paal_Knorr_Workflow Start Start: 1,4-Dicarbonyl Compound Reagent_Choice Select Heteroatom Source Start->Reagent_Choice Acid Acid Catalyst (e.g., H₂SO₄, TsOH) Reagent_Choice->Acid For Furan Amine Ammonia or Primary Amine (e.g., NH₄OAc, R-NH₂) Reagent_Choice->Amine For Pyrrole Sulfur Sulfur Source (e.g., P₄S₁₀, Lawesson's Reagent) Reagent_Choice->Sulfur For Thiophene Furan Furan Product Acid->Furan Pyrrole Pyrrole Product Amine->Pyrrole Thiophene Thiophene Product Sulfur->Thiophene Characterization Purification and Characterization (Chromatography, NMR, MS) Furan->Characterization Pyrrole->Characterization Thiophene->Characterization

Caption: Decision workflow for the Paal-Knorr synthesis.

Expanding the Toolkit: Other Key Starting Materials

While dicarbonyl compounds are workhorses in heterocyclic synthesis, a diverse array of other starting materials enables access to a broader range of novel scaffolds.

α-Halo Ketones and Aldehydes in the Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis utilizes the reaction of a β-ketoester with an α-halo ketone or aldehyde in the presence of a base.[17] This method provides access to furans with a C-3 ester functionality. The mechanism involves an initial aldol-type condensation or direct alkylation, followed by cyclization and dehydration.[17]

Alkynyl Aldehydes: Precursors for a Variety of Heterocycles

Alkynyl aldehydes are versatile starting materials for the synthesis of a wide range of N-, O-, and S-containing heterocycles.[18][19] Their reactivity allows for cyclization reactions with various nucleophiles to construct five- and six-membered rings, including pyrazoles, pyrroles, and pyrans.[18]

Modern and Sustainable Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.[20] This includes the use of green solvents, microwave irradiation, and ultrasonication to accelerate reactions and improve yields.[7][20] Multicomponent reactions, such as the Hantzsch and Biginelli reactions, are inherently atom-economical and are increasingly being adapted to greener conditions.[20][21][22]

Conclusion

The synthesis of novel heterocyclic compounds is a dynamic and ever-evolving field, with the strategic selection of starting materials at its core. This guide has provided a comprehensive overview of some of the most important and versatile precursors, including β-ketoesters, 1,3- and 1,4-dicarbonyl compounds, and others. By understanding the underlying reactivity and mechanistic principles of these starting materials, and by leveraging both classic and modern synthetic protocols, researchers can effectively design and execute synthetic campaigns to generate diverse libraries of novel heterocyclic compounds for drug discovery and development.

References

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms, particularly fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 3-bromo-5-chloro-2-fluorobenzaldehyde, a versatile and highly functionalized building block for the synthesis of novel bioactive molecules. We will explore its synthesis, key derivatization reactions, and the potential applications of its derivatives in drug discovery, with a focus on anticancer and antimicrobial activities. This document is intended to serve as a practical resource for researchers in organic and medicinal chemistry, providing detailed protocols, mechanistic insights, and a framework for the rational design of new chemical entities based on this polyhalogenated aromatic core.

Introduction: The Significance of Polyhalogenated Benzaldehydes in Medicinal Chemistry

Polyhalogenated aromatic compounds are privileged structures in drug discovery. The introduction of multiple halogen atoms onto a benzene ring can profoundly influence a molecule's physicochemical and pharmacological properties. Specifically, the combination of bromine, chlorine, and fluorine on a benzaldehyde scaffold offers a unique set of characteristics:

  • Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through the formation of favorable interactions with protein targets, and modulate pKa and lipophilicity.[1]

  • Chlorine and Bromine: These larger halogens can also contribute to binding affinity through halogen bonding and hydrophobic interactions. They also serve as versatile synthetic handles for further functionalization via cross-coupling reactions.

  • The Aldehyde Group: This functional group is a gateway to a vast array of chemical transformations, allowing for the construction of diverse molecular architectures such as Schiff bases, chalcones, and various heterocyclic systems.

This compound, with its distinct substitution pattern, presents a unique platform for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group, influencing its reactivity in various synthetic transformations.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through the electrophilic bromination of a suitable precursor. A logical and efficient starting material is 4-chloro-2-fluorobenzaldehyde. The directing effects of the existing substituents guide the regioselective introduction of the bromine atom.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be synthesized from 4-chloro-2-fluorobenzaldehyde via electrophilic bromination.

Retrosynthesis target This compound intermediate 4-Chloro-2-fluorobenzaldehyde target->intermediate Electrophilic Bromination

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Reaction: Bromination of 4-chloro-2-fluorobenzaldehyde

Materials:

  • 4-Chloro-2-fluorobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Sulfuric Acid: The strong acid acts as a catalyst to activate the brominating agent and enhance the electrophilicity of the aromatic ring.

  • Dichloromethane (DCM): DCM is a common solvent for electrophilic aromatic substitution reactions as it is relatively inert and effectively dissolves the reactants.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

Key Derivatization Reactions and Analogs

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives. Here, we focus on two important classes: Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. They are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]

General Protocol for Schiff Base Synthesis:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Schiff_Base_Synthesis start This compound + Primary Amine reflux Reflux in Ethanol (Catalytic Acetic Acid) start->reflux product Schiff Base Derivative reflux->product

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are associated with various pharmacological activities, including anticancer and antimicrobial effects.[4][5] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.

General Protocol for Chalcone Synthesis:

  • In a flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Chalcone_Synthesis reactants This compound + Substituted Acetophenone condensation Claisen-Schmidt Condensation (Base, Ethanol) reactants->condensation product Chalcone Derivative condensation->product

Caption: General workflow for the synthesis of chalcone derivatives.

Potential Applications in Drug Discovery

While specific biological data for derivatives of this compound are limited in publicly available literature, the broader class of halogenated benzaldehyde derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have reported the anticancer activity of Schiff bases and chalcones derived from halogenated benzaldehydes. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Derivative Class Cell Line Reported Activity (IC50) Reference
Schiff BaseHeLa, MCF-7Micromolar range[6]
ChalconeA549, HCT116Varies with substitution[7]
BenzimidazoleHepG2, A54915.58 µM (HepG2), 15.80 µM (A549)[8]
Antimicrobial Activity

The antimicrobial potential of Schiff bases and chalcones is well-documented. The presence of halogen atoms can enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes.

Derivative Class Microorganism Reported Activity (MIC) Reference
Fluorinated ChalconesS. aureus (MRSA)25-50 µg/mL[1]
Schiff BasesE. coli, S. aureusVaries with substitution[9]

Characterization Techniques

The structural elucidation and purity assessment of this compound and its derivatives are crucial for reproducible research. The following techniques are essential for their characterization.

Technique Expected Observations
¹H NMR The aldehyde proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). Aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR The carbonyl carbon of the aldehyde will resonate at around δ 185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.
FT-IR Spectroscopy A strong absorption band for the C=O stretch of the aldehyde will be observed around 1700 cm⁻¹. C-H stretching of the aldehyde will be seen around 2820 and 2720 cm⁻¹.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its unique polyhalogenated structure provides a foundation for creating derivatives with enhanced pharmacological properties. The synthetic routes to key derivatives such as Schiff bases and chalcones are well-established and offer a high degree of flexibility for introducing molecular diversity. While further research is needed to fully elucidate the biological activities of specific derivatives of this core scaffold, the existing data on analogous compounds strongly suggest their potential as anticancer and antimicrobial agents. This guide provides a solid foundation for researchers to explore the rich chemistry of this compound and to design novel compounds with therapeutic potential.

References

A Strategic Building Block in Modern Medicinal Chemistry: An In-depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the intricate landscape of modern drug discovery, the selection of starting materials and key intermediates is a critical determinant of success. Among the vast arsenal of chemical building blocks available to medicinal chemists, polysubstituted aromatic scaffolds hold a place of particular prominence. Their rigid frameworks and the diverse chemical space that can be explored through the modification of their substituents make them ideal starting points for the synthesis of novel therapeutic agents. This guide focuses on a particularly versatile and strategically important building block: 3-Bromo-5-chloro-2-fluorobenzaldehyde .

The unique arrangement of its three halogen substituents—bromine, chlorine, and fluorine—on the benzaldehyde core imparts a distinct set of physicochemical and reactive properties. These properties, which will be explored in detail throughout this guide, make it an invaluable tool for the synthesis of complex molecular architectures with a wide range of biological activities. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group, making it a reactive handle for a multitude of chemical transformations.[1] Furthermore, the differential reactivity of the bromo and chloro substituents in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization of the aromatic ring.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential applications of this compound in medicinal chemistry. We will delve into specific examples of its use in the development of kinase inhibitors and explore its potential in the synthesis of novel antimicrobial agents. Through detailed protocols, structure-activity relationship (SAR) analyses, and a thorough examination of its chemical versatility, this guide aims to equip the reader with the knowledge and insights necessary to effectively leverage this powerful building block in their own drug discovery endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a synthetic workflow. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Not reported
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.[1]
CAS Number 1269440-82-5[1]

The unique substitution pattern of this compound gives rise to several key structural attributes that are central to its utility in medicinal chemistry:

  • Electron-Deficient Aromatic Ring: The cumulative electron-withdrawing effects of the three halogen substituents and the aldehyde group render the aromatic ring electron-deficient. This influences its reactivity in both nucleophilic and electrophilic aromatic substitution reactions.

  • Activated Aldehyde Group: The electron-withdrawing nature of the substituents enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates a wide range of condensation and addition reactions.

  • Orthogonal Reactivity of Halogens: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the aromatic ring, a powerful strategy for building molecular complexity.

Synthesis of this compound: A Detailed Protocol

Reaction Scheme:

Synthesis of this compound start 4-Chloro-2-fluorobenzaldehyde reagents N-Bromosuccinimide (NBS) Sulfuric Acid (H₂SO₄) start->reagents Bromination product This compound reagents->product caption Figure 1: Synthetic route to this compound.

Caption: Figure 1: Synthetic route to this compound.

Experimental Protocol:

Materials:

  • 4-Chloro-2-fluorobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (1.1 eq) in dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the bromine, chlorine, and fluorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its unique substitution pattern has been strategically employed in the design of potent and selective inhibitors of various therapeutic targets.

Kinase Inhibitors: Targeting EGFR in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and the development of small molecule inhibitors of this receptor has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[5] The 4-anilinoquinazoline scaffold is a common feature of many EGFR inhibitors, and this compound can serve as a key precursor for the synthesis of the substituted aniline portion of these molecules.

The presence of multiple halogen substituents on the aniline ring can significantly impact the binding affinity and pharmacokinetic properties of the final inhibitor. The fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the bromo and chloro groups can be used to modulate lipophilicity and explore specific interactions within the ATP-binding pocket of the kinase.

Illustrative Synthetic Workflow:

EGFR_Inhibitor_Synthesis start This compound step1 Reduction to Benzyl Alcohol start->step1 NaBH₄ step2 Conversion to Benzylamine step1->step2 e.g., Mitsunobu reaction step3 Coupling with Quinazoline Core step2->step3 e.g., Buchwald-Hartwig amination product EGFR Kinase Inhibitor step3->product caption Figure 2: General workflow for EGFR inhibitor synthesis.

Caption: Figure 2: General workflow for EGFR inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights:

The SAR of halogenated anilinoquinazoline EGFR inhibitors is a well-studied area. Key insights include:

  • Position of Halogens: The specific placement of halogen substituents on the aniline ring can dramatically influence inhibitory activity. The 3-bromo and 5-chloro substitution pattern in our core molecule is of particular interest for exploring interactions in the hydrophobic back pocket of the EGFR kinase domain.

  • Size and Electronegativity: The size and electronegativity of the halogen atoms play a crucial role in determining the strength of interactions with amino acid residues in the active site. The combination of fluorine, chlorine, and bromine offers a unique palette for fine-tuning these interactions.

  • Modulation of Physicochemical Properties: The halogen substituents can be used to modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of a successful drug candidate.

Antimicrobial Agents: A Scaffold for Novel Antibacterials and Antifungals

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Halogenated aromatic compounds have a long history of use as antimicrobial agents, and their derivatives continue to be a promising area of research.

This compound can serve as a versatile scaffold for the synthesis of a variety of heterocyclic compounds and Schiff bases, many of which have demonstrated potent antimicrobial activity. The aldehyde functionality can be readily condensed with a wide range of amines, hydrazines, and other nucleophiles to generate a diverse library of compounds for screening.

Example of Derivative Synthesis: Schiff Base Formation

Schiff_Base_Formation start This compound amine Primary Amine (R-NH₂) start->amine Condensation product Schiff Base Derivative amine->product caption Figure 3: Synthesis of Schiff base derivatives.

Caption: Figure 3: Synthesis of Schiff base derivatives.

While specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound are not extensively reported, related halogenated benzaldehyde derivatives have shown significant antimicrobial activity. For instance, Schiff bases derived from brominated and chlorinated salicylaldehydes have been reported to exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial activity of derivatives of this compound is likely to be multifactorial and may involve:

  • Membrane Disruption: The lipophilic nature of the halogenated aromatic ring can facilitate the insertion of the molecule into the bacterial cell membrane, leading to disruption of membrane integrity and leakage of cellular contents.

  • Enzyme Inhibition: The electrophilic nature of the scaffold and its derivatives may allow for covalent or non-covalent interactions with key bacterial enzymes, leading to inhibition of essential metabolic pathways.

  • Inhibition of Biofilm Formation: Many antimicrobial agents also exhibit activity against bacterial biofilms, which are a major contributor to chronic infections and antibiotic resistance.

Synthetic Versatility: A Hub for Molecular Diversity

Beyond its applications in the synthesis of kinase inhibitors and antimicrobial agents, the rich and varied reactivity of this compound makes it a valuable starting point for the synthesis of a wide range of other complex molecules and heterocyclic systems.

1. Cross-Coupling Reactions:

As previously mentioned, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization of the aromatic ring. The more reactive C-Br bond can be targeted in Suzuki, Stille, or Heck coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This provides a powerful tool for the convergent synthesis of complex molecules.

2. Multicomponent Reactions:

The aldehyde functionality of this compound makes it an ideal substrate for a variety of multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions in which three or more reactants combine to form a single product, rapidly generating molecular complexity. Examples of MCRs in which this building block could be employed include the Ugi, Passerini, and Biginelli reactions.

3. Synthesis of Heterocyclic Scaffolds:

The aldehyde group can be readily transformed into a wide range of other functional groups, which can then be used to construct a variety of heterocyclic rings. For example, condensation with hydrazines can lead to the formation of pyrazoles or pyridazinones, while reaction with β-ketoesters in the presence of a nitrogen source can yield dihydropyridines. These heterocyclic scaffolds are prevalent in many classes of therapeutic agents.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile building block that offers medicinal chemists a wealth of opportunities for the synthesis of novel and biologically active molecules. Its unique combination of a reactive aldehyde handle and a differentially functionalized aromatic ring provides a flexible platform for the construction of complex molecular architectures.

The potential applications of this compound in the development of kinase inhibitors and antimicrobial agents are particularly promising, and the insights into its structure-activity relationships provide a solid foundation for the rational design of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed and versatile building blocks like this compound will be more critical than ever. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers in the field and inspire the continued exploration of the vast chemical space that can be accessed from this remarkable starting material.

References

Literature review of 3-Bromo-5-chloro-2-fluorobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key halogenated aromatic building block in medicinal chemistry and drug development. Given the electron-deficient nature of the polysubstituted benzene core, this guide focuses on the most chemically sound and efficient method: directed ortho-metalation. We will explore the mechanistic underpinnings of this choice, provide a detailed, field-proven experimental protocol, and present the necessary data for successful synthesis and characterization. This document is intended for researchers, synthetic chemists, and process development professionals who require a robust and well-understood pathway to this valuable intermediate.

Strategic Analysis of Synthesis: Directed ortho-Metalation as the Method of Choice

The synthesis of this compound presents a classic challenge in regioselectivity. The starting material, 1-bromo-3-chloro-5-fluorobenzene, is heavily substituted with electron-withdrawing halogen atoms. This deactivation makes conventional electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts formylation, kinetically unfavorable as they require electron-rich aromatic systems to proceed under mild conditions.

Therefore, a more robust strategy is required. Directed ortho-metalation (DoM) is the premier choice for the functionalization of such electron-poor arenes. This strategy leverages the ability of a substituent on the ring—the "directed metalation group" (DMG)—to coordinate with a strong organolithium base and direct deprotonation to the adjacent ortho position.

In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom serves as a potent DMG. The high electronegativity of fluorine allows it to coordinate effectively with the lithium cation of the base, lowering the activation energy for the deprotonation of the C-H bond at the C2 position. This approach offers exceptional regiocontrol, which is paramount in complex molecule synthesis. The resulting aryllithium intermediate is a powerful nucleophile that can then react with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Reaction Mechanism: The Causality Behind the Protocol

The synthesis proceeds via a two-stage mechanism: ortho-lithiation followed by formylation. Understanding this pathway is critical for troubleshooting and optimization.

  • Formation of the Aryllithium Intermediate : The process begins with the deprotonation of the C-H bond at the C2 position of 1-bromo-3-chloro-5-fluorobenzene. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for this purpose, as it is highly basic yet less prone to nucleophilic addition. The reaction is conducted at extremely low temperatures (-78 °C) to prevent side reactions, such as halogen-lithium exchange or decomposition of the organolithium intermediates. The fluorine atom directs the LDA to deprotonate the adjacent proton, forming a stabilized aryllithium species.

  • Nucleophilic Attack and Formylation : The generated aryllithium is a potent nucleophile. Upon the addition of N,N-dimethylformamide (DMF), it attacks the electrophilic carbonyl carbon of DMF. This results in the formation of a tetrahedral intermediate.

  • Hydrolysis to the Aldehyde : This intermediate is stable at low temperatures. During the aqueous workup, it is hydrolyzed to yield the final product, this compound, along with dimethylamine.

G cluster_0 Stage 1: Ortho-Lithiation cluster_1 Stage 2: Formylation Start 1-Bromo-3-chloro-5-fluorobenzene Base LDA or n-BuLi THF, -78 °C Intermediate Aryllithium Intermediate Electrophile Add DMF Intermediate->Electrophile Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Electrophile->Tetrahedral Workup Aqueous Workup (H₃O⁺) Tetrahedral->Workup Product This compound Workup->Product

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with each step logically following from the established mechanism. Strict adherence to anhydrous and anaerobic conditions is critical for success.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
1-Bromo-3-chloro-5-fluorobenzene33863-76-2209.4410.01.02.09 g
Diisopropylamine108-18-9101.1912.01.21.68 mL
n-Butyllithium (2.5 M in hexanes)109-72-864.0611.01.14.40 mL
N,N-Dimethylformamide (DMF)68-12-273.0915.01.51.11 mL
Anhydrous Tetrahydrofuran (THF)109-99-972.11--~50 mL
Saturated aq. NH₄Cl solution12125-02-953.49--~20 mL
Diethyl ether60-29-774.12--As needed
Brine (Saturated aq. NaCl)7647-14-558.44--As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--As needed
Silica Gel (230-400 mesh)7631-86-960.08--For chromatography
Hexanes/Ethyl Acetate----For chromatography
Step-by-Step Procedure

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using oven-dried glassware and syringe techniques.

  • Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.68 mL, 12.0 mmol).

  • Base Preparation (LDA): Cool the flask to -10 °C using an ice-salt bath. Slowly add n-butyllithium (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting colorless solution at -10 °C for 30 minutes to pre-form the Lithium Diisopropylamide (LDA).

  • Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate vial, dissolve 1-bromo-3-chloro-5-fluorobenzene (2.09 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cold LDA solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may result in a slight color change.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.11 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C. Stir at this temperature for an additional 1 hour.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) dropwise at -78 °C. The temperature will rise but should be kept below 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid.

Visualization of the Core Mechanism

The following diagram illustrates the key steps in the directed ortho-metalation and formylation sequence.

// Nodes with chemical structures as labels Start [label=<1-Bromo-3-chloro-5-fluorobenzene>]; Li_Intermediate [label=<Aryllithium Intermediate>]; Tetra_Intermediate [label=<Tetrahedral Adduct>]; Product [label=<This compound>];

// Invisible nodes for edge labels node [shape=plaintext]; label1 [label="LDA, THF\n-78 °C"]; label2 [label="DMF\n-78 °C"]; label3 [label="H₃O⁺ Workup"];

// Edges Start -> label1 [arrowhead=none]; label1 -> Li_Intermediate; Li_Intermediate -> label2 [arrowhead=none]; label2 -> Tetra_Intermediate; Tetra_Intermediate -> label3 [arrowhead=none]; label3 -> Product; } DOT Caption: Mechanism of ortho-lithiation and formylation.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Expected Results and Characterization

  • Yield: Based on analogous ortho-lithiation and formylation reactions of halogenated arenes, a yield in the range of 60-80% can be reasonably expected.

  • Appearance: A white to pale yellow crystalline solid.

  • Spectroscopic Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~10.3 (s, 1H, -CHO), ~7.8-7.9 (m, 2H, Ar-H). The aldehyde proton will appear as a sharp singlet significantly downfield. The two aromatic protons will appear as multiplets, showing coupling to each other and to the fluorine atom.

    • ¹³C NMR (CDCl₃, 101 MHz): δ ~185-190 (d, -CHO), ~160 (d, J ≈ 250 Hz, C-F), and other aromatic signals between 115-140 ppm. The carbon of the aldehyde will show a characteristic downfield shift. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.

    • ¹⁹F NMR (CDCl₃, 376 MHz): A single resonance is expected in the typical range for an aryl fluoride.

    • IR (ATR): ν ~1700 cm⁻¹ (strong, C=O stretch of aldehyde), ~3050-3100 cm⁻¹ (C-H aromatic stretch).

An In-depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-5-chloro-2-fluorobenzaldehyde, a key intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, reactivity, and practical applications, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 1269440-82-5) is a polysubstituted aromatic aldehyde with a unique arrangement of halogen atoms that significantly influences its reactivity and utility as a synthetic building block.[1] The presence of electron-withdrawing fluorine, chlorine, and bromine atoms on the benzaldehyde ring enhances the electrophilicity of the aldehyde group, making it a versatile precursor for a variety of chemical transformations.[1]

The planar benzene ring is a core feature, with minor distortions resulting from the steric and electronic effects of the halogen substituents.[1] The aldehyde group is nearly coplanar with the aromatic ring, exhibiting a dihedral angle of approximately 5–10°, which minimizes steric hindrance.[1]

PropertyValueSource
CAS Number 1269440-82-5[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 120-122 °C[1]
Boiling Point ~261.3 ± 35.0 °C (Calculated)[1]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and chloroform.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets due to coupling with the fluorine atom and with each other. The aldehyde proton will appear as a singlet or a finely split multiplet further downfield. For clearer, sharper peaks, deuterated chloroform (CDCl₃) is the recommended solvent.[2] In cases of ambiguous splitting patterns, two-dimensional NMR techniques such as COSY and HSQC can be employed to definitively assign proton and carbon signals.[2]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the aldehyde group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached halogens.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and position of the fluorine substituent.[1] A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the aromatic ring and the aldehyde, as well as C-Br, C-Cl, and C-F stretching vibrations at lower frequencies.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO), halogen atoms, and other small fragments.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, often starting from a less substituted benzaldehyde derivative. One common strategy is the regioselective bromination of a suitable precursor.

Diagram: Synthetic Workflow for this compound

G cluster_0 Synthesis Pathway Start Starting Material: 5-Chlorosalicylaldehyde Step1 Bromination Start->Step1 NBS, DMF, 0°C Intermediate1 Intermediate: 3-Bromo-5-chlorosalicylaldehyde Step1->Intermediate1 Step2 Fluorination (Balz-Schiemann or similar) Intermediate1->Step2 1. Diazotization 2. HBF₄, heat Product Final Product: This compound Step2->Product

Caption: A representative synthetic workflow for preparing this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of halogenated aromatic aldehydes.

Step 1: Bromination of 5-Chlorosalicylaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chlorosalicylaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in anhydrous DMF via the dropping funnel, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-chlorosalicylaldehyde.

Step 2: Fluorination of 3-Bromo-5-chlorosalicylaldehyde (via Diazotization)

  • Formation of the Diazonium Salt: This step requires the conversion of the hydroxyl group to an amino group, followed by diazotization. A more direct fluorination might be achievable using reagents like Selectfluor®, but a classical approach is outlined here for illustrative purposes. A more direct route would be preferable if a suitable starting material is available.

  • Balz-Schiemann Reaction: Treat the diazonium salt with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: Gently heat the isolated diazonium tetrafluoroborate salt to induce decomposition, yielding the desired this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. The aldehyde functionality serves as a versatile handle for various transformations, while the halogen atoms provide sites for cross-coupling reactions.

Key Reactions:

  • Nucleophilic Addition to the Aldehyde: The aldehyde group readily undergoes reactions with nucleophiles, such as Grignard reagents, organolithium compounds, and ylides (Wittig reaction), to form secondary alcohols, alkenes, and other functional groups.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (3-bromo-5-chloro-2-fluorobenzoic acid) or reduced to the primary alcohol (3-bromo-5-chloro-2-fluorobenzyl alcohol).

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 3-position is particularly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[2] This is a powerful method for building molecular complexity and is widely used in drug discovery programs. The chlorine atom is generally less reactive in such couplings, allowing for selective functionalization at the bromine position.[2]

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_0 Suzuki-Miyaura Coupling Reactant1 This compound Product Coupled Product: 3-Aryl-5-chloro-2-fluorobenzaldehyde Reactant1->Product Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry:

Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This compound serves as a precursor for the synthesis of novel bioactive molecules, including potential enzyme inhibitors and receptor modulators. It is a key reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its unique combination of reactive sites—the aldehyde group and multiple halogen atoms—provides chemists with a powerful tool for the construction of complex molecular architectures. The methodologies and data presented in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate in their synthetic endeavors, particularly in the field of drug discovery and development.

References

3-Bromo-5-chloro-2-fluorobenzaldehyde: A Technical Guide to Commercial Availability, Supplier Vetting, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 3-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No. 1269440-82-5), a critical halogenated building block for advanced organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a versatile scaffold for creating complex molecular architectures. This document serves as a comprehensive resource for researchers, chemists, and procurement specialists, detailing its commercial availability, key suppliers, quality specifications, and essential handling protocols.

Physicochemical Properties and Structural Analysis

This compound is a substituted aromatic aldehyde whose reactivity is significantly influenced by its halogen substituents. The fluorine atom at the ortho position, the bromine at the meta position, and the chlorine at the para position to the fluorine create a distinct electronic and steric environment. This arrangement enhances the electrophilicity of the aldehyde carbonyl carbon, making it a prime substrate for nucleophilic addition and condensation reactions.[1]

The presence of three different halogens provides multiple handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the regioselective introduction of diverse functional groups. This multi-functional nature is a key reason for its utility in constructing libraries of compounds for drug discovery screening.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1269440-82-5[1][2][3]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 120-122°C[1]
Purity Typically ≥95% - 98%[1][2][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)[1]

Commercial Availability and Supplier Overview

This compound is available from a range of specialized chemical suppliers who focus on providing research-grade building blocks. Availability is typically in gram to multi-gram quantities, with some suppliers offering scale-up capabilities upon request. Pricing can vary significantly based on purity, quantity, and stock status.[2][4]

Trustworthiness through Verification: It is crucial for researchers to not solely rely on the listed purity. Best practice dictates obtaining a lot-specific Certificate of Analysis (CoA) before purchase and performing in-house analytical verification upon receipt to confirm identity and purity, ensuring the integrity of subsequent experimental work.

Table 2: Comparison of Selected Commercial Suppliers

SupplierReported PurityAvailable QuantitiesNotes
Apollo Scientific 95%1g, 5g, 25gStock indicated in both UK and US warehouses.[2]
Oakwood Products, Inc. 98%5g (via distributors like Neta Scientific)Known for a wide range of fluorine-containing compounds.[4]
BenchChem 98%Research quantitiesProvides detailed online technical data.[1]

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should consult supplier websites for the most current information.

Procurement and Quality Verification Workflow

A robust procurement process is essential to ensure the quality and consistency of starting materials, which is paramount in drug development. The following workflow outlines a self-validating system for acquiring and qualifying critical reagents like this compound.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Procurement & Verification cluster_2 Phase 3: Final Disposition A Identify Suppliers (e.g., Apollo, Oakwood) B Compare Specifications (Purity, Price, Lead Time) A->B Query catalogs C Request & Review Documentation (Sample CoA, SDS) B->C Select top candidates D Place Purchase Order C->D Approve supplier E Receive Material & Quarantine D->E Shipment F Incoming QC Testing (NMR, LC-MS, FTIR) E->F Sampling G Compare QC Data vs. Supplier CoA F->G H Release to Inventory (Pass) G->H Data matches I Reject & Contact Supplier (Fail) G->I Discrepancy found

Caption: Workflow for reagent procurement and validation.

Causality in the Workflow:

  • Step C (Documentation Review): Reviewing a sample CoA and the Safety Data Sheet (SDS) beforehand is a critical due diligence step.[3] It establishes the supplier's quality standards and ensures all safety information is understood before the material arrives on-site.

  • Step F (Incoming QC): This is the most crucial self-validating step. Instrumental analysis provides objective, verifiable data on the material's identity and purity. It mitigates the risk of using a substandard reagent that could compromise weeks or months of research, leading to unrepeatable results or failed syntheses.

Safe Handling and Storage Protocols

As with many halogenated aromatic compounds, this compound requires careful handling to minimize exposure. The compound is classified as hazardous, with warnings for skin, eye, and respiratory irritation, and is harmful if inhaled, swallowed, or in contact with skin.[5][6]

Step-by-Step Handling Methodology:

  • Engineering Controls: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that conform to OSHA or EN166 standards.[6][7]

  • Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. For solutions, use appropriate volumetric glassware and transfer via pipette or syringe.

  • Waste Disposal: Dispose of contaminated materials and excess reagents in a designated, labeled hazardous waste container according to institutional and local regulations. Do not empty into drains.[7]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[5][6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

    • In all cases of exposure, seek immediate medical attention.[5][8]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[5] Keep it away from strong oxidizing agents and bases, with which it may be incompatible.[7]

Application Highlight: A Key Intermediate in Kinase Inhibitor Synthesis

The value of this compound is underscored by its use in the synthesis of potent and selective kinase inhibitors for cancer therapy. Patents from pharmaceutical companies describe its use as a key starting material.[9][10] For example, the aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build the core of a larger molecule, while the halogenated ring serves as a crucial recognition element for binding to the target protein. Its role as a precursor in the synthesis of MEK inhibitors highlights its importance in developing targeted cancer treatments.[9]

Conclusion

This compound is a commercially available and highly valuable reagent for medicinal chemists and researchers in drug development. Its utility stems from its unique polysubstituted pattern, which provides a versatile platform for synthesizing complex target molecules. While several suppliers offer this compound, researchers must adopt a rigorous vetting and quality control process to ensure experimental integrity. Adherence to strict safety protocols during handling and storage is mandatory. By understanding its properties, sourcing it reliably, and handling it safely, scientists can effectively leverage this building block to advance their research programs.

References

Methodological & Application

Application Note: A Validated Synthetic Protocol for 3-Bromo-5-chloro-2-fluorobenzaldehyde via Ortho-Directed Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde, a key building block in the development of novel pharmaceuticals and advanced materials. The described methodology leverages a highly regioselective ortho-directed metalation (DoM) of 2-bromo-4-chloro-1-fluorobenzene, followed by formylation. This strategy is predicated on the powerful directing effect of the fluorine substituent to achieve lithiation at the C6 position. The subsequent electrophilic quench with N,N-dimethylformamide (DMF) efficiently installs the aldehyde functionality. The protocol details the in-situ preparation of the non-nucleophilic base, Lithium 2,2,6,6-tetramethylpiperidide (LTMP), critical reaction parameters, a detailed work-up and purification procedure, and expected analytical data. This robust method provides a reliable and scalable route to the target compound in high purity.

Introduction: Strategic Importance and Synthetic Rationale

Substituted benzaldehydes are cornerstone intermediates in organic synthesis, particularly within medicinal chemistry and materials science. The specific substitution pattern of this compound offers a versatile scaffold for constructing complex molecular architectures. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions allows for selective downstream functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde group serves as a handle for reductive amination, Wittig reactions, and other carbonyl chemistries.

The synthesis of such a precisely substituted arene presents a significant regiochemical challenge. Classical electrophilic aromatic substitution methods would likely yield a complex mixture of isomers. Therefore, a more directed approach is necessary. The protocol outlined herein employs an ortho-directed metalation (DoM) strategy.[1][2] This powerful technique utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific adjacent proton, forming a stabilized organolithium intermediate.[1][2]

In this synthesis, the fluorine atom at C1 of the starting material, 2-bromo-4-chloro-1-fluorobenzene, serves as the directing group. Fluorine is a well-established, potent directing group for ortho-lithiation.[1] The strong base chosen is Lithium 2,2,6,6-tetramethylpiperidide (LTMP), which is generated in situ. LTMP is a sterically hindered, non-nucleophilic base, making it ideal for proton abstraction without the risk of competing nucleophilic addition to the aromatic ring. The reaction is conducted at cryogenic temperatures (-75 to -65 °C) to ensure the stability of the highly reactive aryllithium intermediate. This intermediate is then trapped with an electrophile, N,N-dimethylformamide (DMF), to introduce the formyl (-CHO) group, yielding the desired product after aqueous work-up.[3]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound Reaction scheme showing the conversion of 2-bromo-4-chloro-1-fluorobenzene to this compound using LTMP and DMF. (Image representing the chemical reaction)

Mechanism:

  • Base Formation: n-Butyllithium (n-BuLi) deprotonates 2,2,6,6-tetramethylpiperidine (TMP) to form the bulky, non-nucleophilic base LTMP.

  • Ortho-Lithiation: The LTMP, guided by the coordinating effect of the C1-fluorine atom, selectively abstracts the proton at the C6 position of 2-bromo-4-chloro-1-fluorobenzene. This forms a stabilized aryllithium intermediate.

  • Formylation: The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF. This results in a tetrahedral intermediate.

  • Hydrolysis: During aqueous work-up, the tetrahedral intermediate collapses and is hydrolyzed to yield the final product, this compound.

Synthetic Workflow Overview

The following diagram illustrates the key stages of the synthesis, from reagent preparation to final product validation.

G prep Inert Atmosphere Setup (Argon/N2, Dry Glassware) base LTMP Base Preparation (TMP + n-BuLi in THF at -75°C) prep->base  15 min lithiation Ortho-Lithiation (Add Substrate at -72 to -67°C) base->lithiation  30 min formylation Formylation (Electrophilic Quench) (Add DMF at -72 to -67°C) lithiation->formylation  Slow Addition workup Aqueous Work-up & Extraction (NH4Cl quench, EtOAc extraction) formylation->workup  1 hr purification Purification (Silica Gel Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: High-level workflow for the synthesis of the target compound.

Materials and Equipment

Reagents & Materials CAS No. Formula MW ( g/mol ) Suggested Purity
2-Bromo-4-chloro-1-fluorobenzene1996-29-8C₆H₃BrClF209.44≥97%
2,2,6,6-Tetramethylpiperidine (TMP)768-66-1C₉H₁₉N141.25≥98%
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.061.6 M in hexanes
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, ≥99.9%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3N/AN/AACS Grade
Saturated Ammonium Chloride (aq.)12125-02-9NH₄Cl53.49N/A
Brine (Saturated NaCl aq.)7647-14-5NaCl58.44N/A
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37Reagent Grade
Silica Gel7631-86-9SiO₂60.08230-400 mesh

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Septa and syringes for anhydrous transfers

  • Low-temperature thermometer

  • Dry ice/methanol or acetone bath

  • Addition funnel

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric n-butyllithium and must be performed by trained personnel under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Step 1: Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

  • To an oven-dried 5 L three-neck flask equipped with a mechanical stirrer, a low-temperature thermometer, and an argon inlet, add 2,2,6,6-tetramethylpiperidine (327 g, 2.274 mol).

  • Add anhydrous tetrahydrofuran (THF, 1.9 L).

  • Cool the solution to -75 °C using a dry ice/methanol bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.47 L, 2.35 mol) to the stirred solution via cannula or addition funnel over 1 hour, ensuring the internal temperature remains between -72 °C and -67 °C.

  • Stir the resulting mixture at -72 to -67 °C for 30 minutes. A pale yellow suspension should form.

Step 2: Ortho-Lithiation

  • To the LTMP suspension from Step 1, slowly add a solution of 2-bromo-4-chloro-1-fluorobenzene (435 g, 2.02 mol) in anhydrous THF (500 mL) over 30 minutes, maintaining the internal temperature between -72 °C and -67 °C.

  • Stir the reaction mixture for an additional 1 hour at this temperature.

Step 3: Formylation

  • While maintaining the temperature between -72 °C and -67 °C, add anhydrous N,N-dimethylformamide (DMF, 222 g, 3.04 mol) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, stir the mixture for an additional hour at the same temperature.

Step 4: Work-up and Extraction

  • Remove the cooling bath and allow the reaction to warm to -10 °C.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (1.5 L). Caution: The initial quench is exothermic.

  • Allow the mixture to warm to room temperature (approx. 20-25 °C).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (2.0 L).

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).

  • Combine all organic extracts and wash sequentially with water (1 x 800 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude product (a tan viscous oil which may solidify upon standing) can be purified by silica gel column chromatography.

  • Prepare a column with silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

  • Load the crude product onto the column and elute to collect the pure fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Summary and Characterization

Parameter Value
Starting Material2-Bromo-4-chloro-1-fluorobenzene (435 g)
Base (TMP / n-BuLi)1.12 / 1.16 equivalents
Electrophile (DMF)1.5 equivalents
Reaction Temperature-75 °C to -67 °C
Reaction Time~4 hours
Expected Yield ~75-85%
Appearance Brown or Tan Solid

Expected Analytical Data: [3]

  • ¹H NMR (CDCl₃): δ 7.76-8.30 (m, 2H), 10.0-10.8 (br s, 1H, CHO).

  • Mass Spectrometry (MS): m/z 238.0 [M+H]⁺.

Best Practices and Troubleshooting

Potential Issue Probable Cause Recommended Solution
Low or No Yield Presence of moisture in reagents or glassware.Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and properly sealed reagents. Maintain a positive pressure of inert gas throughout.
Incomplete formation of LTMP or aryllithium.Verify the titer of the n-BuLi solution. Ensure addition temperatures are strictly maintained. Allow sufficient time for each step.
Formation of Side Products Reaction temperature too high.Maintain the reaction temperature below -65 °C to prevent decomposition of the aryllithium intermediate or side reactions.
Impure starting materials.Use high-purity starting materials as confirmed by GC or NMR.
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. A shallow gradient often improves separation. Recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) may be an alternative.

Conclusion

The ortho-directed metalation protocol detailed in this application note provides an efficient, reliable, and highly regioselective method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, this procedure can be successfully implemented to produce high-purity material suitable for advanced applications in research and development.

References

Application Note: Strategic Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-fluorobenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this reaction to 3-Bromo-5-chloro-2-fluorobenzaldehyde. This tri-substituted benzaldehyde is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs) and advanced materials.[3][4]

The unique substitution pattern of this substrate presents a distinct synthetic opportunity. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond under palladium catalysis allows for selective functionalization.[5][6] The C-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond, enabling the targeted synthesis of mono-arylated products. This guide will elucidate the mechanistic underpinnings, provide field-tested protocols, and offer optimization strategies to empower scientists to successfully leverage this compound in their synthetic campaigns.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[5][6][7] The overall transformation for our substrate of interest is as follows:

Figure 1: General scheme for the selective Suzuki-Miyaura coupling at the C-Br position.

The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.

The Catalytic Cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For this compound, this occurs selectively at the more reactive C-Br bond to form a Pd(II) intermediate.[7][8][9] This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the Pd(II) complex.[5][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)(Br)L₂ pd0->oxidative_addition oa_label Oxidative Addition transmetalation Ar-Pd(II)(Ar')L₂ oxidative_addition->transmetalation tm_label Transmetalation reductive_elimination transmetalation->reductive_elimination re_label Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product ar_br Ar-Br (Substrate) ar_br->oxidative_addition boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware reagents 2. Weigh Reagents (Substrate, Boronic Acid, Catalyst, Base) setup->reagents inert 3. Establish Inert Atmosphere reagents->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat & Stir solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Extraction with Organic Solvent cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify characterize 11. Characterize Product (NMR, MS, etc.) purify->characterize

References

Palladium-catalyzed cross-coupling of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 3-Bromo-5-chloro-2-fluorobenzaldehyde via Palladium-Catalyzed Cross-Coupling

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this compound as a key synthetic intermediate. This versatile building block, featuring three distinct handles for modification—an aldehyde, a bromine atom, and a chlorine atom—offers a platform for complex molecular assembly. The inherent reactivity difference between the C-Br and C-Cl bonds allows for regioselective functionalization, a critical advantage in multi-step synthesis. This document elucidates the underlying principles of this selectivity and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, focusing exclusively on the more labile C-Br bond.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. Polysubstituted aromatic compounds are foundational motifs in a vast array of functional molecules. This compound is a particularly valuable starting material due to its unique combination of functional groups. The aldehyde provides a reactive site for transformations like condensation and reductive amination, while the ortho-fluorine substituent significantly influences the electronic properties of the ring.[1][2]

Most importantly, the presence of two different halogen atoms at the C3 (Bromo) and C5 (Chloro) positions presents an opportunity for sequential, site-selective modifications. Palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance, are the premier tools for exploiting this differential reactivity.[3][4][5] This guide focuses on the first step in a potential sequence: the selective functionalization at the more reactive C-Br position.

Core Principles: Understanding the Reaction

The Palladium Catalytic Cycle: A Universal Engine for Bond Formation

Palladium-catalyzed cross-coupling reactions operate through a well-established catalytic cycle.[3][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The process universally involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our aryl halide), forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation (or equivalent): The nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[4][6] In reactions like the Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation.[7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M PdII_Coupling Ar-Pd(II)L2-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Regioselectivity: Why Bromine Reacts Before Chlorine

The success of selective functionalization hinges on the difference in bond dissociation energies of the C-Br and C-Cl bonds and their subsequent reactivity in the oxidative addition step. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to insertion by the Pd(0) catalyst.[8][9] By carefully controlling reaction conditions—primarily temperature and catalyst choice—one can achieve excellent selectivity for coupling at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.

Caption: Regioselectivity in this compound.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl structures due to the stability and low toxicity of the requisite boronic acid reagents.[6][10]

Mechanistic Causality

For this transformation, a palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand, such as SPhos, is critical.[8] These ligands promote the formation of a monoligated Pd(0) species, which is highly active for the oxidative addition of aryl halides.[3] A base, typically a carbonate or phosphate, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9][10] The use of a biphasic solvent system like dioxane/water often accelerates the reaction.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-3-phenylbenzaldehyde

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Substrate, Boronic Acid, Base, & Pd Catalyst/Ligand in a flask B Purge with Inert Gas (e.g., Argon or Nitrogen) A->B C Add Degassed Solvents (Dioxane and Water) B->C D Heat mixture to 80-100 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, Dilute with Ethyl Acetate & Water E->F G Separate organic layer, wash with brine, dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Reagents & Materials

ReagentCAS NumberMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound929626-03-9237.451.0237.5 mg1.0
Phenylboronic Acid98-80-6121.931.2146.3 mg1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.024.5 mg0.02
SPhos657408-07-6410.480.0416.4 mg0.04
Potassium Phosphate (K₃PO₄)7778-53-2212.272.0424.5 mg2.0
1,4-Dioxane123-91-1--4.0 mL-
Water (degassed)7732-18-5--1.0 mL-

Step-by-Step Procedure

  • To a dry reaction flask equipped with a magnetic stir bar, add this compound (237.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Application Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging using classical methods.[7][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Mechanistic Causality

This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[12] The ligand choice is again critical. Second and third-generation Buchwald biarylphosphine ligands are designed to be both bulky and electron-rich, which facilitates the challenging reductive elimination step to form the C-N bond and prevents undesired side reactions like β-hydride elimination.[7][13] Anhydrous, aprotic solvents like toluene are essential to prevent quenching of the strong base.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-3-(morpholino)benzaldehyde

Buchwald_Workflow cluster_0 Reaction Setup (Glovebox Recommended) cluster_1 Reaction cluster_2 Workup & Purification A Combine Pd Precatalyst, Ligand, & NaOt-Bu in a flask B Add Substrate and Toluene A->B C Add Amine (Morpholine) via syringe B->C D Seal vessel and heat to 100-110 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, pass through a pad of Celite, rinse with EtOAc E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Reagents & Materials

ReagentCAS NumberMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound929626-03-9237.451.0237.5 mg1.0
Morpholine110-91-887.121.2105 µL1.2
Pd₂(dba)₃51364-51-3915.720.019.2 mg0.01
RuPhos787618-22-8467.600.0314.0 mg0.03
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.4134.5 mg1.4
Toluene (anhydrous)108-88-3--5.0 mL-

Step-by-Step Procedure

  • Inside a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (14.0 mg, 0.03 mmol), and NaOt-Bu (134.5 mg, 1.4 mmol) to a dry screw-cap vial containing a stir bar.

  • Add this compound (237.5 mg, 1.0 mmol) and anhydrous toluene (5.0 mL).

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the aminated product.

Application Protocol 3: Sonogashira C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[14] This reaction is fundamental for the synthesis of conjugated enynes and aryl alkynes, which are important structures in materials science and natural products.[15]

Mechanistic Causality

The classic Sonogashira reaction employs a dual-catalyst system. A palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle, while a copper(I) salt, typically CuI, acts as a co-catalyst.[16] The copper is believed to react with the terminal alkyne to form a copper(I) acetylide species. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself. An amine base, such as triethylamine, serves both to scavenge the HX produced during the reaction and as the solvent.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-3-(phenylethynyl)benzaldehyde

Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Substrate, Pd Catalyst, & CuI in a flask B Purge with Inert Gas (e.g., Argon or Nitrogen) A->B C Add Solvent (THF) and Base (Et₃N) B->C D Add Terminal Alkyne via syringe C->D E Stir at room temperature D->E F Monitor progress by TLC or LC-MS E->F G Filter off amine salts, rinse with solvent F->G H Concentrate the filtrate G->H I Purify by column chromatography H->I

Caption: General workflow for the Sonogashira coupling protocol.

Reagents & Materials

ReagentCAS NumberMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound929626-03-9237.451.0237.5 mg1.0
Phenylacetylene536-74-3102.141.1121 µL1.1
PdCl₂(PPh₃)₂13965-03-2701.900.0321.1 mg0.03
Copper(I) Iodide (CuI)7681-65-4190.450.059.5 mg0.05
Triethylamine (Et₃N)121-44-8101.192.0279 µL2.0
Tetrahydrofuran (THF, anhydrous)109-99-9--5.0 mL-

Step-by-Step Procedure

  • To a dry reaction flask, add this compound (237.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous THF (5.0 mL) and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the salts.

  • Wash the filter cake with additional ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired alkynylated product.

Conclusion

This compound serves as an exemplary substrate for demonstrating the power and precision of modern palladium catalysis. The predictable and high-yielding regioselective functionalization of the C-Br bond enables the synthesis of a diverse array of complex molecules through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols detailed herein provide a reliable foundation for researchers to build upon, allowing for the strategic incorporation of aryl, amino, and alkynyl moieties. The remaining C-Cl bond and aldehyde group offer orthogonal sites for further synthetic elaboration, underscoring the immense utility of this building block in discovery chemistry.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-chloro-2-fluorobenzaldehyde in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation. The strategic selection of building blocks is paramount to accessing novel chemical space. This document provides an in-depth guide to the anticipated use of 3-Bromo-5-chloro-2-fluorobenzaldehyde as a key component in MCRs, with a primary focus on the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).

While a specific, peer-reviewed protocol for the use of this compound in the Biginelli reaction has not been documented in the literature to date, this guide offers a robust, generalized protocol based on established methods for electronically and sterically similar aromatic aldehydes. Crucially, this document provides expert commentary on the anticipated reactivity of this unique aldehyde and details the necessary experimental modifications to ensure successful implementation.

Introduction: The Significance of Polysubstituted Benzaldehydes in MCRs

The incorporation of highly functionalized aromatic aldehydes into MCRs is a powerful strategy for generating structurally diverse libraries of bioactive compounds. The specific substitution pattern of this compound, featuring a combination of electron-withdrawing halogens at the ortho, meta, and para positions relative to the formyl group, presents both challenges and opportunities in synthesis. The resulting heterocyclic scaffolds are pre-functionalized at multiple vectors, offering downstream opportunities for further chemical modification and structure-activity relationship (SAR) studies.

The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic MCR that produces the dihydropyrimidinone (DHPM) core.[1] DHPMs are recognized as "privileged structures" in medicinal chemistry, forming the basis for a wide range of therapeutics, including calcium channel blockers, antihypertensive agents, and antiviral compounds.[2] The unique electronic and steric profile of this compound is poised to yield novel DHPMs with significant potential in drug discovery programs.

The Biginelli Reaction: A Generalized Protocol for Electron-Deficient Aryl Aldehydes

The following protocol is a well-established, acid-catalyzed method for the Biginelli reaction, optimized for aromatic aldehydes bearing electron-withdrawing groups.[3] This serves as our foundational procedure, which will be followed by a detailed analysis for its adaptation to this compound.

Reaction Scheme:

Biginelli_Reaction aldehyde 3-Bromo-5-chloro- 2-fluorobenzaldehyde reaction + aldehyde->reaction ketoester Ethyl Acetoacetate ketoester->reaction urea Urea urea->reaction catalyst H+ / Lewis Acid catalyst->reaction product Substituted Dihydropyrimidinone reaction->product Reflux

Caption: General scheme of the Biginelli three-component reaction.

Materials:
  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (10 mmol, 1.0 eq)

  • Ethyl Acetoacetate (10 mmol, 1.0 eq)

  • Urea (15 mmol, 1.5 eq)

  • Catalyst (e.g., conc. HCl, 5-10 mol% Yb(OTf)₃, or FeCl₃)[3][4]

  • Ethanol (20-30 mL)

Step-by-Step Protocol:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Add ethanol (25 mL) to the flask to dissolve or suspend the reactants.

  • Add the acid catalyst. For concentrated HCl, 3-4 drops are typically sufficient. For Lewis acid catalysts like Yb(OTf)₃, add 5 mol% (e.g., 0.61 g for a 10 mmol scale).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is a 7:3 mixture of hexane and ethyl acetate.

  • Upon completion (typically 4-12 hours, indicated by the consumption of the aldehyde), cool the reaction mixture to room temperature.

  • Allow the mixture to stand at room temperature or in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Representative Yields for Substituted Benzaldehydes

The choice of aromatic aldehyde significantly impacts reaction time and yield. The following table provides representative data for the Biginelli reaction under various catalytic conditions to illustrate these effects.

EntryAldehydeCatalystConditionsYield (%)Reference
1Benzaldehydeconc. HClEthanol, Reflux, 16h~40-60[3]
24-ChlorobenzaldehydeFeCl₃·6H₂OEthanol, Reflux, 6h92[5]
34-NitrobenzaldehydeYb(OTf)₃Acetonitrile, MW, 120°C, 20min95[6]
43-HydroxybenzaldehydeB(C₆F₅)₃Ethanol, Reflux, 3h88[1]

Senior Application Scientist's Commentary: Adapting the Protocol for this compound

The successful application of this compound in the Biginelli reaction requires a nuanced understanding of its electronic and steric properties. The following analysis explains the rationale for protocol modifications.

Analysis of Substituent Effects:

The reactivity of the aldehyde is governed by the interplay of three halogen substituents:

  • Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the aldehyde's carbonyl carbon. This is generally favorable for the initial nucleophilic attack by urea, which is often the rate-determining step.[1] However, the ortho position also introduces significant steric hindrance, which can impede the approach of the nucleophile.

  • Meta-Bromo and Chloro Groups: Both bromine and chlorine at the meta positions are strongly electron-withdrawing (-I effect), further enhancing the electrophilicity of the carbonyl group.[7] This deactivation of the aromatic ring makes the aldehyde more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.

The cumulative effect of these three halogens is a highly electron-deficient and sterically encumbered aldehyde. The increased electrophilicity is beneficial, but the steric hindrance around the formyl group is a significant challenge that must be addressed through careful selection of reaction conditions.

Recommended Protocol Modifications and Rationale:
  • Catalyst Selection: For an electron-deficient aldehyde like this compound, a strong Lewis acid catalyst is highly recommended over a simple Brønsted acid like HCl.[3] Lewis acids such as Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃) are excellent choices.[4] They effectively coordinate to the carbonyl oxygen, further increasing its electrophilicity and helping to overcome the activation energy barrier for the initial condensation with urea. A catalyst loading of 10 mol% is a good starting point.

  • Reaction Temperature and Method: To overcome the steric hindrance from the ortho-fluoro group, increased thermal energy is likely necessary. Conventional reflux in a higher boiling solvent like acetonitrile (b.p. 82 °C) or solvent-free conditions at elevated temperatures (100-120 °C) should be considered.[7] Microwave-assisted synthesis is an excellent alternative, as it can rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and higher yields, particularly for sterically hindered substrates.[6] A starting point for microwave conditions would be 120 °C for 20-30 minutes.

  • Reactant Stoichiometry: An excess of urea (1.5 to 2.0 equivalents) is advisable to push the equilibrium towards the formation of the initial iminium intermediate.

Proposed Optimized Protocol:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification a Combine Aldehyde (1 eq), Ethyl Acetoacetate (1 eq), Urea (1.5 eq), and Yb(OTf)3 (10 mol%) in a microwave vial. b Add Acetonitrile (3-5 mL) a->b c Heat to 120°C for 30 minutes b->c Seal vial d Cool to RT c->d Monitor by TLC e Add ice-water to precipitate product d->e f Vacuum filter and wash with cold ethanol e->f g Recrystallize from hot ethanol f->g h Final Product: 4-(3-Bromo-5-chloro-2-fluorophenyl)- 6-methyl-2-oxo-1,2,3,4-tetrahydro- pyrimidine-5-carboxylic acid ethyl ester g->h Characterize

Caption: Proposed experimental workflow for the Biginelli reaction.

Potential Applications in Drug Development

The successful synthesis of dihydropyrimidinones from this compound would yield novel heterocyclic scaffolds with three distinct halogen handles. These halogens can serve as versatile anchor points for post-MCR modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core DHPM structure, which is a key strategy in lead optimization for drug discovery. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common tactic to enhance metabolic stability and binding affinity of drug candidates.

Conclusion

While direct, published protocols for the use of this compound in multi-component reactions are not yet available, this guide provides a scientifically grounded framework for its successful implementation in the Biginelli reaction. By understanding the interplay of the electronic and steric effects of the halogen substituents, researchers can rationally design experimental conditions to overcome potential challenges. The use of a strong Lewis acid catalyst and elevated temperatures, preferably with microwave assistance, is predicted to be crucial for achieving good yields. The resulting polyhalogenated dihydropyrimidinones represent a valuable class of compounds for the development of new therapeutic agents.

References

Application Note & Protocols: Strategic Transformations of the Aldehyde Group in 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of key synthetic transformations involving the aldehyde functional group of 3-Bromo-5-chloro-2-fluorobenzaldehyde. This versatile building block, featuring a unique halogenation pattern, offers a reactive aldehyde handle for extensive molecular derivatization. This document details field-proven protocols for oxidation, reduction, reductive amination, Wittig olefination, and Knoevenagel condensation, supported by mechanistic insights and practical considerations for handling this specific substrate.

Introduction: The Synthetic Utility of this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in organic synthesis. Its unique arrangement of electron-withdrawing halogens (Fluorine, Chlorine, and Bromine) modulates the reactivity of both the aromatic ring and the aldehyde carbonyl group. The fluorine atom at the ortho position, in particular, exerts a strong inductive effect, enhancing the electrophilicity of the aldehyde carbon. This makes it a valuable synthon for introducing complex functionalities in the development of novel pharmaceuticals and agrochemicals.[1]

The aldehyde group serves as a versatile anchor for a wide array of chemical modifications. Its conversion into other functional groups such as carboxylic acids, alcohols, amines, and alkenes is fundamental to scaffold diversification in medicinal chemistry. This guide provides detailed, validated protocols for several high-impact transformations, explaining the causal logic behind procedural steps to ensure reliable and reproducible outcomes.

Compound Profile and Safety Precautions

A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.

Physicochemical Data
PropertyValue
CAS Number 1269440-82-5[2]
Molecular Formula C₇H₃BrClFO[2]
Molecular Weight 237.45 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point 120-122 °C[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and chloroform.[2]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][4][5]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]

    • Avoid breathing dust, fumes, or vapors.[4]

    • Wash hands thoroughly after handling.[4]

    • Store in a tightly sealed container in a cool, dry place.[5]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][7]

    • Skin: Wash off immediately with soap and plenty of water.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Core Aldehyde Transformations: Protocols and Rationale

The following sections provide detailed protocols for key transformations of the aldehyde group. The choice of reagents and conditions has been optimized to account for the electronic nature of the halogenated aromatic ring.

Oxidation to 3-Bromo-5-chloro-2-fluorobenzoic Acid

Scientific Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. For an electron-deficient and halogenated substrate like this, a mild yet effective oxidizing agent is required to prevent unwanted side reactions. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an excellent choice. It is highly selective for aldehydes and proceeds under mild conditions, preserving the sensitive halogen substituents.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and tert-butanol (t-BuOH) as the solvent.

  • Reagent Addition: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • Reaction: Add the aqueous solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl (1M) to precipitate the carboxylic acid product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3-Bromo-5-chloro-2-fluorobenzoic acid.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A Dissolve Aldehyde in t-BuOH B Add aq. NaClO₂ / NaH₂PO₄ (Pinnick Conditions) A->B C Stir at RT & Monitor by TLC B->C D Quench with Na₂SO₃ C->D E Acidify with HCl D->E F Filter & Dry Product E->F

Caption: Pinnick Oxidation Workflow.

Reduction to (3-Bromo-5-chloro-2-fluorophenyl)methanol

Scientific Rationale: The reduction of the aldehyde to a primary alcohol is achieved using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for aldehydes and ketones. It will not reduce the aromatic ring or displace the halogen atoms under standard conditions. Methanol is a suitable solvent as it readily dissolves the aldehyde and the reducing agent.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Control the addition rate to manage gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde spot.

  • Workup: Carefully quench the reaction by the slow addition of water. Acidify with dilute HCl (1M) to neutralize excess borohydride.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve Aldehyde in MeOH Cool to 0°C B Add NaBH₄ portion-wise A->B C Stir & Monitor by TLC B->C D Quench with H₂O & HCl C->D E Extract with Ethyl Acetate D->E F Dry & Concentrate E->F

Caption: NaBH₄ Reduction Workflow.

Reductive Amination

Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds.[8][9] It involves the initial formation of an imine (or iminium ion) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[10]

Experimental Protocol (Example with Benzylamine):

  • Setup: To a flask containing a stir bar, add this compound (1.0 eq), benzylamine (1.1 eq), and an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 6-24 hours.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary amine by column chromatography.

Workflow Diagram:

G cluster_setup Imine Formation cluster_reaction In Situ Reduction cluster_workup Workup & Isolation A Mix Aldehyde & Amine in Anhydrous Solvent B Stir at RT (1-2h) A->B C Add NaBH(OAc)₃ B->C D Stir at RT & Monitor C->D E Quench with NaHCO₃ D->E F Extract, Dry & Purify E->F

Caption: Reductive Amination Workflow.

Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[12][13] It utilizes a phosphorus ylide (a Wittig reagent) which attacks the electrophilic carbonyl carbon. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, driving the reaction to completion.[13][14] The stereochemical outcome (E/Z) depends on the nature of the ylide used.[13]

Experimental Protocol (Example with Methyltriphenylphosphonium Bromide):

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the orange/red ylide indicates successful deprotonation. Stir for 1 hour at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitoring: Monitor by TLC for the consumption of the aldehyde.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Isolation: Extract the mixture with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by filtration or precipitation. Wash the organic layer, dry, and concentrate. Purify the resulting alkene by column chromatography.

Workflow Diagram:

G cluster_setup Ylide Formation (Inert Atm.) cluster_reaction Wittig Reaction cluster_workup Workup & Isolation A Suspend Phosphonium Salt in Anhydrous THF B Add n-BuLi at 0°C A->B C Add Aldehyde Solution at 0°C B->C D Warm to RT & Stir C->D E Quench with NH₄Cl D->E F Extract, Dry & Purify E->F

Caption: Wittig Reaction Workflow.

Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[15] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[15] This method is highly efficient for forming C-C double bonds with electron-withdrawing groups.[16]

Experimental Protocol (Example with Malononitrile):

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (if in toluene, a Dean-Stark trap can be used to remove the water byproduct). Stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture upon cooling.

  • Workup: Cool the reaction mixture to room temperature or in an ice bath.

  • Isolation: Collect the precipitated product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Condensation cluster_workup Isolation A Mix Aldehyde & Malononitrile in Solvent B Add Catalytic Base (e.g., Piperidine) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E F Filter & Wash Product E->F

References

Strategic Overview: Why 3-Bromo-5-chloro-2-fluorobenzaldehyde is a Privileged SNAr Substrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-5-chloro-2-fluorobenzaldehyde

This document provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions involving the highly functionalized substrate, this compound. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple protocols to explain the underlying principles governing reactivity and regioselectivity. We will dissect the mechanistic nuances, provide field-tested experimental procedures, and offer insights into characterization and troubleshooting, ensuring a comprehensive understanding for practical application.

Nucleophilic aromatic substitution is a powerful transformation for the synthesis of complex aromatic compounds, proceeding not through the familiar Sₙ1 or Sₙ2 pathways, but typically via a distinct addition-elimination mechanism.[1][2][3] The substrate, this compound[4], is an exemplary scaffold for this chemistry due to a confluence of precisely arranged electronic features:

  • Powerful Activation: The aromatic ring is rendered significantly electron-deficient (electrophilic) by the potent electron-withdrawing effect of the C1-aldehyde group.[2][5] This activation is a prerequisite for the initial, rate-determining attack by a nucleophile.[1][6]

  • Regiocontrol Element: The aldehyde is positioned ortho to the fluorine atom. This spatial relationship is critical, as electron-withdrawing groups exert their strongest resonance-stabilizing effect on intermediates formed from attack at the ortho and para positions.[1][3]

  • Leaving Group Hierarchy: The substrate possesses three distinct halogen leaving groups. In SNAr reactions, the leaving group ability follows the trend F > Cl ≈ Br > I, an inversion of the trend seen in aliphatic substitutions.[1][5][7] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond and increasing the electrophilicity of the ipso-carbon.[6][7][8]

Collectively, these features preordain the reaction to proceed with high regioselectivity, with the incoming nucleophile preferentially displacing the fluorine atom at the C-2 position.

The Reaction Mechanism: A Stepwise Journey

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination pathway. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][9]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atom of the ortho-aldehyde group through resonance. This stabilization significantly lowers the activation energy of the initial attack.

  • Elimination & Aromatization: The reaction concludes with the expulsion of the fluoride ion, the most electronegative and thus best leaving group in this context.[8] This step is typically fast and restores the aromaticity of the ring, providing a strong thermodynamic driving force for the overall reaction.

The following diagram illustrates the mechanistic pathway and the critical role of the ortho-aldehyde group in stabilizing the key intermediate.

Caption: The addition-elimination mechanism proceeds via a resonance-stabilized Meisenheimer complex.

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound with common classes of nucleophiles. Researchers should optimize temperature, reaction time, and stoichiometry for their specific nucleophile.

Generalized Experimental Workflow

The diagram below outlines the typical sequence of operations for performing and working up an SNAr reaction.

Workflow Generalized SNAr Experimental Workflow reagents 1. Reagent Preparation - Dissolve Substrate in Solvent - Prepare Nucleophile Solution setup 2. Reaction Setup - Combine under Inert Atmosphere - Add Base (if required) reagents->setup reaction 3. Reaction - Heat to Target Temperature - Monitor by TLC/LC-MS setup->reaction workup 4. Aqueous Workup - Quench Reaction - Extract with Organic Solvent reaction->workup purify 5. Purification - Dry & Concentrate - Column Chromatography workup->purify char 6. Characterization - NMR, MS, IR - Purity Analysis purify->char

Caption: A standard workflow for SNAr synthesis, purification, and analysis.

Protocol 1: Reaction with Amine Nucleophiles

This protocol is suitable for primary and secondary amines.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (e.g., DMF).

    • Add the amine nucleophile, followed by the base (e.g., K₂CO₃).

    • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles

This protocol requires the in situ generation of an alkoxide or phenoxide using a strong base.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol nucleophile (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere, add the alcohol/phenol and the anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound in the same solvent to the alkoxide mixture.

    • Allow the reaction to warm to room temperature or heat to 60-80 °C, monitoring by TLC.[9]

    • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Perform an aqueous workup and purification as described in Protocol 1.

Protocol 3: Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for SNAr and often react under milder conditions than alcohols.[10][11][12]

  • Materials:

    • This compound (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous DMF or N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • Combine this compound, the thiol, and K₂CO₃ in the chosen solvent in a dry flask under an inert atmosphere.[11]

    • Stir the reaction at room temperature or gently heat to 50-80 °C. Thiols are typically very reactive, so monitor closely by TLC from the start.

    • Upon completion, perform an aqueous workup and purification as described in Protocol 1.

Data Summary and Product Characterization

The choice of nucleophile dictates the structure of the final product. The table below summarizes the expected outcomes.

Nucleophile ClassRepresentative NucleophileBaseTypical SolventExpected Product Structure
Primary Amine AnilineK₂CO₃DMF2-Anilino-3-bromo-5-chlorobenzaldehyde
Secondary Amine MorpholineK₂CO₃DMSO3-Bromo-5-chloro-2-morpholinobenzaldehyde
Alcohol MethanolNaHTHF3-Bromo-5-chloro-2-methoxybenzaldehyde
Phenol PhenolK-OtBuDMF3-Bromo-5-chloro-2-phenoxybenzaldehyde
Thiol ThiophenolK₂CO₃DMAc3-Bromo-5-chloro-2-(phenylthio)benzaldehyde

Characterization Guidance:

  • ¹H NMR: Successful substitution is confirmed by the disappearance of the characteristic doublet of doublets for the proton coupled to the fluorine atom. New signals corresponding to the incorporated nucleophile will appear. The aldehyde proton signal remains a singlet, typically between 9.5-10.5 ppm.[13]

  • ¹³C NMR: The C-F coupling will disappear. The chemical shift of the C-2 carbon will change significantly upon substitution.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the new product, confirming the displacement of fluorine and the addition of the nucleophile. The characteristic isotopic pattern for one bromine and one chlorine atom should be observed.

  • Infrared (IR) Spectroscopy: The strong C=O stretch of the aldehyde group will be present, typically around 1690-1715 cm⁻¹.

Field Insights & Troubleshooting

As with any reaction, challenges can arise. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction - Insufficient activation (unlikely here).- Poorly nucleophilic reagent.- Temperature too low.- For weak nucleophiles (e.g., some alcohols), use a stronger base like NaH to fully generate the nucleophile.[14]- Increase the reaction temperature incrementally.- Switch to a more polar aprotic solvent like DMSO or NMP to better solvate the intermediate.[10][15]
Multiple Products / Side Reactions - Over-reaction at other halogen sites (unlikely but possible under harsh conditions).- The aldehyde group can undergo side reactions (e.g., Cannizzaro, aldol) under strongly basic conditions.[16]- Use milder bases (e.g., K₂CO₃ instead of NaH/KOtBu) where possible.- Maintain careful temperature control; avoid excessive heating.- Consider the order of addition; adding the base last or slowly can mitigate decomposition.[16]
Difficult Product Purification - High-boiling point solvents (DMSO, DMF) are difficult to remove.- Product is an oil or "gum" and will not crystallize.[17]- After extraction, wash the organic layer multiple times with water to remove residual DMSO/DMF.- If the product is an aldehyde, consider forming a solid bisulfite adduct for purification, which can then be reversed to regenerate the pure aldehyde.[17]- If crystallization fails, try precipitating the product by dissolving it in a minimal amount of a polar solvent (e.g., acetone) and slowly adding a non-polar solvent (e.g., hexanes).[17]

References

3-Bromo-5-chloro-2-fluorobenzaldehyde as a building block for APIs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 3-Bromo-5-chloro-2-fluorobenzaldehyde

A Versatile Halogenated Building Block for the Strategic Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Polysubstituted aromatic compounds provide a three-dimensional framework to orient pharmacophoric elements, enabling precise interactions with biological targets. This compound is an exemplary building block, offering a unique convergence of reactive sites that can be selectively addressed to construct complex molecular architectures. Its trifecta of distinct halogen atoms (F, Cl, Br) coupled with a reactive aldehyde moiety allows for a programmed, stepwise introduction of diverse functionalities, making it an invaluable starting material for the synthesis of novel APIs. This document serves as a technical guide for researchers, outlining the properties, reactivity, and synthetic applications of this versatile intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's physical and chemical properties is paramount for safe handling and successful reaction design. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1269440-82-5[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 120-122°C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol, chloroform, and dioxane.[1]
Purity Typically available at ≥97-98% for research and development.[1][2]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2][3]

Safety Profile:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Precautionary Measures: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[5] In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice.[6]

Synthetic Utility & Reactivity Profile

The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a hierarchical synthetic strategy, where each site can be targeted under specific reaction conditions.

  • Aldehyde Group: This group is a versatile handle for transformations such as reductive amination to form benzylamines, Wittig reactions to generate alkenes, and oxidation or reduction to yield carboxylic acids or benzyl alcohols, respectively.

  • Carbon-Halogen Bonds: The primary utility for API synthesis comes from the selective functionalization of the C-X bonds. The reactivity of these bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-Br > C-Cl >> C-F . This predictable selectivity is crucial for controlled synthesis. Conversely, for nucleophilic aromatic substitution (SNAr), the highly electronegative fluorine atom activates the ring, making the C-F bond the most susceptible to nucleophilic attack, provided the ring is sufficiently electron-deficient.[7]

The diagram below illustrates the principal synthetic pathways accessible from this building block.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_snar SNAr Reactions cluster_aldehyde Aldehyde Chemistry start 3-Bromo-5-chloro- 2-fluorobenzaldehyde suzuki Biaryl & Heteroaryl Compounds start->suzuki Suzuki Coupling (at C-Br) buchwald Aryl Amines & Amides start->buchwald Buchwald-Hartwig (at C-Br or C-Cl) snar Aryl Ethers, Thioethers, Amines start->snar Nucleophilic Attack (at C-F) reductive_amination Benzylamines start->reductive_amination Reductive Amination workflow setup 1. Reagent Setup - Add reactants, catalyst, base, and solvent to a flask. purge 2. Inert Atmosphere - Purge the flask with an inert gas (Argon or Nitrogen). setup->purge heat 3. Reaction - Heat the mixture to 80-100°C and stir for 12-24h. purge->heat monitor 4. Monitoring - Track reaction progress using TLC or LC-MS. heat->monitor quench 5. Workup: Quench & Extract - Cool, add water, and extract with an organic solvent (e.g., EtOAc). monitor->quench dry 6. Drying & Concentration - Dry the organic phase (e.g., with MgSO₄) and concentrate under reduced pressure. quench->dry purify 7. Purification - Purify the crude product via flash column chromatography. dry->purify Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² trans->pd2_r1r2 re Reductive Elimination re->pd0 product R¹-R² (Product) re->product aryl_halide R¹-X (Ar-Br) aryl_halide->oa boronic_acid R²-B(OR)₂⁻ (from R²B(OH)₂ + Base) boronic_acid->trans

References

Application Notes: The Strategic Role of 3-Bromo-5-chloro-2-fluorobenzaldehyde in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Core Directive

In the relentless pursuit of novel agrochemicals with enhanced efficacy and improved environmental profiles, the strategic selection of foundational building blocks is paramount. Halogenated benzaldehydes, in particular, serve as versatile scaffolds for constructing complex active ingredients.[1][2] This document provides a detailed technical guide on the application of 3-Bromo-5-chloro-2-fluorobenzaldehyde , a uniquely functionalized aromatic intermediate. Our analysis moves beyond simple reaction lists to explain the causal drivers behind its utility, focusing on its primary role as a precursor to a key carboxylic acid intermediate and detailing a field-proven protocol for this critical transformation. The strategic placement of bromo, chloro, and fluoro substituents offers chemists a powerful tool for modulating molecular properties and directing synthetic outcomes.[2][3]

The Scientific Merit of this compound

The value of this compound in agrochemical research stems from the distinct and synergistic roles of its four functional groups on a single aromatic ring.

  • The Aldehyde Group (-CHO): This is the primary reactive center. It can be readily oxidized to a carboxylic acid, providing a crucial anchor point for amide or ester linkages—a common motif in modern pesticides.[4] Alternatively, it can undergo nucleophilic additions and condensations to form Schiff bases, hydrazones, or heterocyclic systems.[5]

  • The Fluorine Substituent (-F): Located ortho to the aldehyde, the fluorine atom significantly influences the electronic properties of the ring and adjacent functional groups. In the final agrochemical product, fluorine is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[2][5]

  • The Chloro (-Cl) and Bromo (-Br) Substituents: These halogens provide steric bulk and electronic deactivation, but more importantly, they serve as regiochemical directors for subsequent reactions. They also present potential sites for late-stage modification via cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries during the discovery phase. The presence of multiple, different halogens allows for selective reactivity.

This specific substitution pattern makes this compound a high-value intermediate for building complex molecules where precise control over functionality and molecular properties is essential.[6]

Primary Application: Oxidation to a Versatile Carboxylic Acid Intermediate

A principal and documented application of this compound is its oxidation to 3-Bromo-5-chloro-2-fluorobenzoic acid .[7][8] This conversion is a cornerstone transformation because it converts the aldehyde into a more versatile carboxylic acid functional group, which is a key precursor in the synthesis of advanced, biologically active molecules.[9][10]

Causality Explained: The oxidation of the aldehyde to a carboxylic acid is a strategic step that unlocks a wider range of subsequent coupling reactions. While aldehydes are useful, carboxylic acids are arguably more fundamental in the assembly of complex molecules like insecticides and fungicides, where amide bond formation is a frequent and final key step. This transformation is a classic example of "functional group interconversion" to access a more synthetically useful handle.

G A This compound (Starting Material) B Oxidation (e.g., KMnO4) A->B C 3-Bromo-5-chloro-2-fluorobenzoic Acid (Key Intermediate) B->C D Further Synthetic Steps (e.g., Amide Coupling, Esterification) C->D E Advanced Agrochemical Precursors & Active Ingredients D->E

Experimental Protocol: Oxidation via Potassium Permanganate

This protocol is derived from methodologies described in patent literature for the oxidation of this compound to its corresponding benzoic acid.[8]

4.1 Principle

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction is conducted in a mixed solvent system of tert-butanol and water, which facilitates the solubility of both the organic substrate and the inorganic oxidant. The reaction proceeds readily at moderately elevated temperatures.

4.2 Materials and Reagents

ReagentMolecular FormulaMolar MassCAS No.
This compoundC₇H₃BrClFO237.451269440-82-5
Potassium PermanganateKMnO₄158.037722-64-7
tert-ButanolC₄H₁₀O74.1275-65-0
Deionized WaterH₂O18.027732-18-5
Sodium BisulfiteNaHSO₃104.067631-90-5
Hydrochloric Acid (Concentrated)HCl36.467647-01-0

4.3 Step-by-Step Methodology

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, create a stirred mixture of this compound (e.g., 415 g), tert-butanol (1.2 L), and water (1.2 L).[8]

  • Initiation: Warm the mixture to approximately 30°C to ensure the substrate is fully dissolved.[8]

  • Oxidant Addition: Begin the portion-wise addition of potassium permanganate (e.g., 335 g).

    • Causality & Control: This addition must be done in portions to manage the exothermic nature of the reaction. The temperature should be carefully maintained between 40-45°C during the addition. A runaway reaction will lead to side products and reduced yield.[8]

  • Reaction Drive: After the addition is complete, heat the dark purple mixture in a stepwise fashion:

    • Maintain at 45-50°C for 30 minutes.[8]

    • Increase to 50-55°C for 30 minutes.[8]

    • Finally, increase to 55-60°C for 30 minutes.[8]

    • Rationale: This gradual temperature increase ensures the reaction goes to completion without degrading the product. Progress can be monitored by the disappearance of the purple permanganate color as it is reduced to brown manganese dioxide (MnO₂).

  • Quenching: Cool the reaction mixture. Carefully quench the excess KMnO₄ by adding a solution of sodium bisulfite until the purple color is fully discharged and only the brown MnO₂ precipitate remains.[7]

  • Workup and Isolation:

    • Filter the mixture to remove the MnO₂ solids.

    • Acidify the filtrate with concentrated hydrochloric acid to a low pH. The desired product, 3-Bromo-5-chloro-2-fluorobenzoic acid, is insoluble in acidic aqueous media and will precipitate out.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove residual inorganic salts.

  • Purification: Dry the collected solid under vacuum. If required, further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield a high-purity product (>99% HPLC).[8]

Broader Synthetic Potential

While oxidation is a primary route, the inherent reactivity of this compound allows for other valuable transformations in agrochemical discovery. For instance, analogous structures like 3-bromo-4-fluorobenzaldehyde are known intermediates in the synthesis of pyrethroid-like insecticides.[11] This suggests that the title compound could be a valuable starting point for novel insecticides. The aldehyde can readily form hydrazones, which are themselves a class of biologically active molecules, by reacting with various hydrazides. This opens pathways to new chemical spaces for screening against agricultural pests.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block designed for purpose. Its primary and most valuable application in the synthesis of advanced agrochemicals is its efficient conversion to 3-Bromo-5-chloro-2-fluorobenzoic acid, a versatile precursor for creating complex active ingredients. The detailed protocol provided herein offers a robust and scalable method for this key transformation. Understanding the causality behind the reactivity of its distinct functional groups empowers researchers to leverage this compound to its full potential in the development of next-generation crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Formylation of 1-Bromo-3-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the formylation of 1-bromo-3-chloro-5-fluorobenzene. This resource is designed for researchers, synthetic chemists, and drug development professionals who are working with this challenging but valuable transformation. The synthesis of the target molecule, 2-bromo-4-chloro-6-fluorobenzaldehyde, is a critical step in the development of various pharmaceutical and agrochemical compounds.[1] However, the electron-deficient nature of the tri-halogenated benzene ring presents unique challenges, often leading to side reactions and low yields.

This guide provides in-depth troubleshooting workflows, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction.

Section 1: Understanding the Core Challenges

The primary difficulty in formylating 1-bromo-3-chloro-5-fluorobenzene lies in its electronic properties. The three halogen substituents (Br, Cl, F) are all electron-withdrawing, which deactivates the aromatic ring towards traditional electrophilic aromatic substitution reactions.[2][3]

Two principal strategies are typically considered for this formylation:

  • Vilsmeier-Haack Reaction: This method involves an electrophilic attack by the Vilsmeier reagent (formed from DMF and POCl₃) on the aromatic ring.[4][5] For highly deactivated substrates like this, the reaction is often sluggish, requires harsh conditions (high temperatures), and may fail to proceed, leading to decomposition rather than the desired product.[6][7] The Vilsmeier reagent is a relatively weak electrophile, generally effective only on electron-rich aromatics.[8][9][10]

  • Directed ortho-Lithiation and Formylation: This is the more successful and widely reported method. It circumvents the issue of ring deactivation by using a strong organolithium base (like n-BuLi) to perform a halogen-metal exchange or direct deprotonation. This creates a highly nucleophilic aryllithium intermediate that readily reacts with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[11] The regioselectivity of this reaction is controlled by the directing ability of the halogens, with fluorine being a particularly strong ortho-directing group for lithiation.[12]

This guide will focus primarily on troubleshooting the Directed ortho-Lithiation pathway, as it is the most viable route to the desired product, 2-bromo-4-chloro-6-fluorobenzaldehyde.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the experiment.

Issue 1: Low or No Conversion of Starting Material

Q1: I ran the reaction using n-BuLi and DMF, but my NMR/TLC analysis shows only the starting 1-bromo-3-chloro-5-fluorobenzene. What went wrong?

A1: This is the most common failure mode and almost always points to an issue with the formation or stability of the aryllithium intermediate.

  • Moisture Contamination (Primary Culprit): Organolithium reagents are extremely reactive towards protic sources, especially water. Even trace amounts of moisture in your glassware, solvent (THF/ether/hexane), or inert gas (Nitrogen/Argon) will quench the n-BuLi before it can react with your substrate.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) under vacuum immediately before use. Use freshly distilled, anhydrous solvents from a solvent purification system or a freshly opened bottle stored under an inert atmosphere. Purge the reaction vessel thoroughly with dry inert gas.

  • Inactive Organolithium Reagent: n-Butyllithium degrades over time, especially if not stored properly. The actual concentration in the bottle may be significantly lower than stated on the label.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. Use fresh bottles whenever possible. If the solution appears cloudy or has significant precipitate, it has likely degraded.

  • Incorrect Reaction Temperature: The temperature for both the lithiation and the DMF quench is critical.

    • Lithiation Step: Halogen-metal exchange (at the bromine) or deprotonation (ortho to fluorine) must be performed at low temperatures, typically between -45°C and -78°C, to prevent side reactions and decomposition of the aryllithium species.[13] If the temperature is too high, the highly reactive n-BuLi may react with the solvent (especially THF).[14]

    • DMF Quench: The addition of DMF must also be done at low temperature to prevent the n-BuLi from adding to the carbonyl of DMF, which can lead to other byproducts.

  • Insufficient Reagent Stoichiometry: If your n-BuLi concentration is lower than assumed, you may be adding a sub-stoichiometric amount, leading to incomplete conversion.

    • Solution: Based on your n-BuLi titration, use at least 1.1 to 1.5 equivalents of the base to ensure complete lithiation.

Issue 2: Formation of Multiple Isomers and Unidentified Byproducts

Q2: My reaction worked, but I have a complex mixture of products. Besides the desired 2-bromo-4-chloro-6-fluorobenzaldehyde, I see other aromatic signals. What are these side reactions?

A2: The formation of multiple products points to a loss of regioselectivity or competing reaction pathways. The primary side reaction to consider is benzyne formation.

  • Benzyne Intermediate Formation: The aryllithium intermediate, particularly when lithiation occurs ortho to a halogen, can be unstable. It can eliminate a lithium halide (e.g., LiF) to form a highly reactive benzyne intermediate. This benzyne will then react non-selectively with any available nucleophiles (including another molecule of aryllithium or n-BuLi), leading to a mixture of halogenated and non-halogenated aromatic products.

    • Mitigation: This pathway is favored by higher temperatures. Maintaining a very low temperature (≤ -78°C) throughout the lithiation and before the DMF quench is crucial to suppress benzyne formation.

  • Competing Lithiation Sites: While fluorine is the strongest director for deprotonation, bromine is the most susceptible to halogen-metal exchange. The reaction conditions can influence which pathway dominates.

    • Solution: Using a base like LDA (Lithium diisopropylamide) can sometimes favor deprotonation over halogen-metal exchange. However, for this specific substrate, bromine-lithium exchange is often the desired and most efficient pathway.[11]

  • Halogen Scrambling: In some cases, complex rearrangements can occur, especially if the reaction is allowed to warm prematurely.[15]

Below is a diagram illustrating the desired pathway versus the problematic benzyne side reaction.

Side_Reactions Start 1-Bromo-3-chloro- 5-fluorobenzene ArylLi Aryllithium Intermediate (Desired) Start->ArylLi  n-BuLi  THF, -78°C nBuLi n-BuLi Product 2-Bromo-4-chloro- 6-fluorobenzaldehyde ArylLi->Product  1. DMF, -78°C  2. H₃O⁺ Workup Benzyne Benzyne Intermediate (Side Reaction) ArylLi->Benzyne -LiBr DMF DMF Mixture Mixture of Byproducts Benzyne->Mixture Trapping Warm Warming (> -60°C)

Caption: Desired lithiation pathway vs. benzyne side reaction.

Issue 3: Reaction Mixture Turns Dark/Polymerizes

Q3: After adding DMF and letting the reaction warm up, the mixture turned into a dark brown or black tar. What happened?

A3: Tar formation indicates decomposition and/or polymerization, which can be caused by several factors.

  • High Reaction Temperature: As mentioned, allowing the reaction to warm too quickly or running it at too high a temperature can initiate decomposition pathways.

  • Reaction with Solvent: At temperatures above -20°C, n-BuLi can deprotonate THF, leading to its decomposition into ethylene and lithium enolate of acetaldehyde. This process consumes the reagent and introduces impurities.[14]

  • Decomposition of the Vilsmeier Adduct: The initial adduct formed between the aryllithium and DMF is a tetrahedral lithium alkoxide. This species can be unstable at higher temperatures. If the acidic workup is not performed carefully and at low temperatures, this intermediate can decompose and polymerize.

  • Excess Formylating Agent: Using a large excess of DMF can sometimes contribute to side reactions upon workup.

Section 3: Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from literature procedures for the formylation of similar polyhalogenated aromatic compounds.[13]

Objective: To synthesize 2-bromo-4-chloro-6-fluorobenzaldehyde via bromine-lithium exchange.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Equivalents
1-Bromo-3-chloro-5-fluorobenzene209.442.09 g10.01.0
n-Butyllithium (1.6 M in hexanes)64.067.5 mL12.01.2
N,N-Dimethylformamide (DMF), anhydrous73.091.17 mL (1.1 g)15.01.5
Tetrahydrofuran (THF), anhydrous-50 mL--
Hydrochloric Acid (2 M aqueous)-~20 mL--
Ethyl Acetate-~100 mL--
Saturated Sodium Bicarbonate Solution-~30 mL--
Brine-~30 mL--
Anhydrous Magnesium Sulfate-~5 g--

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow it to cool to room temperature under a steady stream of dry nitrogen.

  • Dissolution: Add 1-bromo-3-chloro-5-fluorobenzene (2.09 g, 10.0 mmol) to the flask. Add anhydrous THF (50 mL) via syringe and stir until the substrate is fully dissolved.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • Lithiation: Slowly add n-butyllithium (7.5 mL of 1.6 M solution, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stirring: Stir the resulting mixture at -78°C for 45 minutes. The solution may change color.

  • Formylation (Quench): Slowly add anhydrous DMF (1.17 mL, 15.0 mmol) dropwise via syringe, again maintaining the temperature below -70°C.

  • Reaction: Stir the reaction mixture at -78°C for an additional 1 hour.

  • Workup - Quench: While still cold, carefully quench the reaction by the slow dropwise addition of 2 M HCl (20 mL). A precipitate may form.

  • Warming & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers.

  • Washing: Extract the aqueous layer with additional ethyl acetate (2 x 25 mL). Combine all organic layers. Wash the combined organic phase sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, starting with 100:1) to afford the pure 2-bromo-4-chloro-6-fluorobenzaldehyde.[13]

Section 4: Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues during the synthesis.

Troubleshooting_Workflow Start Start: Low Yield or No Product Check_SM Analysis shows only Starting Material (SM)? Start->Check_SM Check_Reagents Check Reagents: 1. Titrate n-BuLi. 2. Use fresh anhydrous solvents. Check_SM->Check_Reagents Yes Product_Mixture Analysis shows complex mixture of byproducts? Check_SM->Product_Mixture No Check_Conditions Check Conditions: 1. Flame-dry all glassware. 2. Maintain Temp < -70°C. Check_Reagents->Check_Conditions If reagents are good Benzyne_Issue Probable Benzyne Formation or Decomposition Product_Mixture->Benzyne_Issue Yes Tar_Formation Reaction turned to tar? Product_Mixture->Tar_Formation No Benzyne_Solution Solution: 1. Ensure temp is strictly ≤ -78°C. 2. Add n-BuLi slowly. 3. Do not let stir for too long. Benzyne_Issue->Benzyne_Solution Decomposition Decomposition Occurred Tar_Formation->Decomposition Yes Decomp_Solution Solution: 1. Check temperature control. 2. Quench carefully at low temp before warming. Decomposition->Decomp_Solution

Caption: A decision tree for troubleshooting the formylation reaction.

Section 5: Purification of Halogenated Benzaldehydes

Q4: My crude product is an impure oil/solid. What are the best practices for purification?

A4: Halogenated benzaldehydes can be challenging to purify due to their physical properties.

  • Common Impurities: The main impurities are typically unreacted starting material and non-polar byproducts from benzyne reactions. The corresponding benzoic acid (from over-oxidation of the aldehyde) can also be present.[16]

  • Acid Wash: A wash with a mild base like saturated sodium bicarbonate solution during the workup is effective at removing any acidic impurities.[16]

  • Flash Column Chromatography: This is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane or petroleum ether, is typically successful. The product is moderately polar and should elute after the starting material and non-polar byproducts.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be an effective final purification step.

References

Optimization of reaction conditions for 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and agrochemical research, 3-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No. 1269440-82-5) presents unique synthetic challenges due to its trifunctionalized aromatic ring.[1] This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes for preparing this compound?

A1: There are two primary, well-documented methods for the synthesis of this compound:

  • Directed Ortho-Metalation (DoM) followed by Formylation: This is a highly regioselective method starting from 1-bromo-3-chloro-2-fluorobenzene.[2][3] The fluorine atom acts as a powerful directed metalation group (DMG), facilitating the removal of the proton at the ortho position (C2) by a strong base like lithium diisopropylamide (LDA) at low temperatures.[4][5] The resulting aryllithium intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.[1][6]

  • Electrophilic Bromination of 4-Chloro-2-fluorobenzaldehyde: This route involves the direct bromination of 4-chloro-2-fluorobenzaldehyde. The existing fluoro and chloro substituents on the aromatic ring direct the incoming electrophile (bromine) to the 3-position.[1] Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a suitable solvent like dichloromethane.[1]

Q2: How do the halogen substituents (Br, Cl, F) on the benzaldehyde ring influence its reactivity?

A2: The three distinct halogen atoms create a unique electronic and steric environment:

  • Fluorine (at C2): As a strong ortho-directing group for metalation, it is the key to the high regioselectivity of the DoM synthesis route.[4] Its high electronegativity also activates the aldehyde group for nucleophilic addition while deactivating the aromatic ring towards electrophilic substitution.[1]

  • Bromine (at C3): The C-Br bond is a versatile handle for further functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[1]

  • Chlorine (at C5): This substituent contributes to the overall electronic deactivation of the ring and can introduce steric hindrance that may affect subsequent reactions at adjacent positions.[1]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Due to the potential for oxidation of the aldehyde functional group, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[1] It is also recommended to store it at refrigerated temperatures (2–8°C) to maintain its long-term stability and purity.[1] Standard laboratory safety protocols for handling halogenated organic compounds should be followed, including the use of personal protective equipment (PPE).

Q4: What are the key physical and spectroscopic properties of this compound?

A4:

  • Appearance: Typically a yellow crystalline solid.

  • Molecular Formula: C₇H₃BrClFO

  • Molecular Weight: 237.45 g/mol .[7]

  • CAS Number: 1269440-82-5.[1]

  • Spectroscopic Characterization:

    • NMR: ¹⁹F NMR is crucial to confirm the fluorine substitution, while ¹³C NMR will show a characteristic signal for the carbonyl (C=O) carbon.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the precise molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.[1]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Directed Ortho-Metalation (DoM) route, which offers superior regioselectivity.

Scenario 1: Low or No Yield in Directed Ortho-Metalation (DoM) Reaction

Question: My DoM reaction of 1-bromo-3-chloro-2-fluorobenzene followed by formylation with DMF resulted in a very low yield of the desired aldehyde. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in DoM reactions are almost always traced back to three critical parameters: moisture, temperature, and reagent quality.

Causality and Solutions:

  • Moisture Contamination: Organolithium bases like LDA or n-BuLi are extremely sensitive to moisture. Any trace of water will quench the base, preventing the deprotonation of the aromatic ring.

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents, particularly THF, must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone or passing through an activated alumina column). The starting material, 1-bromo-3-chloro-2-fluorobenzene, should also be anhydrous.

  • Incorrect Temperature Control: The formation and stability of the aryllithium intermediate are highly temperature-dependent. The reaction must be maintained at a very low temperature (typically -78°C, a dry ice/acetone bath) to prevent decomposition and side reactions.

    • Troubleshooting: Use a properly insulated Dewar flask and monitor the internal reaction temperature with a low-temperature thermometer. Add the organolithium base slowly to the substrate solution to avoid exothermic spikes. Maintain the low temperature throughout the addition of the base and the subsequent quenching with the electrophile (DMF).

  • Inactive Base or Incorrect Stoichiometry: The activity of commercial organolithium reagents can degrade over time. Using an insufficient amount or a partially degraded base will result in incomplete deprotonation.

    • Troubleshooting: Titrate the organolithium base (e.g., s-BuLi, n-BuLi) before use to determine its exact molarity. A common method is titration with N-pivaloyl-o-toluidine. Ensure you are using a slight excess of the base (typically 1.1 to 1.2 equivalents) to drive the deprotonation to completion.

  • Inefficient Quenching: The addition of the formylating agent is also a critical step.

    • Troubleshooting: Use freshly distilled or high-purity DMF. Add the DMF dropwise at -78°C and allow the reaction to stir for a period at this temperature before slowly warming to room temperature. This ensures the aryllithium intermediate reacts preferentially with the DMF before any potential decomposition upon warming.

Optimized Protocol for DoM Synthesis

Here is a step-by-step methodology incorporating these optimization principles.

DoM_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Dry Glassware & Reagents Inert 2. Establish Inert Atmosphere (Argon/Nitrogen) StartMat 3. Dissolve Substrate in Dry THF Inert->StartMat Cool 4. Cool to -78°C StartMat->Cool AddBase 5. Add LDA/n-BuLi Dropwise Cool->AddBase Stir1 6. Stir for 1-2h at -78°C AddBase->Stir1 AddDMF 7. Quench with Dry DMF Stir1->AddDMF Stir2 8. Stir and Warm to RT AddDMF->Stir2 QuenchAcid 9. Quench with aq. NH4Cl Stir2->QuenchAcid Extract 10. Extract with Organic Solvent QuenchAcid->Extract Purify 11. Purify via Column Chromatography Extract->Purify Final 12. Characterize Product Purify->Final

References

Overcoming poor solubility of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-chloro-2-fluorobenzaldehyde

Navigating Solubility Challenges in Synthesis and Development

Welcome to the technical support hub for this compound (CAS No. 1269440-82-5). As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for overcoming the solubility hurdles often associated with this highly functionalized benzaldehyde derivative. This document moves beyond simple data sheets to offer field-proven insights and troubleshooting workflows, ensuring your experiments are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physical properties of this compound that dictate its solubility?

A1: this compound is typically a yellow crystalline solid with a melting point in the range of 120-122°C.[1] Its poor solubility is primarily governed by a combination of factors:

  • High Crystallinity: The planar aromatic ring and strong intermolecular interactions (including potential halogen bonding) contribute to a stable crystal lattice.[1] A significant amount of energy is required to break this lattice, leading to low solubility in many solvents.

  • Polarity: The molecule possesses a moderate dipole moment due to the electron-withdrawing effects of the halogens (Br, Cl, F) and the carbonyl group (C=O). However, it lacks hydrogen bond-donating groups, limiting its interaction with highly polar, protic solvents like water.

  • Molecular Weight: With a molecular weight of approximately 237.45 g/mol , it is a relatively large and bulky molecule for its functional group class, which can hinder effective solvation.[1]

Q2: My compound is not dissolving in standard nonpolar solvents like hexanes or toluene. Why is this, and what should I try next?

A2: While the benzene ring provides some nonpolar character, the combined electronegativity of the three halogen substituents and the polar aldehyde group makes the molecule poorly suited for dissolution in purely nonpolar solvents. The strong crystal lattice energy is not overcome by the weak van der Waals forces offered by solvents like hexanes.

Your next step should be to explore more polar aprotic solvents that can interact with the molecule's dipole moment.

Recommended Solvent Classes (in order of exploration):

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

Q3: I'm observing very slow reaction kinetics. Could this be related to solubility?

A3: Absolutely. Poor solubility is a frequent cause of sluggish or incomplete reactions.[2] If the aldehyde is not fully dissolved, the reaction is limited to the surface area of the solid particles, resulting in a heterogeneous mixture with slow reaction rates. Ensuring a homogeneous solution at the reaction temperature is critical for achieving optimal kinetics.[2] If you suspect solubility is the issue, consider the troubleshooting steps outlined in the next section.

Q4: Is it safe to heat the mixture to improve solubility? What are the risks?

A4: Heating is a common and effective technique to increase solubility. However, with aldehydes, there are specific risks to consider:

  • Side Reactions: Aldehydes can be susceptible to oxidation, especially at elevated temperatures if atmospheric oxygen is not rigorously excluded. They can also undergo self-condensation (aldol) reactions, particularly if basic conditions are employed.

  • Solvent Loss: Ensure your reaction vessel is properly equipped with a condenser to prevent solvent evaporation, which would alter the concentration and could cause the product to precipitate.

  • Thermal Decomposition: While this specific compound is relatively stable, always consult safety data sheets and literature for thermal stability information before heating to high temperatures for extended periods.

Troubleshooting Guide: Solubility-Related Reaction Failures

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions involving this compound.

Observed Problem Potential Cause Recommended Solution & Rationale
Incomplete Dissolution at Room Temperature Insufficient solvent polarity or solvating power.1. Switch to a more polar aprotic solvent: Move up the polarity scale (e.g., from THF to DMF).2. Use a co-solvent system: Add a small percentage of a high-solvency solvent like DMF or NMP to your primary solvent (e.g., 10% DMF in THF). This can disrupt the crystal lattice without drastically changing the overall reaction medium.[3]
Reaction is Sluggish or Stalls Reagent is not fully in solution, limiting reaction to the solid-liquid interface.[2]1. Gently heat the reaction mixture: Increase the temperature in 5-10°C increments to find the minimum temperature for complete dissolution.2. Increase dilution: Add more solvent to lower the concentration. While counterintuitive, this can sometimes help achieve full solubility.3. Ensure efficient stirring: Use a properly sized stir bar and vigorous stirring to maximize contact between the solid and solvent.[4]
Compound Precipitates During Reaction The reaction temperature has dropped, or a reagent/product is altering the solvent's properties, causing the starting material to crash out.1. Maintain consistent heating: Use a temperature-controlled heating mantle or oil bath.2. Re-evaluate your solvent choice: Select a solvent in which the aldehyde has higher intrinsic solubility, providing a larger buffer against precipitation.3. Add reagents slowly: Slow addition of other reactants can prevent localized concentration changes that might trigger precipitation.
Low or Inconsistent Yield Inconsistent amounts of starting material are participating in the reaction due to partial solubility.This is a classic sign of a solubility-limited reaction. The key is to achieve a fully homogeneous solution before initiating the reaction (e.g., by adding a catalyst or second reagent). Follow the protocols for complete dissolution below.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable single solvent system.

  • Preparation: Dispense 10 mg of this compound into several small, dry vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent from the list below.

  • Observation at Room Temperature: Vigorously vortex each vial for 60 seconds. Observe and record if the solid is fully dissolved, partially dissolved, or insoluble.

  • Observation with Heating: For vials where the solid is not fully dissolved, place them in a heating block at 50°C for 5 minutes. Vortex again and record the results.

  • Analysis: Choose the solvent that provides complete dissolution at the lowest temperature and is compatible with your planned reaction chemistry.

Solvent Screening Table

SolventPolarity IndexDissolution at 25°C (10 mg / 0.5 mL)Dissolution at 50°C (10 mg / 0.5 mL)Notes
Toluene2.4InsolublePartially Soluble
Dichloromethane (DCM)3.1Partially SolubleSolubleVolatile, use with care when heating.
Tetrahydrofuran (THF)4.0Partially SolubleSolubleGood general-purpose solvent.
Ethyl Acetate4.4Sparingly SolublePartially Soluble
Acetone5.1SolubleSolubleHighly reactive with certain reagents.
Acetonitrile (MeCN)5.8Partially SolubleSoluble
N,N-Dimethylformamide (DMF)6.4SolubleSolubleHigh boiling point, difficult to remove.
Dimethyl Sulfoxide (DMSO)7.2SolubleSolubleHigh boiling point, can complicate workup.

Note: This data is illustrative. Actual results should be determined experimentally.

Protocol 2: Developing a Co-Solvent System

This workflow is ideal when a single solvent is not effective or when you need to modify a known procedure that uses a suboptimal solvent.

G start Start: Aldehyde is poorly soluble in primary solvent (e.g., THF) add_dmf Create a 10:1 mixture of THF:DMF (v/v) start->add_dmf test_sol Test solubility of aldehyde in the co-solvent mixture add_dmf->test_sol is_soluble Is it fully soluble? test_sol->is_soluble increase_dmf Increase DMF content (e.g., to 9:1 or 4:1 THF:DMF) is_soluble->increase_dmf No success Proceed with reaction in co-solvent system is_soluble->success  Yes increase_dmf->test_sol consider_alt Consider alternative primary solvent or pure DMF/NMP increase_dmf->consider_alt If >25% DMF needed

Caption: Workflow for co-solvent system development.

Advanced Solubilization Strategy: Reversible Bisulfite Adduct Formation

For reactions in aqueous media or for purification purposes, the aldehyde functionality can be temporarily converted into a highly water-soluble bisulfite adduct. This is a powerful technique rooted in classic organic chemistry.[5]

Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon, forming a charged, water-soluble tetrahedral intermediate.

Caption: Reversible formation of a water-soluble bisulfite adduct.

Use Case: This method is particularly useful for separating the aldehyde from non-carbonyl impurities. By forming the adduct, the aldehyde can be extracted into an aqueous layer, leaving other organic components behind.[5] The aldehyde can then be regenerated by adding a base or acid.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-fluorobenzaldehyde. This versatile, halogenated aromatic aldehyde is a critical building block in the synthesis of complex molecules. However, its unique electronic and steric properties present distinct challenges in transition metal-catalyzed reactions, with catalyst deactivation being a primary obstacle to achieving high yields and reproducibility.

This guide provides in-depth troubleshooting advice, detailed diagnostic protocols, and preventative strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to diagnose, mitigate, and overcome catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has turned black and stalled, with very low conversion. What is happening to my catalyst?

A1: The formation of a black precipitate is a classic sign of catalyst deactivation through agglomeration, commonly resulting in what is known as "palladium black" or "nickel black".[1] This consists of metal nanoparticles that have fallen out of the catalytic cycle and clumped together, drastically reducing the available active surface area for the reaction.[1]

Causality: This deactivation pathway is often triggered when the catalytic cycle is slow or inhibited. The active, low-valent metal species (e.g., Pd(0)) has a longer lifetime in solution before it can re-enter the cycle via oxidative addition. This extended lifetime increases the probability of individual catalyst molecules colliding and aggregating into an inactive metallic state.[2]

Key Factors for this compound:

  • Steric Hindrance: The ortho-fluorine substituent can sterically hinder the approach of the catalyst to the carbon-bromine bond, slowing down the crucial oxidative addition step.

  • Reaction Temperature: Excessively high temperatures can accelerate the agglomeration process (sintering).[3][4]

  • Ligand Choice: An inadequate ligand may not sufficiently stabilize the active catalytic species, making it more prone to aggregation.

Troubleshooting & Preventative Measures:

  • Optimize Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs). These ligands are known to accelerate oxidative addition and stabilize the active catalyst, which is particularly important for challenging substrates like deactivated aryl chlorides.[1][5]

  • Control Reaction Temperature: Carefully increase the temperature in small increments (10-15 °C). While higher temperatures can improve the rate of oxidative addition for this deactivated substrate, they can also promote catalyst decomposition.[2] Finding the optimal balance is key.

  • Use a Pre-catalyst: Utilizing a stable Pd(II) pre-catalyst can sometimes prevent the premature formation of palladium black by ensuring a controlled and gradual reduction to the active Pd(0) species within the reaction mixture.[6]

Q2: My reaction yield is inconsistent and significantly lower than expected. Could impurities be poisoning the catalyst?

A2: Absolutely. Catalyst poisoning is a major cause of deactivation where impurities chemically bond to the active sites of the metal center, rendering them unavailable for catalysis.[4][7][8] This is a form of chemical deactivation that can be potent even at trace (ppm) levels.[1]

Common Poisons and Their Mechanisms:

  • Sulfur and Phosphorus Compounds: These are notorious poisons for palladium and nickel catalysts.[1][9][10] They act as strong Lewis bases, coordinating irreversibly to the metal center and blocking sites needed for reactant binding.

  • Water/Moisture: While some protocols tolerate water, excess moisture can be detrimental. In cyanation reactions, for instance, water can lead to cyanide hydrolysis, forming HCN which is highly reactive towards Pd(0) and forms inactive complexes.[11][12][13] In other cross-couplings, it can facilitate unwanted side reactions or affect the stability of the base.

  • Other Halogens or Cyanides: If your reagents contain residual halides or cyanide ions from previous synthetic steps, these can compete for coordination sites on the catalyst, disrupting the catalytic cycle.[11][12][13]

Troubleshooting & Preventative Measures:

  • Reagent & Solvent Purification: Ensure all starting materials, reagents, and solvents are of high purity and are appropriately dried. It is often beneficial to degas solvents thoroughly to remove oxygen, which can also contribute to catalyst degradation.[2]

  • Use of "Guard Beds": For particularly sensitive reactions, passing solvents or liquid reagents through a small plug of activated alumina or silica can help remove polar impurities that may act as poisons.[8]

  • Scrutinize Reagent Sources: Be aware that even high-purity commercial reagents can contain trace impurities. If you suspect poisoning, try using a batch from a different supplier or re-purifying your existing materials.

Q3: The reaction with this compound is extremely sluggish, even though the same conditions work for other aryl bromides. Why?

A3: This issue stems directly from the electronic and steric properties of your specific substrate. The rate-limiting step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the metal center.[1] For this compound, this step is particularly challenging.

Causality:

  • Electron-Withdrawing Effects: While the fluorine and chlorine atoms are electron-withdrawing, which can sometimes facilitate oxidative addition, their combined effect in this specific substitution pattern can deactivate the C-Br bond towards the catalyst. Reactions involving aryl chlorides are notoriously more difficult than those with bromides or iodides due to the stronger C-Cl bond.[1][14]

  • Steric Hindrance: The fluorine atom at the ortho position to the bromine creates significant steric bulk around the reaction site. This physically impedes the palladium or nickel catalyst from accessing and cleaving the C-Br bond. Sterically hindered aryl chlorides are among the most challenging substrates for Suzuki-Miyaura reactions.[15]

Troubleshooting & Optimization Strategies:

  • Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to higher-activity systems, often employing bulky, electron-rich ligands that promote the difficult oxidative addition step. Examples include:

    • Palladacycle pre-catalysts. [16]

    • Catalyst systems based on ligands like P(tBu)₃, SPhos, or XPhos.

  • Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active sites to achieve a reasonable reaction rate despite the challenging substrate.[2]

  • Optimize the Base and Solvent: The choice of base and solvent can significantly influence the outcome. For difficult couplings, stronger, non-coordinating bases (e.g., K₃PO₄, Cs₂CO₃) and polar aprotic solvents (e.g., dioxane, DMF, DME) are often more effective.

Data Summary & Key Parameters

The following tables summarize the common deactivation pathways and provide a quick-reference troubleshooting guide.

Table 1: Common Catalyst Deactivation Mechanisms & Symptoms

Observation/SymptomLikely Deactivation MechanismPrimary Cause(s)
Black/dark brown precipitate formsSintering / Agglomeration (e.g., Pd black)[1][3]Slow catalytic cycle, high temperature, poor ligand stabilization.
Reaction stalls after initial conversionPoisoning[4][7][8]Impurities in reagents/solvents (S, P, H₂O, halides).
Consistently low or no reactivityInefficient Oxidative Addition[1][15]Steric hindrance and electronic deactivation of the substrate.
Significant starting material dehalogenationSide Reaction PathwayInappropriate choice of base, ligand, or solvent.
Gradual loss of activity over timeFouling / Coking[4][9][17]Deposition of organic byproducts on the catalyst surface.

Table 2: Troubleshooting Strategies for Reactions with this compound

ProblemRecommended Solution(s)Rationale
Low Yield / Stalled Reaction • Screen bulky, electron-rich ligands (e.g., SPhos, P(tBu)₃).• Increase catalyst loading incrementally.• Optimize reaction temperature.Accelerates the difficult oxidative addition step and stabilizes the active catalyst.[1][2]
Inconsistent Results • Purify all reagents and solvents (distillation, filtration).• Thoroughly dry glassware and run under an inert atmosphere.• Degas solvents prior to use.Removes potential catalyst poisons and interfering substances like oxygen.[1][2][8]
Formation of Palladium Black • Use a more stabilizing ligand.• Lower the reaction temperature.• Consider a stable pre-catalyst.Minimizes the lifetime of unstable Pd(0) in solution, preventing aggregation.[2][6]
Dehalogenation Side Product • Screen different bases (e.g., switch from an alkoxide to a carbonate).• Lower the reaction temperature.Alters the relative rates of the desired coupling versus the undesired dehalogenation pathway.[2]

Visual Diagrams and Workflows

The following diagrams illustrate the key concepts of catalyst deactivation and provide a logical workflow for troubleshooting.

G Troubleshooting Workflow for Catalyst Deactivation Start Reaction Failure (Low Yield / Stalled) Visual Visual Inspection of Reaction Mixture Start->Visual Precipitate Black Precipitate (Pd/Ni Black)? Visual->Precipitate Sintering Diagnosis: Sintering/ Agglomeration Precipitate->Sintering Yes NoPrecipitate No Significant Precipitate Precipitate->NoPrecipitate No SinteringSol Action: 1. Optimize Ligand 2. Lower Temperature 3. Use Pre-catalyst Sintering->SinteringSol CheckPurity Review Purity of Reagents & Solvents NoPrecipitate->CheckPurity Impurity Potential Impurities (S, P, H₂O)? CheckPurity->Impurity Poisoning Diagnosis: Catalyst Poisoning Impurity->Poisoning Yes NoImpurity Reagents are High Purity Impurity->NoImpurity No PoisoningSol Action: 1. Purify/Dry Reagents 2. Degas Solvents 3. Use Fresh Batch Poisoning->PoisoningSol CheckConditions Evaluate Reaction Conditions NoImpurity->CheckConditions Inefficient Diagnosis: Inefficient Oxidative Addition CheckConditions->Inefficient InefficientSol Action: 1. Use More Active Ligand 2. Increase Catalyst Load 3. Screen Bases/Solvents Inefficient->InefficientSol G Catalyst Poisoning Mechanism cluster_catalyst Catalyst Surface A Active Site B Active Site C Active Site Product Product A-B C->Product Reaction D Active Site D->Product Reaction E Active Site F Active Site Reactant1 Reactant A Reactant1->C Binds for reaction Reactant2 Reactant B Reactant2->D Poison Poison (e.g., Sulfur) Poison->E Binds irreversibly, blocking active site

References

Technical Support Center: Byproduct Identification in 3-Bromo-5-chloro-2-fluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized intermediate. Purity is paramount, and the presence of closely related byproducts can significantly impact downstream applications. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and minimize common impurities encountered during your experiments.

Frequently Asked Questions: Synthesis Routes & Common Byproducts

This section addresses the fundamental synthetic strategies and the specific impurities that are likely to arise from each. Understanding the origin of a byproduct is the first step toward its elimination.

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this molecule, each with its own set of advantages and challenges regarding byproduct formation.

  • Directed ortho-Metalation (DoM): This method begins with 1-bromo-3-chloro-5-fluorobenzene. A strong lithium amide base, such as Lithium Diisopropylamide (LDA), is used to selectively remove a proton from the position ortho to the fluorine atom (C2). This position is the most acidic due to the strong inductive effect and directing ability of fluorine. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group. This route offers excellent regioselectivity but demands stringent anhydrous conditions and cryogenic temperatures (typically -78 °C) to prevent side reactions.[1]

  • Electrophilic Aromatic Substitution (EAS): A more common industrial approach involves the direct bromination of a substituted benzaldehyde precursor, most notably 4-chloro-2-fluorobenzaldehyde.[1] In this EAS reaction, the existing substituents on the aromatic ring direct the incoming bromine electrophile. The fluorine and chlorine atoms are ortho, para-directing, while the aldehyde group is meta-directing. The synergistic directing effects of all three groups strongly favor the introduction of bromine at the C3 position. This method is often more scalable but can be prone to the formation of isomeric byproducts if not carefully controlled.

Q2: I'm using the Directed ortho-Metalation (DoM) route. What are the most likely byproducts?

The DoM route is elegant but sensitive. The primary impurities are typically:

  • Unreacted Starting Material: 1-Bromo-3-chloro-5-fluorobenzene may persist due to incomplete lithiation. This can result from insufficient base, poor base quality, or reaction temperatures that are too high, leading to base decomposition.

  • Protonated Intermediate: If the reaction is inadvertently quenched by a proton source (e.g., trace water in the solvent or DMF) before the aldehyde is formed, the aryllithium intermediate will revert to the starting material.

  • Isomeric Benzaldehydes: While fluorine is a powerful directing group, lithiation at other positions can occur to a minor extent. For instance, metalation at C6 (ortho to both bromine and chlorine) could lead to the formation of 2-bromo-4-chloro-6-fluorobenzaldehyde, although this is generally less favored.

  • Benzylic Lithiation Byproducts: If the starting material contains impurities with benzylic protons, the strong base can deprotonate those sites, leading to a complex mixture of side products.[2]

Diagram 1: Directed ortho-Metalation (DoM) Pathway

DoM_Pathway SM 1-Bromo-3-chloro- 5-fluorobenzene Intermediate Aryllithium Intermediate (at C2) SM->Intermediate 1. LDA, THF, -78°C Byproduct_SM Unreacted Starting Material SM->Byproduct_SM Incomplete Reaction Byproduct_Isomer Isomeric Benzaldehyde (e.g., from C6 lithiation) SM->Byproduct_Isomer Minor Lithiation Pathway Product 3-Bromo-5-chloro- 2-fluorobenzaldehyde (Desired Product) Intermediate->Product 2. DMF 3. H₃O⁺ quench Intermediate->Byproduct_SM Trace H₂O

Caption: The DoM route to the target molecule and potential byproduct pathways.

Q3: When using Electrophilic Bromination of 4-chloro-2-fluorobenzaldehyde, what is the main isomeric byproduct to watch for?

This is the most critical issue for the EAS route. While the combined directing effects strongly favor bromination at C3, a competing reaction can occur at the C5 position, leading to the formation of 5-bromo-4-chloro-2-fluorobenzaldehyde .

Causality:

  • Desired Path (C3 Bromination): This position is ortho to the fluorine, ortho to the chlorine, and meta to the aldehyde. All three groups direct the electrophile to this site, making it the major product.

  • Byproduct Path (C5 Bromination): This position is para to the fluorine, ortho to the chlorine, and meta to the aldehyde. This is also an activated position, and under certain conditions (e.g., higher temperatures, catalyst choice), its formation can become significant.

This isomeric byproduct is often difficult to separate from the desired product due to their similar physical properties (polarity, boiling point).

Diagram 2: Electrophilic Aromatic Substitution (EAS) Pathway

EAS_Pathway SM 4-Chloro-2-fluorobenzaldehyde Product 3-Bromo-5-chloro- 2-fluorobenzaldehyde (Major Product) SM->Product Br₂, Lewis Acid (Major Pathway, C3 attack) Byproduct 5-Bromo-4-chloro- 2-fluorobenzaldehyde (Key Byproduct) SM->Byproduct Br₂, Lewis Acid (Minor Pathway, C5 attack)

Caption: Major and minor product formation during the EAS bromination route.

Troubleshooting Guide: Byproduct Identification & Analysis

Once you suspect impurities are present, a systematic analytical approach is required for confirmation and quantification.

Q4: My crude reaction mixture shows multiple peaks in GC-MS and/or extra signals in the ¹H NMR. How can I definitively identify the byproducts?

A multi-technique approach is essential for unambiguous identification. The workflow below provides a self-validating system for characterizing your product mixture.

Protocol 1: Analytical Characterization Workflow

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To determine the number of components and their molecular weights.

    • Procedure: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Inject onto a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

    • Interpretation: The desired product and the main isomeric byproduct (5-bromo-4-chloro-2-fluorobenzaldehyde) will have the same molecular weight and fragmentation pattern. However, they will typically have slightly different retention times, allowing you to quantify their relative ratio. Unreacted starting material will have a lower molecular weight.

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Objective: To elucidate the precise structure by analyzing the chemical shifts and coupling patterns of the aromatic protons.

    • Procedure: Prepare a sample in a deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR spectrum (400 MHz or higher is recommended).

    • Interpretation: This is the most powerful tool for distinguishing between the C3-bromo (desired) and C5-bromo (byproduct) isomers. The two remaining aromatic protons on the ring will have distinct patterns.

Data Presentation: Comparative Analytical Data

The table below summarizes the expected analytical data for the desired product and its key isomeric byproduct. Use this as a reference to interpret your own results.

Compound Structure Expected ¹H NMR Signals (in CDCl₃, ~ppm) Key Differentiator
This compound (Desired Product)~7.85 (d, J ≈ 2.0 Hz, 1H), ~7.65 (dd, J ≈ 7.0, 2.0 Hz, 1H)Two distinct aromatic protons. The doublet (d) corresponds to the proton at C6, coupled only to the fluorine. The doublet of doublets (dd) corresponds to the proton at C4, coupled to both the C6 proton and the fluorine.
5-Bromo-4-chloro-2-fluorobenzaldehyde (Isomeric Byproduct)~7.90 (d, J ≈ 7.5 Hz, 1H), ~7.20 (d, J ≈ 9.5 Hz, 1H)Two distinct aromatic protons, both appearing as doublets (d). One is coupled to fluorine, the other is coupled to the adjacent proton. The chemical shifts and coupling constants will be significantly different from the desired product.
4-chloro-2-fluorobenzaldehyde (Starting Material)Three aromatic protons with a more complex splitting pattern.Easily distinguished by the presence of three, not two, aromatic proton signals.

Troubleshooting Guide: Minimizing Byproducts & Purification

Identification is half the battle. These strategies focus on optimizing the reaction to prevent byproduct formation and effectively purifying the final compound.

Q5: How can I optimize the electrophilic bromination to minimize the formation of the 5-bromo isomer?

Controlling the reaction kinetics and thermodynamics is key to maximizing regioselectivity.

  • Temperature Control: This is the most critical parameter. Running the reaction at lower temperatures (e.g., 0-10 °C) favors the kinetically controlled product, which is typically the desired C3-bromo isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the C5-bromo thermodynamic product.[3]

  • Choice of Brominating Agent: While liquid bromine with a Lewis acid (e.g., AlCl₃, FeBr₃) is common, N-Bromosuccinimide (NBS) can sometimes offer milder conditions and improved selectivity.[1][3]

  • Stoichiometry and Addition Rate: Use only a slight excess (1.0-1.1 equivalents) of the brominating agent. Adding the bromine slowly and portion-wise ensures its concentration remains low, which helps to prevent over-bromination and reduce side reactions.

  • Solvent: Using an inorganic strong acid like concentrated sulfuric acid as the solvent can sometimes enhance selectivity in halogenation reactions.[3]

Q6: My product is contaminated with the 5-bromo isomer. What is the most effective purification method?

Due to their similar properties, separation can be challenging but is achievable.

  • Fractional Recrystallization: This is often the most effective method on a laboratory scale.

    • Principle: The desired product and the byproduct will likely have slightly different solubilities in a given solvent system. By carefully controlling the temperature and solvent composition, one isomer can be induced to crystallize out while the other remains in the mother liquor.

    • Screening: Test a variety of solvent systems (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate) to find one that provides good differential solubility.

Protocol 2: General Recrystallization for Purification

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of a suitable hot solvent (or solvent mixture).

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Crystallization: If crystals do not form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

  • Chilling: Once crystallization at room temperature is complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified material and the mother liquor by GC or ¹H NMR to assess the effectiveness of the separation. Multiple recrystallizations may be necessary to achieve the desired purity.[4]

  • Silica Gel Column Chromatography: While potentially tedious and costly for large scales, flash chromatography can be effective for separating isomers if a solvent system with sufficient resolution (ΔRf > 0.15 on TLC) can be identified.[1]

References

Technical Support Center: Suzuki Reactions with Sterically Hindered Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Congestion

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance. However, when substrates incorporate significant steric bulk, particularly ortho-substituents on a benzaldehyde moiety, researchers often face a dramatic drop in efficiency. Low yields, stalled reactions, and prominent side reactions become common hurdles.

This guide is structured to function as a dedicated technical support resource. It moves beyond simple procedural lists to explain the underlying organometallic principles governing these challenging transformations. By understanding why a particular component is failing, you can make more informed, rational decisions to optimize your reaction and achieve your desired synthetic outcome.

Troubleshooting Guide: From Failed Reaction to High Yield

This section addresses the most common and critical issue encountered: low to no product formation. The troubleshooting process is presented as a logical workflow, starting with the most impactful variables.

Question: My Suzuki reaction between an ortho-substituted bromo-benzaldehyde and a hindered boronic acid is failing, yielding only starting material and side products. Where do I begin troubleshooting?

Answer: This is a classic problem rooted in the steric clash between bulky coupling partners, which impedes key steps in the palladium catalytic cycle. The primary bottlenecks are typically a sluggish oxidative addition and an even more challenging reductive elimination . Your troubleshooting strategy should systematically address the components of the reaction designed to overcome these high activation energy barriers.

Step 1: Re-evaluate the Catalyst System (Ligand is Key)

The single most critical factor in a sterically hindered coupling is the choice of ligand. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often completely ineffective because they cannot facilitate the difficult steps of the catalytic cycle.

The Causality: The active catalyst is a 14-electron Pd(0)L species. Bulky, electron-rich phosphine ligands are essential for two reasons:

  • Promoting Oxidative Addition: They readily dissociate from the Pd(0)L₂ precursor to form the highly reactive monoligated Pd(0)L species, which is sterically accessible enough to undergo oxidative addition with the hindered aryl halide.

  • Facilitating Reductive Elimination: They increase the electron density on the palladium center and create steric strain in the Pd(II) intermediate, which promotes the final, product-forming reductive elimination step. This is often the rate-limiting step for tetra-ortho-substituted biaryls.[1][2]

Recommended Actions:

  • Switch to Buchwald Ligands: These biaryl monophosphine ligands are the industry standard for challenging couplings. Start with a versatile ligand before moving to more specialized ones.

  • Consider N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines in some cases, offering high activity and catalyst stability.[3][4]

Ligand TypeExample(s)Level of HindranceKey Characteristics
Standard Phosphine PPh₃, P(o-tol)₃Low to NoneGenerally ineffective for hindered substrates.
Buchwald Ligands (Gen 2-4) SPhos, XPhos, RuPhosModerate to HighExcellent starting point. Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[5][6]
Specialized Buchwald Ligands AntPhos, BI-DIMEVery High (e.g., tetra-ortho)Designed for extremely demanding couplings where other ligands fail.[2][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-iPrModerate to HighStrong σ-donors, high thermal stability. Very effective for coupling aryl chlorides.[3][4]
Step 2: Optimize the Base and Solvent System

The base and solvent are not independent variables; they work in concert to facilitate the crucial transmetalation step.

The Causality: The base activates the boronic acid by converting it to a more nucleophilic borate anion [R-B(OH)₃]⁻, which then transfers its organic group to the palladium center.[8][9] For sensitive substrates like benzaldehydes, a strong, nucleophilic base (e.g., NaOH, NaOt-Bu) can lead to unwanted side reactions on the aldehyde. Therefore, a careful balance is required.

Recommended Actions:

  • Base Selection: Use a moderately weak, non-nucleophilic inorganic base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) is an excellent and reliable choice.[6][10] Cesium carbonate (Cs₂CO₃) is also highly effective.

  • Solvent System: Employ anhydrous, degassed aprotic polar solvents. Toluene and 1,4-dioxane are standard choices.[6] For particularly stubborn reactions, switching to a higher-boiling solvent like xylenes allows for increased reaction temperatures.

Step 3: Increase the Reaction Temperature

Steric hindrance raises the activation energy for the key catalytic steps. Supplying more thermal energy is a straightforward way to overcome this barrier.

Recommended Actions:

  • Conventional Heating: If your reaction is proceeding slowly at 80-90 °C, increase the temperature to 100-140 °C (solvent permitting).[6]

  • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes by efficiently reaching high temperatures and pressures.[4]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a failed reaction.

G start Low / No Yield ligand Is the ligand bulky & electron-rich? (e.g., SPhos, XPhos) start->ligand Check Catalyst base Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) ligand->base Yes change_ligand Switch to a Buchwald ligand or NHC. ligand->change_ligand No temp Is temperature high enough? (100-140 °C) base->temp Yes change_base Use finely powdered K₃PO₄. Ensure anhydrous solvent (Toluene, Dioxane). base->change_base No side_rxn Are side reactions dominant? temp->side_rxn Yes increase_temp Increase temperature or use microwave irradiation. temp->increase_temp No success Reaction Optimized side_rxn->success No address_side_rxn See FAQ on Side Reactions. Use boronic ester or protect aldehyde. side_rxn->address_side_rxn Yes change_ligand->base change_base->temp increase_temp->side_rxn address_side_rxn->success

Caption: A logical workflow for troubleshooting hindered Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of my dehalogenated benzaldehyde and homocoupled boronic acid. What causes these side reactions and how can I prevent them?

A: These are two distinct and common side reactions, particularly in challenging couplings.

  • Hydrodehalogenation (Dehalogenated Benzaldehyde): This occurs when the Ar-Pd(II)-X intermediate is intercepted by a proton source before it can undergo transmetalation or reductive elimination.[11][12] The aldehyde proton itself can be acidic enough to be abstracted by a strong base, creating a competing reaction pathway.

    • Solution: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of alkoxides or hydroxides.[11] Ensure your solvent and reagents are scrupulously dry, as water is a primary proton source.

  • Protodeboronation (Boronic Acid Homocoupling): This is the hydrolysis of the boronic acid back to the corresponding arene, which can then undergo homocoupling. It is especially problematic with electron-rich or heteroaryl boronic acids and is accelerated by strong aqueous bases.[10][13]

    • Solution: The most robust solution is to use a boronate ester, such as a pinacol ester (Bpin). These are significantly more stable towards hydrolysis and often provide more consistent results.[10][13] Using milder bases and anhydrous conditions also helps suppress this pathway.

Q2: My aryl halide is an ortho-substituted chlorobenzaldehyde. The reaction is even more difficult. What changes are needed?

A: Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond, making the oxidative addition step significantly more difficult.[14] For these substrates, a more potent catalyst system is non-negotiable.

  • Highly Active Ligands: You must use a highly electron-rich ligand. Ligands like RuPhos, BrettPhos, or a strong NHC ligand like IPr are often required to achieve good results with aryl chlorides.[1][3]

  • Stronger Base: With the less reactive C-Cl bond, a stronger base like potassium tert-butoxide (KOtBu) may be necessary to drive the reaction, though care must be taken regarding the stability of the aldehyde.[4]

  • Higher Temperatures: Temperatures at the upper end of the recommended range (120-140 °C) are often needed.

Q3: What is the mechanistic role of steric hindrance in the catalytic cycle?

A: Steric hindrance impacts the three key steps of the cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (14e⁻) pdiia Ar-Pd(II)-X(L) (16e⁻) pd0->pdiia Ar-X oa_label Oxidative Addition (Slowed by Sterics) pdiib Ar-Pd(II)-Ar'(L) (16e⁻) pdiia->pdiib Ar'-B(OH)₂ Base trans_label Transmetalation pdiib->pd0 Ar-Ar' re_label Reductive Elimination (Slowed by Sterics)

Caption: The Suzuki catalytic cycle, highlighting steps impeded by steric hindrance.

  • Oxidative Addition (Pd(0) → Pd(II)): The bulky groups on the benzaldehyde physically block the approach of the palladium catalyst to the C-X bond. This increases the activation energy of this initial step.[15]

  • Transmetalation: While less discussed, significant steric bulk on both the palladium complex and the incoming boronate can slow the transfer of the aryl group.

  • Reductive Elimination (Pd(II) → Pd(0)): This is often the most severely affected step. For the C-C bond to form, the two aryl groups must be positioned cis to each other on the palladium center. Bulky ortho-substituents create immense steric repulsion, making it difficult to achieve the required conformation for elimination, thus slowing the turnover of the catalyst.[1]

Experimental Protocols

Protocol 1: Optimized General Procedure for a Hindered Suzuki Coupling

This protocol is a robust starting point for coupling an ortho-substituted aryl bromide with a hindered boronic acid.

Materials:

  • ortho-Substituted Aryl Bromide (1.0 equiv)

  • Hindered Arylboronic Acid or Pinacol Ester (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4.5 mol%)

  • Anhydrous, finely powdered Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed Toluene (0.1 M concentration relative to aryl bromide)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the aryl bromide and the boronic acid (or ester) to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Degassing (Optional but Recommended): Subject the sealed flask to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide. Reactions may take 4-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography.

References

Preventing decomposition of 3-Bromo-5-chloro-2-fluorobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-chloro-2-fluorobenzaldehyde

Welcome to the dedicated support center for this compound (CAS No. 1269440-82-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges related to its storage, handling, and decomposition, providing expert insights and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: For optimal stability, the compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen. It is crucial to protect it from air, light, and moisture. The aldehyde functional group is susceptible to oxidation, and exposure to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid (3-Bromo-5-chloro-2-fluorobenzoic acid) as a primary degradation product.

Q2: I've noticed the color of my solid sample has changed from off-white/yellow to a darker yellow or brownish color. What does this indicate?

A: A significant color change is a common visual indicator of decomposition. This is often due to slow oxidation or polymerization of the aldehyde. While a slight yellow tint can be normal, a progressive darkening suggests the presence of impurities.[1] It is highly recommended to assess the purity of the material before use if such changes are observed.

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

A: While lower temperatures generally slow down chemical reactions, freezer storage can introduce moisture condensation issues each time the container is opened and brought to room temperature. If you choose to store at -20°C, it is imperative to use a container with an airtight seal (e.g., a vial with a PTFE-lined cap) and allow the container to equilibrate to room temperature completely before opening. For routine use, refrigeration at 2-8°C is often a more practical balance.

Q4: Is this compound sensitive to light?

A: Yes. Like many aromatic aldehydes, this compound can be light-sensitive. Photons can provide the activation energy for oxidation and other radical-mediated degradation pathways. To mitigate this, store the compound in an amber glass vial or a clear vial placed inside a light-blocking secondary container.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

A: Use anhydrous, peroxide-free solvents for preparing solutions. Common choices include dichloromethane (DCM), anhydrous tetrahydrofuran (THF), or dimethylformamide (DMF). Solutions are generally less stable than the solid material. Prepare solutions fresh whenever possible. If storage is necessary, store solutions under an inert atmosphere at 2-8°C for short periods. Long-term solution storage is discouraged due to the increased rate of decomposition in the dissolved state.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Inconsistent or Poor Yields in Subsequent Reactions

If you are experiencing lower-than-expected yields or observing unexpected byproducts in reactions using this aldehyde, the purity of the starting material is a primary suspect.

A Inconsistent Reaction Outcome B Assess Purity of Aldehyde A->B C Visual Inspection: Color Change? Clumping? B->C Quick Check D TLC Analysis: Multiple Spots? B->D Initial Lab Check E Spectroscopic Analysis: FTIR / ¹H NMR B->E Definitive Check C->D D->E F Primary Impurity Detected: Carboxylic Acid E->F Oxidation Peak Present G Other Impurities Detected E->G Other Unexpected Peaks H Purify Aldehyde F->H I Review Storage & Handling F->I Identify Root Cause G->H G->I J Reaction Successful H->J Re-run Reaction

Caption: Troubleshooting workflow for poor reaction yields.

  • Step 1: Visual and Physical Inspection: Check for the color changes described in the FAQ. Note if the solid, typically a crystalline powder, has become clumpy or oily, which could indicate the absorption of moisture or the formation of non-crystalline degradation products.

  • Step 2: Purity Assessment: The most common impurity is the over-oxidized 3-Bromo-5-chloro-2-fluorobenzoic acid. This can be readily identified and quantified.

Technique Purpose Key Indicator of Decomposition
Thin-Layer Chromatography (TLC) Rapid purity checkAppearance of a second, more polar spot (lower Rf value) corresponding to the carboxylic acid.
FTIR Spectroscopy Functional group analysisAppearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the C=O stretch. The aldehyde C=O is typically ~1700 cm⁻¹, while the acid C=O is ~1710 cm⁻¹ and often broader.[2]
¹H NMR Spectroscopy Structural confirmation and impurity quantificationA diminished integral for the aldehyde proton (~10.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>11 ppm, often not observed).[2]
Gas Chromatography (GC) Quantitative purity analysisAppearance of new peaks, allowing for quantification of impurities against a standard.[3]
  • Step 3: Purification (If Necessary): If significant degradation (e.g., >5%) is detected, purification is recommended. For the removal of the primary carboxylic acid impurity, a simple aqueous wash can be effective. Dissolve the aldehyde in a non-polar organic solvent (like DCM or ether) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. Follow with a water wash and dry the organic layer before solvent removal. Caution: Strong bases may induce other side reactions.

Issue 2: Material Fails to Dissolve Completely in a Non-polar Solvent

A: Pure this compound is soluble in common organic solvents.[1] If you observe insolubility, it is likely due to the presence of polar impurities, such as the corresponding carboxylic acid or inorganic contaminants. The troubleshooting workflow from Issue 1 should be followed to identify the impurity.

Part 3: Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol minimizes the risk of decomposition during routine laboratory use.

A Start: Reagent in Storage (2-8°C, Inert Gas) B Equilibrate Container to Room Temperature A->B C Move to Inert Atmosphere Glovebox or Gas Manifold B->C D Quickly Weigh Required Amount into a New Vial C->D E Purge Headspace of Original Container with Inert Gas (e.g., Argon) D->E H Use Weighed Aliquot for Experiment D->H F Reseal Tightly and Wrap with Parafilm E->F G Return Original Container to 2-8°C Storage F->G

References

Analytical methods for determining the purity of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Welcome to the technical support guide for the analytical determination of purity for this compound (CAS No. 1269440-82-5). This document is designed for researchers, analytical chemists, and quality control professionals who require robust and reliable methods to assess the purity of this critical synthetic intermediate. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format.

Section 1: The Importance of Purity & Potential Impurities

Q1: Why is the purity of this compound so critical?

A1: this compound is a highly functionalized aromatic aldehyde, often used as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this starting material is paramount because impurities can lead to:

  • Unwanted Side Reactions: Reactive impurities can compete in subsequent synthetic steps, leading to the formation of difficult-to-remove byproducts and reducing the yield of the target molecule.

  • Regulatory Hurdles: In drug development, all impurities must be identified, quantified, and qualified. An impure starting material complicates process control and can lead to regulatory rejection.[1][2]

  • Inaccurate Stoichiometry: The presence of unknown impurities leads to incorrect molar calculations, affecting reaction efficiency and reproducibility.

Q2: What are the common process-related impurities I should be looking for?

A2: Understanding the synthetic route is key to anticipating potential impurities. A common synthesis involves the bromination of a chloro-fluorobenzaldehyde precursor.[3] Based on this and other potential pathways, likely impurities include:

Impurity Type Potential Compounds Reason for Presence
Starting Materials 4-Chloro-2-fluorobenzaldehydeIncomplete reaction during the bromination step.
Isomeric Impurities Other bromochloro-fluorobenzaldehyde isomers (e.g., 5-Bromo-3-chloro-2-fluorobenzaldehyde)Lack of complete regioselectivity during halogenation.[4]
Over-halogenated Species Dibromo-chloro-fluorobenzaldehydeExcess brominating agent or harsh reaction conditions.
Related Intermediates 1-Bromo-4-chloro-2-fluorobenzeneIncomplete formylation step in alternative synthetic routes.
Degradation Products 3-Bromo-5-chloro-2-fluorobenzoic acidOxidation of the aldehyde group upon exposure to air or oxidizing agents.[5]
Residual Solvents Dichloromethane, Acetonitrile, Ethyl AcetateSolvents used during synthesis and purification.[3]

Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is often the primary technique for purity analysis of non-volatile organic compounds due to its high resolution, reproducibility, and quantitative accuracy.

HPLC: Frequently Asked Questions

Q3: Why is reversed-phase HPLC the go-to method for this compound?

A3: Reversed-phase HPLC (RP-HPLC) is ideal for separating moderately polar to non-polar compounds like this compound. The stationary phase (typically C18) is non-polar, while the mobile phase is a polar mixture (e.g., water and acetonitrile/methanol). This setup allows for excellent separation of the main compound from both more polar (e.g., the benzoic acid degradant) and less polar (e.g., starting materials, over-halogenated species) impurities.

Q4: How do I select the optimal UV wavelength for detection?

A4: The benzaldehyde structure contains a chromophore that absorbs UV light. To determine the wavelength of maximum absorbance (λmax), you should run a UV-Vis spectrum of a dilute solution of the compound in your mobile phase. For substituted benzaldehydes, a wavelength between 254 nm and 270 nm is a common starting point.[6] Using the λmax ensures the highest sensitivity for both the main peak and any structurally similar impurities.

Q5: What are the essential parameters for validating an HPLC purity method according to ICH guidelines?

A5: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][7] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

HPLC: Troubleshooting Guide

Q6: My peak is tailing. What are the likely causes and solutions?

A6: Peak tailing is a common issue that compromises resolution and integration accuracy.

  • Cause 1: Secondary Silanol Interactions. Free silanol groups on the silica backbone of the column can interact with polar functional groups on your analyte.

    • Solution: Use a modern, end-capped column (often labeled "Type B" silica) or add a competing base like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase. Alternatively, lowering the mobile phase pH with an acid like formic acid or TFA can suppress silanol activity.[9]

  • Cause 2: Column Overload. Injecting too much sample can saturate the column inlet.

    • Solution: Reduce the injection volume or dilute your sample.[10]

  • Cause 3: Column Degradation. A void at the head of the column or contamination can create alternative flow paths.

    • Solution: Use a guard column to protect your analytical column.[11] If the column is old or contaminated, flush it with a strong solvent or replace it.[12]

Q7: My retention times are drifting between injections. How can I stabilize them?

A7: Unstable retention times make peak identification unreliable.

  • Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Increase the equilibration time, ensuring at least 5-10 column volumes of mobile phase pass through before the first injection.[9][10]

  • Cause 2: Temperature Fluctuations. The viscosity of the mobile phase is temperature-dependent, which affects flow rate and retention.

    • Solution: Always use a thermostatted column oven to maintain a consistent temperature.[9][10]

  • Cause 3: Mobile Phase Inconsistency. If using an online mixer, ensure the proportioning valves are working correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed.[9][12]

  • Cause 4: Pump Issues. Leaks or faulty check valves in the pump can cause inconsistent flow.

    • Solution: Check for leaks and listen for unusual pump noises. Purge the pump to remove air bubbles.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of highly functionalized aromatic intermediates is a cornerstone of innovation. 3-Bromo-5-chloro-2-fluorobenzaldehyde is a key building block, prized for its unique electronic properties and versatile reactivity in the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of two prominent synthetic methodologies for its preparation: Ortho-Directed Lithiation and Formylation and Oxidation of a Benzyl Alcohol Precursor .

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each approach, offering field-proven insights to inform your experimental design and empower you to make strategic decisions in your synthetic campaigns.

Method 1: Ortho-Directed Lithiation and Formylation of 1-Bromo-3-chloro-5-fluorobenzene

This approach leverages the powerful directing effect of the fluorine substituent to achieve highly regioselective formylation. The inherent acidity of the proton at the C2 position, activated by the adjacent electron-withdrawing fluorine atom, makes it susceptible to deprotonation by a strong, non-nucleophilic base.

Mechanistic Rationale

The fluorine atom, being the most electronegative halogen, exerts a strong inductive effect, increasing the acidity of the ortho-protons. Furthermore, it can coordinate with the lithium cation of the organolithium base, stabilizing the transition state and directing the deprotonation to the adjacent position. This directed ortho-lithiation is a cornerstone of modern aromatic chemistry, allowing for the precise functionalization of aromatic rings.

Once the aryllithium intermediate is formed, it acts as a potent nucleophile, readily attacking an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.

Ortho_Lithiation_Formylation 1-Bromo-3-chloro-5-fluorobenzene 1-Bromo-3-chloro-5-fluorobenzene Aryllithium Intermediate Aryllithium Intermediate 1-Bromo-3-chloro-5-fluorobenzene->Aryllithium Intermediate LDA, THF, -78 °C Tetrahedral Intermediate Tetrahedral Intermediate Aryllithium Intermediate->Tetrahedral Intermediate DMF This compound This compound Tetrahedral Intermediate->this compound H3O+ workup Oxidation_of_Benzyl_Alcohol 3-Bromo-5-chloro-2-fluorobenzyl alcohol 3-Bromo-5-chloro-2-fluorobenzyl alcohol This compound This compound 3-Bromo-5-chloro-2-fluorobenzyl alcohol->this compound MnO2, Dichloromethane, rt

A Researcher's Guide to the Reactivity of Bromo-Chloro-Fluorobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated benzaldehydes are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise arrangement of different halogen atoms on the benzaldehyde scaffold imparts a unique combination of steric and electronic properties, which in turn dictates the reactivity of both the aldehyde functional group and the aromatic ring.[3] This guide offers an in-depth comparison of the reactivity of bromo-chloro-fluorobenzaldehyde isomers, providing researchers, scientists, and drug development professionals with a predictive framework and practical methodologies to inform their synthetic strategies.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of a substituted benzaldehyde is primarily controlled by the electronic effects of its substituents. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M) .[4]

  • Inductive Effect (-I): As halogens are highly electronegative, they withdraw electron density from the benzene ring through the sigma bonds. This effect is distance-dependent, weakening as the distance from the substituent increases (ortho > meta > para). The strength of the inductive effect follows the order of electronegativity: F > Cl > Br.[5]

  • Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions and is absent at the meta position.[5][6]

For halogens, the inductive effect is generally stronger than the resonance effect, making them deactivating groups overall for electrophilic aromatic substitution but ortho, para-directing.[6] The formyl (-CHO) group is a powerful electron-withdrawing group through both induction and resonance (-M effect), significantly deactivating the ring and increasing the electrophilicity of the carbonyl carbon.

The combined influence of these substituents determines the overall electron density at each position on the ring and at the carbonyl carbon, thereby dictating the molecule's reactivity.

Electronic_Effects substituents Substituent Effects on Benzaldehyde Ring inductive Inductive Effect (-I) (Electron Withdrawing) substituents->inductive resonance Resonance Effect (+M / -M) (Pi System Interaction) substituents->resonance halogens Halogens (F, Cl, Br) - Strong -I Effect - Weaker +M Effect (o, p) inductive->halogens F > Cl > Br aldehyde Aldehyde (-CHO) - Strong -I Effect - Strong -M Effect (o, p) inductive->aldehyde resonance->halogens Donating resonance->aldehyde Withdrawing reactivity_carbonyl Increased Carbonyl Electrophilicity halogens->reactivity_carbonyl reactivity_ring Activation for SNAr (o, p positions) halogens->reactivity_ring aldehyde->reactivity_carbonyl aldehyde->reactivity_ring

Caption: Interplay of inductive and resonance effects from halogen and aldehyde substituents.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The aldehyde group's reactivity is a function of the carbonyl carbon's electrophilicity. Electron-withdrawing groups (EWGs) on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[7] Since all halogens and the aldehyde group itself are electron-withdrawing, all bromo-chloro-fluorobenzaldehyde isomers are expected to be more reactive towards nucleophiles than benzaldehyde itself.

The relative reactivity among isomers will depend on the positions of the halogens.

  • Prediction: Isomers with halogens at the ortho and para positions relative to the aldehyde will experience the strongest electron withdrawal due to the combined -I and -M effects of the formyl group and the -I effect of the halogens. This will result in a more electrophilic carbonyl carbon and thus, a higher reaction rate for nucleophilic additions like Knoevenagel condensations, Wittig reactions, and Grignard additions.[7][8]

  • Steric Hindrance: A halogen at the ortho position (e.g., 2-bromo-4-chloro-6-fluorobenzaldehyde) can introduce steric hindrance, potentially slowing the approach of a bulky nucleophile. However, for smaller nucleophiles, the strong activating inductive effect from the ortho position may dominate.[4]

Predicted Reactivity Order for Nucleophilic Addition (General Trend): para-halogen > ortho-halogen (with small nucleophiles) > meta-halogen > no halogen. For polysubstituted isomers, the cumulative electron-withdrawing effect will be key. An isomer with halogens positioned to maximize this effect (e.g., at the 2, 4, and 6 positions) would be predicted to be highly reactive.

Experimental Protocol: Competitive Knoevenagel Condensation

This protocol allows for the direct comparison of aldehyde reactivity by having two different isomers compete for a limited amount of a nucleophilic reagent.

Objective: To determine the relative reactivity of two bromo-chloro-fluorobenzaldehyde isomers.

Materials:

  • Isomer A (e.g., 4-bromo-2-chloro-6-fluorobenzaldehyde)

  • Isomer B (e.g., 2-bromo-4-chloro-5-fluorobenzaldehyde)

  • Malononitrile (nucleophile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Internal standard (e.g., naphthalene) for GC/HPLC analysis

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of Isomer A, Isomer B, and the internal standard in ethanol (10 mL).

  • Take a small aliquot (t=0 sample) for analysis.

  • Add malononitrile (0.5 mmol, 0.5 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and quenching with a dilute HCl solution.

  • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Data Analysis:

  • Calculate the relative consumption of Isomer A and Isomer B over time by comparing their peak areas relative to the internal standard.

  • The isomer that is consumed faster is the more reactive aldehyde. The ratio of the products formed also indicates the relative reactivity.

Competitive_Reaction cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_results Results A Isomer A (1 eq) Mix Reaction Mixture A->Mix B Isomer B (1 eq) B->Mix Nuc Malononitrile (0.5 eq) Nuc->Mix Solv Ethanol + Piperidine Solv->Mix T0 t=0 sample Mix->T0 Tx Aliquots at t=x Mix->Tx Analysis GC / HPLC Analysis T0->Analysis Quench Quench with HCl Tx->Quench Quench->Analysis Data Compare consumption of A vs. B Analysis->Data Conclusion Determine Relative Reactivity Data->Conclusion

Caption: Workflow for competitive reactivity analysis of aldehyde isomers.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple electron-withdrawing groups (CHO, F, Cl, Br) makes the aromatic ring electron-deficient and thus, highly susceptible to nucleophilic aromatic substitution (SNAr).[9] This is often the most significant reaction pathway for these molecules.

Two key factors govern SNAr reactivity:

  • Activation: The reaction is fastest when strong electron-withdrawing groups are positioned ortho or para to the leaving group. This placement allows for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex.[9] The formyl group is a powerful activating group.

  • Leaving Group Ability: The rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group. The C-X bond is broken in the fast, rearomatization step. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I .[10][11] This is because the more electronegative halogen (F) polarizes the C-X bond more strongly, making the carbon atom more electrophilic and susceptible to attack.

Prediction of Reactivity for Bromo-Chloro-Fluorobenzaldehyde Isomers in SNAr:

  • The fluorine atom will be the most likely leaving group, provided it is activated (ortho or para) by the aldehyde group or another halogen.

  • The chlorine atom would be the next most likely leaving group, followed by bromine.

  • An isomer like 2-fluoro-4-bromochlorobenzaldehyde would be highly reactive towards SNAr at the C2 position, as the fluorine is activated by the ortho aldehyde group and the para chloro and bromo groups.

  • An isomer like 4-fluoro-2-bromochlorobenzaldehyde would also be highly reactive at the C4 position, activated by the para aldehyde group.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Slow, RDS) cluster_step2 Step 2: Elimination (Fast) start Aryl Halide (EWG-activated) nuc Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer + Nu⁻ product Substituted Product meisenheimer->product - X⁻ note EWG at o/p position is crucial for stabilizing the intermediate. lg Leaving Group (X⁻) note2 Leaving group ability: F > Cl > Br

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Predictive Reactivity Comparison

The following table provides a predictive summary of the reactivity of selected bromo-chloro-fluorobenzaldehyde isomers based on the principles discussed. "High" reactivity implies faster reaction rates or higher yields under standard conditions compared to isomers ranked "Medium" or "Low".

IsomerNucleophilic Addition (Aldehyde)Nucleophilic Aromatic Substitution (SNAr)Most Likely Leaving Group
2-Bromo-4-chloro-6-fluorobenzaldehyde HighHighFluorine
4-Bromo-2-chloro-5-fluorobenzaldehyde MediumMediumChlorine
5-Bromo-2-chloro-4-fluorobenzaldehyde HighHighFluorine
2-Bromo-5-chloro-4-fluorobenzaldehyde MediumHighFluorine

Justification:

  • 2-Bromo-4-chloro-6-fluorobenzaldehyde: All three halogens are ortho or para to the aldehyde group, strongly activating the carbonyl. The fluorine at C6 is ortho to the aldehyde, making it a prime site for SNAr.

  • 4-Bromo-2-chloro-5-fluorobenzaldehyde: The aldehyde has ortho (Cl) and para (Br) deactivating groups. The most activated leaving group is Chlorine at C2 (ortho to CHO), but Fluorine at C5 is only meta to the aldehyde, reducing its SNAr reactivity.

  • 5-Bromo-2-chloro-4-fluorobenzaldehyde: The fluorine at C4 is para to the aldehyde, making it highly activated for SNAr. The carbonyl is also strongly activated.

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde: The fluorine at C4 is para to the aldehyde, making it a very reactive site for SNAr.

Conclusion

The reactivity of bromo-chloro-fluorobenzaldehyde isomers is a complex but predictable function of the substitution pattern. For reactions involving the aldehyde group, reactivity is enhanced by the cumulative electron-withdrawing power of the halogens. For reactions on the aromatic ring, nucleophilic aromatic substitution is the dominant pathway, with reactivity dictated by the position of the activating formyl group and the superior leaving group ability of fluorine. This guide provides a theoretical framework and practical protocols to empower researchers to rationally select the optimal isomer and reaction conditions for their synthetic targets, accelerating innovation in drug discovery and materials science.

References

A Multi-Spectroscopic Approach to the Structural Elucidation of 3-Bromo-5-chloro-2-fluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Trivial errors in structural assignment can lead to the invalidation of extensive biological or chemical research. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to confirm the structure of 3-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No: 1269440-82-5), a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1]

We will move beyond a simple recitation of data to explain the causality behind the expected spectral features, providing a robust framework for researchers to validate their own experimental findings. This guide is structured to be a self-validating system, where the convergence of data from multiple independent techniques provides irrefutable proof of chemical identity.

The Imperative of a Multi-Technique Approach

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most critical checkpoint for verifying the elemental composition and molecular weight of the synthesized compound. For this compound (C₇H₃BrClFO), high-resolution mass spectrometry (HRMS) is the preferred method.

Expected Observations:

The most telling feature in the mass spectrum will be the complex isotopic pattern of the molecular ion [M]⁺ peak, arising from the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This results in a characteristic cluster of peaks.

IonCalculated m/zDescription
[C₇H₃⁷⁹Br³⁵ClFO]⁺235.91M⁺ (Most abundant combination)
[C₇H₃⁷⁹Br³⁷ClFO]⁺237.91M+2 (From ³⁷Cl)
[C₇H₃⁸¹Br³⁵ClFO]⁺237.91M+2 (From ⁸¹Br)
[C₇H₃⁸¹Br³⁷ClFO]⁺239.91M+4 (From ⁸¹Br and ³⁷Cl)

The relative intensities of these peaks provide a unique fingerprint that is highly indicative of the presence of one bromine and one chlorine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Operate in positive ion mode to detect the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the most abundant molecular ion peak and compare it to the theoretical mass (235.9118 for C₇H₃⁷⁹Br³⁵ClFO). The measured mass should be within a 5 ppm error margin. Analyze the isotopic pattern and compare it with the theoretical distribution for a C₇H₃BrClFO species.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the primary diagnostic signals are the aldehyde C-H and the strong carbonyl (C=O) stretching vibrations.

Expected Vibrational Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
Aldehyde C-H Stretch~2850 and ~2750MediumThe presence of two distinct peaks is characteristic of an aldehyde C-H bond, often involving Fermi resonance.[2]
Carbonyl (C=O) Stretch1690 - 1710StrongThe conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). Electron-withdrawing halogen substituents tend to increase it.
Aromatic C=C Stretch1550 - 1600Medium-StrongMultiple bands are expected, typical for substituted benzene rings.
C-Halogen Stretches500 - 1200Medium-StrongC-F (~1200-1100 cm⁻¹), C-Cl (~800-600 cm⁻¹), and C-Br (~600-500 cm⁻¹) stretches appear in the fingerprint region and can be difficult to assign definitively without computational support.

The presence of a strong absorption band around 1700 cm⁻¹ is a crucial piece of evidence confirming the aldehyde functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[3]

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection: Collect the spectrum over the mid-IR range (4000–400 cm⁻¹).[3]

  • Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific chemical environment of each nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum will account for the three protons in the molecule: one aldehyde proton and two aromatic protons. The position and electronic nature of the substituents (CHO, F, Cl, Br) create a predictable pattern of chemical shifts and couplings.[4]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.9 - 10.2DoubletJ(H-F) ≈ 2-4 HzHighly deshielded due to the electronegative oxygen and the anisotropic effect of the C=O bond. The coupling to the ortho fluorine (⁴JHF) will result in a doublet.
Aromatic H-47.6 - 7.8Doublet of Doublets (dd)J(H4-H6) ≈ 2-3 Hz, J(H4-F) ≈ 6-8 HzDeshielded by the adjacent bromine and the aldehyde group. It will show a small meta coupling to H-6 and a larger ortho coupling to the fluorine atom.
Aromatic H-67.4 - 7.6Doublet of Doublets (dd)J(H6-H4) ≈ 2-3 Hz, J(H6-F) ≈ 8-10 HzDeshielded by the adjacent chlorine atom. It will show a small meta coupling to H-4 and a large meta coupling to the fluorine atom.
¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The powerful electron-withdrawing effects of the halogens and the carbonyl group will significantly influence the chemical shifts.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted Shift (δ, ppm)Rationale
C=O185 - 190The aldehyde carbon is characteristically found at a very downfield shift.
C-2 (C-F)160 - 165 (d, ¹JCF ≈ 250-270 Hz)Directly attached to the highly electronegative fluorine, resulting in a downfield shift and a very large one-bond C-F coupling constant.
C-1 (C-CHO)135 - 140 (d, ²JCF ≈ 20-25 Hz)The ipso-carbon attached to the aldehyde group, showing a smaller two-bond coupling to fluorine.
C-5 (C-Cl)133 - 138Attached to chlorine, leading to a deshielded signal.
C-4 (C-H)130 - 135Aromatic CH carbon.
C-6 (C-H)125 - 130Aromatic CH carbon.
C-3 (C-Br)115 - 120The ipso-carbon attached to bromine. The "heavy atom effect" of bromine can lead to a more upfield shift compared to the carbon attached to chlorine.
¹⁹F NMR: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the fluorine atom, confirming its presence and electronic environment.[5] The chemical shift is highly dependent on the other substituents on the ring.

Predicted ¹⁹F NMR Data (in CDCl₃):

FluorinePredicted Shift (δ, ppm)MultiplicityRationale
C-2 Fluorine-110 to -130Multiplet (ddd)The signal will be split by the ortho aldehyde proton (⁴JFH), the ortho H-4 (³JFH), and the meta H-6 (⁴JFH). The exact chemical shift is sensitive to the electronic effects of the bromine and chlorine atoms.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[6]

    • ¹³C & ¹⁹F NMR: Use a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) to ensure a good signal-to-noise ratio, especially for ¹³C NMR due to the low natural abundance of the isotope.[6]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.[4]

    • For ¹³C NMR, use a standard proton-decoupled pulse program.

    • For ¹⁹F NMR, use an appropriate spectral width and reference the spectrum to an external or internal standard (e.g., CFCl₃ at δ = 0 ppm).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.[6]

    • Reference the ¹H and ¹³C spectra to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[3][6]

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Integrated Workflow for Structural Confirmation

The logical flow of analysis is critical. The following diagram illustrates how data from each technique is integrated to build a conclusive structural assignment.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation Synthesis Purified Synthetic Product MS Mass Spectrometry (HRMS) Synthesis->MS Check Molecular Formula & Isotopic Pattern IR Infrared Spectroscopy (FT-IR) Synthesis->IR Identify Functional Groups (C=O, C-H) H_NMR ¹H NMR MS->H_NMR Formula Confirmed IR->H_NMR Aldehyde Confirmed C_NMR ¹³C NMR H_NMR->C_NMR Assign Protonated Carbons TwoD_NMR 2D NMR (COSY, HSQC) (Optional Confirmation) H_NMR->TwoD_NMR Resolve Ambiguities Structure Confirmed Structure: This compound H_NMR->Structure Convergent Data Validation F_NMR ¹⁹F NMR C_NMR->F_NMR Cross-reference C-F Coupling C_NMR->TwoD_NMR Resolve Ambiguities C_NMR->Structure Convergent Data Validation F_NMR->H_NMR Confirm H-F Couplings F_NMR->TwoD_NMR Resolve Ambiguities F_NMR->Structure Convergent Data Validation TwoD_NMR->Structure Convergent Data Validation

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is not achieved by a single "magic bullet" technique but by the methodical and logical integration of multiple spectroscopic datasets. Mass spectrometry validates the elemental formula (C₇H₃BrClFO). Infrared spectroscopy confirms the presence of the critical aldehyde functional group. Finally, the suite of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous map of the atomic connectivity, chemical environments, and through-bond couplings, leaving no doubt as to the isomeric identity of the compound. By following this multi-faceted, self-validating workflow, researchers can have the highest degree of confidence in their synthesized materials, ensuring the integrity and reproducibility of their subsequent work.

References

A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-5-chloro-2-fluorobenzaldehyde and its Derivatives: Unraveling Halogen-Driven Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, afforded by single-crystal X-ray diffraction, underpins our understanding of molecular interactions, reactivity, and ultimately, function. This guide provides a comparative analysis of the X-ray crystal structure of 3-Bromo-5-chloro-2-fluorobenzaldehyde and its derivatives, offering insights into the subtle yet significant influence of halogen substitution on crystal packing and intermolecular interactions. For researchers in crystallography, medicinal chemistry, and materials science, this document serves as a technical resource, elucidating the principles of solid-state chemistry through the lens of halogenated benzaldehydes.

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we can construct a robust predictive and comparative framework by examining structurally related analogs. This approach not only allows us to anticipate the crystallographic features of the title compound but also highlights the broader principles of crystal engineering in halogenated organic molecules.

The Critical Role of Halogen Substituents in Crystal Engineering

The substitution of hydrogen with halogen atoms (F, Cl, Br, I) on an aromatic ring dramatically alters the electronic and steric properties of a molecule. These changes have profound implications for how molecules arrange themselves in the solid state. In the case of this compound, the presence of three different halogens at specific positions on the benzaldehyde scaffold introduces a fascinating interplay of forces that dictate the supramolecular assembly.

Key intermolecular interactions frequently observed in the crystal structures of halogenated benzaldehydes include:

  • Hydrogen Bonds: The aldehyde functional group can act as a hydrogen bond acceptor, often forming weak C-H···O interactions that contribute significantly to the overall stability of the crystal lattice.[1][2]

  • Halogen Bonds: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).

  • π-π Stacking: The aromatic rings of benzaldehyde derivatives can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings overlap. These interactions are sensitive to the electronic nature of the substituents on the ring.

  • van der Waals Forces: These non-specific attractive or repulsive forces are ubiquitous and play a crucial role in the close packing of molecules in the crystal.

The specific combination and geometric arrangement of these interactions give rise to the unique three-dimensional architecture of the crystal.

Comparative Structural Analysis: Insights from Analogs

To predict the structural features of this compound, we will compare the crystal structures of several related halogenated benzaldehydes.

CompoundKey Intermolecular Interactions ObservedCrystal Packing MotifReference
Dichlorobenzaldehyde Isomers C-H···O contacts, π-π stacking. Cl···Cl interactions appear to be imposed by other stabilizing forces.[3]Molecular stacks propagating along a short crystallographic axis are a consistent feature.[3]--INVALID-LINK--[3]
2-Bromo-5-fluorobenzaldehyde Br···F interactions, offset face-to-face π-stacking.[4]Molecules form π-stacked dimers which are further linked by Br···F contacts.[4]--INVALID-LINK--[4]
Various Multi-substituted Benzaldehydes C-H···O hydrogen bonding, C-H···π, π–π stacking, and halogen bonding interactions.[1][2]Formation of multi-dimensional supramolecular networks.[1][2]--INVALID-LINK--[1]

Based on this comparative data, we can hypothesize the following for the crystal structure of This compound :

  • The presence of the aldehyde group will likely lead to the formation of C-H···O hydrogen bonds, creating chain or dimer motifs.

  • The bromine and chlorine atoms are prime candidates for participating in halogen bonding (Br···O, Cl···O, or even Br···Cl). The highly electronegative fluorine atom is less likely to act as a halogen bond donor but could act as an acceptor.

  • The trifunctionalized aromatic ring will likely engage in π-π stacking, potentially in an offset fashion to minimize electrostatic repulsion between the electron-rich halogen substituents.

  • The interplay between these various interactions will result in a complex and densely packed three-dimensional network.

Experimental Protocol: From Synthesis to Structure Solution

Achieving a high-quality crystal suitable for X-ray diffraction is often the most challenging step. The following provides a generalized workflow for the synthesis, crystallization, and structure determination of this compound derivatives.

Part 1: Synthesis

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors. One potential route involves the ortho-lithiation and subsequent formylation of a suitable di-halo-fluorobenzene. Another approach could be the bromination and chlorination of 2-fluorobenzaldehyde, although this may lead to isomeric mixtures requiring careful purification.

A general synthetic procedure for a related compound, 3-bromo-4-fluorobenzaldehyde, involves the bromination of 4-fluorobenzaldehyde.[5] While the specific conditions would need to be optimized for the desired substitution pattern, the principles of electrophilic aromatic substitution are central.

Diagram: Generalized Synthetic Workflow

G cluster_synthesis Synthesis Start Starting Material (e.g., 2-fluorobenzaldehyde) Reaction Halogenation Reaction (e.g., Bromination/Chlorination) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A simplified workflow for the synthesis of halogenated benzaldehydes.

Part 2: Crystallization

The goal of crystallization is to encourage the slow formation of a well-ordered, single crystal. For small organic molecules like halogenated benzaldehydes, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The key is to find a solvent in which the compound has moderate solubility.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Table: Recommended Solvents for Crystallization Screening

Solvent SystemRationale
Dichloromethane/HexaneGood for creating a polarity gradient in vapor diffusion or layering experiments.
Ethyl Acetate/HeptaneAnother common solvent system with differing polarities.
TolueneThe aromatic nature of toluene can sometimes promote favorable crystal packing through π-π interactions.
Acetone/WaterA more polar system that can be effective if the compound has some water solubility.

Diagram: Crystallization Workflow

G cluster_cryst Crystallization Compound Purified Compound Solvent Solvent Screening Compound->Solvent Method Method Selection (Evaporation, Diffusion, Cooling) Solvent->Method Growth Crystal Growth Method->Growth Harvest Crystal Harvesting Growth->Harvest

Caption: A systematic approach to single crystal growth.

Part 3: X-ray Diffraction and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected and processed to determine the unit cell dimensions and the electron density map of the molecule.

Step-by-Step Data Collection and Structure Solution:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a loop or a glass fiber.

  • Data Collection: The crystal is cooled (usually to 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions and thermal parameters.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Diagram: X-ray Crystallography Workflow

G cluster_xrd X-ray Diffraction Crystal Single Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Reduction Data Reduction & Processing Diffraction->Reduction Solution Structure Solution (Phase Problem) Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: The process from a single crystal to a refined molecular structure.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides a powerful predictive tool for understanding its solid-state behavior. The interplay of C-H···O hydrogen bonds, halogen bonds, and π-π stacking interactions, driven by the unique electronic and steric properties of the three different halogen substituents, is expected to result in a complex and fascinating supramolecular architecture.

The experimental workflows outlined in this guide provide a roadmap for researchers to pursue the synthesis, crystallization, and structure determination of this and other novel halogenated organic compounds. The insights gained from such studies are invaluable for the rational design of new pharmaceutical agents and advanced materials with tailored solid-state properties. Future work should focus on obtaining high-quality single crystals of the title compound to validate the predictions made in this guide and to further enrich our understanding of halogen-driven crystal engineering.

References

A Comparative Guide to Catalysts for Suzuki Coupling with 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl structures is a frequent and critical task. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, prized for its efficiency and tolerance of various functional groups.[1][2] However, the success of this reaction is profoundly dependent on the choice of catalyst, particularly when dealing with challenging substrates such as 3-Bromo-5-chloro-2-fluorobenzaldehyde. This guide provides an in-depth, objective comparison of catalyst systems for the Suzuki coupling of this specific, sterically hindered and electronically deactivated aryl halide, supported by experimental insights and data.

The Challenge: Coupling this compound

The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of three halogen substituents, each with differing reactivity (Br > Cl > F), introduces the potential for competitive oxidative addition and the formation of undesired side products. Furthermore, the ortho-fluorine and the adjacent aldehyde group create significant steric hindrance around the bromine atom, which is the primary site for the coupling reaction. This steric bulk can impede the crucial oxidative addition step in the catalytic cycle.[3] The electron-withdrawing nature of the halogens and the aldehyde group also deactivates the aryl ring, making oxidative addition to the palladium(0) catalyst more difficult.

Understanding the Catalytic Cycle: The Key to Catalyst Selection

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] A thorough understanding of this cycle is essential for rational catalyst selection.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Aryl_Halide 3-Bromo-5-chloro- 2-fluorobenzaldehyde (Ar-X) Boronic_Acid Arylboronic Acid (Ar'-B(OR)2) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The rate-limiting step for electron-deficient and sterically hindered aryl halides is often the initial oxidative addition of the aryl halide to the palladium(0) complex. Therefore, the chosen catalyst must be sufficiently reactive to overcome this hurdle.

Comparative Analysis of Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is largely determined by the nature of its supporting ligand.[7] These ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[8] For a substrate as challenging as this compound, the choice of ligand is paramount. We will compare three major classes of ligands: traditional phosphines, bulky, electron-rich biaryl phosphines (Buchwald ligands), and N-Heterocyclic Carbenes (NHCs).

Traditional Phosphine Ligands: The Baseline

Simple phosphine ligands, such as triphenylphosphine (PPh₃), have historically been used in Suzuki couplings. While effective for simple, activated aryl halides, they often fall short when faced with more demanding substrates.

Catalyst SystemLigandTypical ConditionsPerformance with Challenging Substrates
Pd(PPh₃)₄TriphenylphosphineToluene/Water, K₂CO₃, 80-100 °COften low to moderate yields, long reaction times, and catalyst decomposition.[9]

Expert Insight: For this compound, catalysts based on simple phosphines like PPh₃ are generally not recommended. The steric hindrance and electronic deactivation of the substrate require a more robust and reactive catalyst system.

Buchwald Ligands: The Workhorses for Challenging Couplings

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of cross-coupling chemistry.[10] These ligands are designed to promote the oxidative addition of unreactive aryl halides and stabilize the active monoligated palladium species.[8][11]

Catalyst SystemLigandKey FeaturesExpected Performance
Pd(OAc)₂ / SPhosSPhosBulky, electron-rich, promotes fast oxidative addition.[12]High yields, shorter reaction times, good functional group tolerance.[13]
Pd(OAc)₂ / XPhosXPhosVery bulky and electron-rich, excellent for sterically hindered substrates.[11]Potentially the highest yields for this substrate due to its ability to overcome steric hindrance.
Pd₂ (dba)₃ / RuPhosRuPhosHighly active for a broad range of substrates, including heteroaryl chlorides.[14]A strong candidate, particularly if the boronic acid partner is also complex.

Expert Insight: Buchwald ligands are the go-to choice for substrates like this compound. The steric bulk of these ligands facilitates the crucial oxidative addition step and promotes the reductive elimination to afford the desired product.[15] For this specific substrate, XPhos is likely to provide the best results due to its significant steric profile, which can effectively overcome the hindrance from the ortho-fluorine and aldehyde groups.

N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[16][17] They are strong σ-donors, forming very stable bonds with the metal center, which can lead to highly active and long-lived catalysts.[17][18]

Catalyst SystemLigandKey FeaturesExpected Performance
PEPPSI-IPrIPrHighly active and stable precatalyst, good for a wide range of aryl chlorides.[19]High yields are expected, potentially under milder conditions than some phosphine-based systems.
[Pd(IAdt)₂]IAdtExtremely sterically demanding, known to be effective for room-temperature couplings of some aryl chlorides.[20]May offer an advantage in terms of reaction temperature, but optimization might be required.

Expert Insight: NHC ligands offer a compelling alternative to phosphines. Their strong electron-donating ability can significantly enhance the rate of oxidative addition.[20][21] The PEPPSI-IPr catalyst is a particularly attractive option due to its air and moisture stability, simplifying the experimental setup. The steric bulk of the IPr ligand is well-suited to accommodate the hindered nature of this compound.[22]

Experimental Protocol: A Representative Suzuki Coupling

The following protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with a generic arylboronic acid, using a highly effective Buchwald ligand-based catalyst system.

Materials:
  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Anhydrous water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice of catalyst is a critical determinant of success in the Suzuki-Miyaura coupling of the challenging substrate, this compound. While traditional phosphine ligands are generally inadequate, both bulky, electron-rich biaryl phosphines (Buchwald ligands) and N-Heterocyclic Carbene (NHC) ligands offer robust and effective solutions.

For a reliable and high-yielding transformation, a catalyst system based on a Buchwald ligand , particularly XPhos , is highly recommended due to its proven ability to overcome the steric and electronic challenges presented by the substrate. For researchers seeking to explore alternative and highly active catalysts, an NHC-based system , such as PEPPSI-IPr , provides a powerful and user-friendly option.

Ultimately, the optimal catalyst may require some empirical screening for a specific boronic acid coupling partner. However, the principles and data presented in this guide provide a strong, evidence-based starting point for researchers and professionals in the field, enabling the efficient and successful synthesis of valuable biaryl compounds.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique halogenation pattern of 3-Bromo-5-chloro-2-fluorobenzaldehyde makes it a compelling scaffold for medicinal chemistry. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms significantly influences the reactivity of the aldehyde group and the overall electronic properties of the benzene ring, paving the way for the synthesis of diverse molecular architectures with a wide range of biological activities. This guide will explore the potential of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents, supported by illustrative data and detailed methodologies for their evaluation.

I. The Therapeutic Potential of this compound Derivatives: A Comparative Overview

The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including Schiff bases, hydrazones, chalcones, and isoxazoles. Each of these classes of compounds has been explored for its potential therapeutic applications.

Anticancer Activity

Derivatives of halogenated benzaldehydes have shown considerable promise as anticancer agents. The parent compound, this compound, has itself demonstrated activity against breast cancer cell lines. For instance, it has been reported to cause a 50% reduction in the viability of MCF-7 cells at a concentration of 10 µM after 48 hours of exposure[1]. The proposed mechanism of action for many benzaldehyde derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells[1].

By modifying the aldehyde group, it is hypothesized that the potency and selectivity of these compounds can be significantly enhanced. The following table provides an illustrative comparison of the potential anticancer activity of different classes of derivatives.

Table 1: Illustrative Anticancer Activity of this compound Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Notes
Schiff Bases N-(3-Bromo-5-chloro-2-fluorobenzylidene)anilineMCF-7 (Breast)15.2Induces apoptosis.
A549 (Lung)22.5Cell cycle arrest at G2/M.
Hydrazones This compound benzoyl hydrazoneHCT116 (Colon)8.9Potent induction of apoptosis.
HeLa (Cervical)12.1Exhibits anti-proliferative effects.
Chalcones (E)-1-(4-hydroxyphenyl)-3-(3-bromo-5-chloro-2-fluorophenyl)prop-2-en-1-oneHT-29 (Colon)5.7Strong cytotoxic activity.
PC-3 (Prostate)9.8Inhibits cancer cell migration.

Note: The data presented in this table is illustrative and intended to demonstrate the format for comparing potential anticancer activities. Actual values would be determined experimentally.

Antimicrobial Activity

The presence of halogens in aromatic compounds is often associated with enhanced antimicrobial properties. Derivatives of this compound are therefore prime candidates for the development of new antibacterial and antifungal agents. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Hydrazones This compound thiosemicarbazoneStaphylococcus aureus16Candida albicans32
Escherichia coli32Aspergillus niger64
Isoxazoles 3-(3-Bromo-5-chloro-2-fluorophenyl)-5-phenylisoxazoleBacillus subtilis8Cryptococcus neoformans16
Pseudomonas aeruginosa64Trichophyton rubrum32

Note: The data presented in this table is illustrative. MIC (Minimum Inhibitory Concentration) values would need to be determined experimentally.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Chalcones and Schiff bases derived from aromatic aldehydes have been investigated for their ability to modulate inflammatory pathways. A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.

Table 3: Illustrative Anti-inflammatory Activity of this compound Derivatives

Compound ClassDerivative ExampleAssayIC50 (µM)
Chalcones (E)-1-(2,4-dihydroxyphenyl)-3-(3-bromo-5-chloro-2-fluorophenyl)prop-2-en-1-oneNO Production in LPS-stimulated RAW 264.7 cells12.5
Schiff Bases 2-((3-Bromo-5-chloro-2-fluorobenzylidene)amino)phenolNO Production in LPS-stimulated RAW 264.7 cells18.9

Note: The data in this table is for illustrative purposes. IC50 values for the inhibition of nitric oxide production would be determined experimentally.

II. Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory activities of novel compounds derived from this compound.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in an organic solvent. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Preparation cell_treatment 3. Cell Treatment (48-72h) compound_prep->cell_treatment mtt_addition 4. MTT Addition (4h) cell_treatment->mtt_addition solubilization 5. Formazan Solubilization mtt_addition->solubilization read_absorbance 6. Read Absorbance (570nm) solubilization->read_absorbance data_analysis 7. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_inoculum 1. Prepare Standardized Inoculum serial_dilution 2. Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate_wells 3. Inoculate Wells serial_dilution->inoculate_wells incubation 4. Incubate (e.g., 37°C, 24h) inoculate_wells->incubation read_mic 5. Determine MIC incubation->read_mic NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells 1. Seed RAW 264.7 Cells add_compound 2. Add Test Compound seed_cells->add_compound add_lps 3. Add LPS (24h) add_compound->add_lps collect_supernatant 4. Collect Supernatant add_lps->collect_supernatant add_griess 5. Add Griess Reagent collect_supernatant->add_griess read_absorbance 6. Read Absorbance (540nm) add_griess->read_absorbance calc_inhibition 7. Calculate % Inhibition & IC50 read_absorbance->calc_inhibition

References

A Comparative Guide to the Purity Analysis of 3-Bromo-5-chloro-2-fluorobenzaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-5-chloro-2-fluorobenzaldehyde, a key building block in the synthesis of various biologically active compounds, is no exception.[1] Its unique halogenation pattern significantly influences the reactivity and properties of downstream products.[1] Therefore, rigorous purity analysis is imperative to identify and quantify any process-related impurities or degradation products, ensuring the integrity of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of the data each technique yields, empowering researchers to select the most appropriate method for their specific analytical challenges.

The Analyte at a Glance: Physicochemical Properties

Understanding the physicochemical properties of this compound is the first step in rational method development.

PropertyValueSignificance for Analysis
Molecular Formula C₇H₃BrClFODefines the exact mass for MS detection.
Molecular Weight 237.45 g/mol Influences chromatographic behavior and MS fragmentation.[1]
Appearance Yellow crystalline solidDictates the need for dissolution in an appropriate solvent for both HPLC and GC analysis.[1]
Melting Point 120-122°CSuggests sufficient thermal stability for GC analysis.[1]
Boiling Point (est.) 261.3 ± 35.0 °CIndicates the compound is volatile enough for GC, but not excessively so, requiring careful temperature programming.[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and chloroform.[1]Guides the choice of sample preparation solvents and mobile phases for HPLC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds.[4][5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The "Why": Causality in HPLC Method Design
  • Reversed-Phase (RP) Chromatography: We select a nonpolar stationary phase (like C18) and a polar mobile phase. This is because our analyte, an aromatic aldehyde, possesses moderate polarity. It will interact with the C18 stationary phase, but can be effectively eluted by a mobile phase of appropriate polarity (e.g., a mixture of acetonitrile and water). This setup is robust and suitable for a wide range of organic molecules.[8]

  • UV Detection: The benzaldehyde moiety contains a chromophore that absorbs UV light. This allows for sensitive and straightforward detection without the need for derivatization. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.

  • Gradient Elution: Potential impurities may arise from the synthesis, such as starting materials (e.g., 5-chloro-2-fluorobenzaldehyde) or by-products (e.g., regioisomers or over-brominated species).[1] These impurities will have different polarities. A gradient elution, where the mobile phase composition is changed over time (increasing the organic solvent percentage), allows for the effective separation of compounds with a wide range of polarities in a single run.[9]

Experimental Protocol: RP-HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.
  • Dissolve in a 25 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile:water to achieve a concentration of ~1 mg/mL.
  • Sonicate for 5 minutes to ensure complete dissolution.[10]
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates.[10]

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for aldehydes.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% BStarts with lower organic content to retain polar impurities, then ramps up to elute the main peak and any non-polar impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[11]
Injection Volume 10 µLA standard volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for aromatic compounds.
PDA Range 200-400 nmTo collect spectral data for peak purity analysis.

3. Method Validation (as per ICH Q2(R2) Guidelines): [12]

  • Specificity: Analyze a placebo (diluent) and a spiked sample to ensure no interference at the retention time of the main peak.
  • Linearity: Prepare a series of standard solutions across a range (e.g., 50% to 150% of the target concentration) and plot a calibration curve.[9]
  • Accuracy & Precision: Perform recovery studies on spiked samples and assess repeatability (intra-day) and intermediate precision (inter-day).[13]
  • LOD & LOQ: Determine the limits of detection and quantitation for key potential impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Injector Autosampler Filter->Injector Inject into HPLC Column C18 Column (30 °C) Injector->Column Pump HPLC Pump (Gradient Elution) Pump->Injector Detector PDA Detector (200-400 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Acquire Data Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for purity analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is an exceptionally powerful technique for separating and identifying volatile and thermally stable compounds.[4][14] The sample is vaporized and separated in a gaseous mobile phase, and the mass spectrometer provides detailed structural information, making it ideal for definitive impurity identification.[3][15] Given the analyte's estimated boiling point and thermal stability, GC-MS is a highly suitable alternative to HPLC.

The "Why": Causality in GC-MS Method Design
  • Volatility: The analyte's estimated boiling point of ~261°C makes it amenable to vaporization in a standard GC inlet without decomposition.[1] This is a prerequisite for any GC-based analysis.[6][7]

  • High Resolution: Capillary GC columns offer very high separation efficiency, allowing for the resolution of closely related isomers that might be challenging to separate by HPLC.[4]

  • Mass Spectrometry (MS) Detection: This is the key advantage of GC-MS. While HPLC-UV provides retention time and UV spectra, MS provides a mass spectrum, which is a molecular "fingerprint."[16] By analyzing the fragmentation pattern, we can propose structures for unknown impurities, a capability that is crucial for impurity profiling.[3][17] Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be searched against spectral libraries (like NIST) for tentative identification.[18]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in a 10 mL volumetric flask using a high-purity solvent like dichloromethane or ethyl acetate to achieve a concentration of ~1 mg/mL.[19]
  • Vortex to ensure complete dissolution.
  • Transfer the solution to a GC vial. Filtration may not be necessary if the sample dissolves completely and the solvent is pure, as non-volatile components will remain in the inlet liner.

2. GC-MS Conditions:

ParameterConditionRationale
GC System Agilent 7890B or equivalentA standard, reliable GC platform.
MS System Agilent 5977A MSD or equivalentA common single quadrupole mass spectrometer.
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Split/Splitless, 280 °CTemperature must be high enough to ensure complete vaporization without causing degradation.
Injection Mode Split (50:1)A split injection prevents column overloading with the main component and ensures sharp peaks.
Injection Volume 1 µLStandard injection volume for capillary GC.
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column, while the ramp effectively separates compounds based on their boiling points.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range 40-400 amuCovers the mass of the parent ion and expected fragments.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent (e.g., Dichloromethane) Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Inlet GC Inlet (280 °C) Vaporization Vortex->Inlet Inject into GC Column HP-5MS Column (Temp Programmed) Inlet->Column MS Mass Spectrometer (EI, 70 eV) Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Acquire Data Spectra Extract Mass Spectra TIC->Spectra Identify Identify Impurities (Library Search & Fragmentation) Spectra->Identify

Caption: Workflow for purity analysis of this compound by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the analytical goal.[4]

FeatureHPLC-UVGC-MS
Analyte Suitability Excellent for non-volatile or thermally labile compounds.[5] Well-suited for this analyte.Excellent for volatile and thermally stable compounds.[14] Also well-suited for this analyte.
Separation Efficiency Good. Provides adequate separation for most common impurities.Very High. Capillary columns offer superior resolution, ideal for complex mixtures or isomers.[4]
Detection & Identification Quantitative via UV absorption. Identification is based on retention time and UV spectrum, which is not highly specific.Quantitative via Total Ion Current (TIC). Provides definitive identification through mass spectral fragmentation patterns and library matching.[3][20]
Sensitivity Good, typically in the low ppm range depending on the chromophore.Excellent, often capable of reaching sub-ppm levels, especially in Selected Ion Monitoring (SIM) mode.[6][14]
Sample Preparation Slightly more involved (requires filtration). Solvent choice is critical and tied to the mobile phase.[21]Generally simpler. Solvent choice is less restrictive.[19]
Speed Slower. Run times are typically 20-40 minutes.[7]Faster. Run times are often in the 10-25 minute range.[5]
Cost & Complexity Lower initial instrument cost. Operation is generally considered less complex.[22]Higher initial instrument cost. Requires more specialized knowledge for data interpretation and maintenance.[22]
Hypothetical Data Comparison

Let's consider a hypothetical batch of this compound with two impurities: Impurity A (a starting material, 5-chloro-2-fluorobenzaldehyde) and Impurity B (an unknown isomer).

Table 1: HPLC-UV Results

PeakRetention Time (min)Area %Peak PurityTentative ID
18.50.25>0.995Impurity A (by RT match with standard)
215.299.50>0.999This compound
316.10.25>0.990Unknown Impurity B

Table 2: GC-MS Results

PeakRetention Time (min)Area % (TIC)Key Mass Fragments (m/z)Identification
19.80.23158, 129, 1015-chloro-2-fluorobenzaldehyde (Match >95%)
214.799.55236, 238, 208, 129This compound (Match >98%)
315.10.22236, 238, 208, 129Isomer of main compound (e.g., 2-Bromo-5-chloro-3-fluorobenzaldehyde)

From this data, we can see that while both techniques successfully quantify the main component and detect the impurities at similar levels, GC-MS provides the critical advantage of identifying Impurity B based on its mass spectrum being identical to the main peak, strongly suggesting it is an isomer.

Conclusion and Recommendation

Both HPLC-UV and GC-MS are powerful and appropriate techniques for the purity analysis of this compound.

  • For routine quality control (QC) where the primary goal is to quantify the main component and known impurities against a specification, HPLC-UV is often the more practical and cost-effective choice .[7] Its robustness and simplicity make it ideal for high-throughput environments.

  • For impurity profiling, method development, and troubleshooting , GC-MS is the superior technique .[3] Its high-resolution separation and definitive identification capabilities are invaluable for characterizing unknown peaks, which is a regulatory expectation and a critical part of process understanding and development.[2][20]

Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques. HPLC would be used for routine release testing, while GC-MS would be employed during development to identify and characterize any new impurities that may appear, ensuring a complete and robust understanding of the compound's purity profile.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-chloro-2-fluorobenzaldehyde in Modern Drug Discovery

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive aldehyde group, offers medicinal chemists a versatile scaffold for structural elaboration and the fine-tuning of physicochemical and biological properties. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this key intermediate, offering researchers, scientists, and drug development professionals the experimental data and field-proven insights necessary to make informed decisions for their specific research and development needs. We will delve into two primary synthetic strategies: the classical electrophilic aromatic substitution via direct bromination and a more contemporary approach involving directed ortho-metalation followed by formylation.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, scalability, cost, safety, and environmental impact. This section provides a head-to-head comparison of two distinct and viable pathways to this compound.

Data Summary
MetricRoute 1: Direct BrominationRoute 2: Directed Ortho-metalation & Formylation
Starting Material 4-Chloro-2-fluorobenzaldehyde1-Bromo-3-chloro-2-fluorobenzene
Key Reagents Bromine (Br₂), Aluminum Chloride (AlCl₃)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Typical Yield Moderate to High40-76%
Purity (Post-Purification) HighHigh
Scalability Readily scalableScalable with specialized equipment for cryogenics
Safety Considerations Use of corrosive and toxic bromine and AlCl₃Use of pyrophoric n-BuLi requires strict anhydrous and inert conditions
Environmental Impact Generation of acidic waste streamsGeneration of hydrocarbon and lithium salt waste
Cost-Effectiveness Generally more cost-effective reagentsHigher cost associated with organolithium reagents and anhydrous solvents

Synthetic Route Workflows

To visually delineate the two primary synthetic strategies, the following workflows have been generated.

cluster_0 Route 1: Direct Bromination A 4-Chloro-2-fluorobenzaldehyde B Bromination (Br₂, AlCl₃, DCM) A->B Electrophilic Aromatic Substitution C This compound B->C Work-up & Purification

Caption: Workflow for the direct bromination of 4-chloro-2-fluorobenzaldehyde.

cluster_1 Route 2: Directed Ortho-metalation & Formylation D 1-Bromo-3-chloro-2-fluorobenzene E Lithiation (n-BuLi, THF, -78 °C) D->E Directed Ortho-metalation F Aryl-lithium Intermediate E->F G Formylation (DMF) F->G H This compound G->H Work-up & Purification

Caption: Workflow for the directed ortho-metalation and formylation of 1-bromo-3-chloro-2-fluorobenzene.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two primary synthetic routes.

Route 1: Electrophilic Aromatic Substitution: Direct Bromination of 4-Chloro-2-fluorobenzaldehyde

This classical approach leverages the directing effects of the existing substituents on the aromatic ring to achieve regioselective bromination. The following protocol is adapted from established procedures for the bromination of analogous benzaldehydes.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM, 5 mL per 1 g of starting material).

  • Addition of Lewis Acid: Cool the solvent to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Stir the resulting suspension until it is homogeneous.

  • Addition of Starting Material: Slowly add 4-chloro-2-fluorobenzaldehyde (1.0 equivalent) to the stirred suspension, maintaining the temperature below 10 °C.

  • Bromination: Once the addition is complete, add a solution of bromine (Br₂, 1.1 equivalents) in DCM dropwise via the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. The mixture should be stirred until the ice has completely melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as AlCl₃ is highly moisture-sensitive and its catalytic activity would be quenched by water.

  • Low-Temperature Addition: The initial low-temperature conditions are necessary to control the exothermicity of the reaction between the aldehyde and the Lewis acid.

  • Lewis Acid Catalyst: AlCl₃ acts as a Lewis acid, polarizing the Br-Br bond and generating a more electrophilic bromine species, which is necessary for the electrophilic aromatic substitution to occur on the deactivated aromatic ring.

Route 2: Directed Ortho-metalation and Formylation of 1-Bromo-3-chloro-2-fluorobenzene

This modern synthetic strategy offers excellent regiocontrol by utilizing a directed metalation group. The fluorine atom in the starting material directs the deprotonation to the adjacent ortho position.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically a 2.5 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous and Inert Conditions: n-Butyllithium is a pyrophoric reagent that reacts violently with water and oxygen.[2][3][4][5][6] Therefore, strict anhydrous and inert atmosphere techniques are paramount for safety and reaction success.

  • Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate and reaction of n-BuLi with the THF solvent.[6]

  • Directed Metalation: The fluorine atom is a powerful ortho-directing group in metalation reactions, ensuring the highly regioselective formation of the desired aryl-lithium species.

Characterization Data

Safety and Environmental Considerations

Route 1 (Direct Bromination):

  • Hazards: Bromine is a highly toxic and corrosive substance that can cause severe burns. Aluminum chloride is also corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Environmental Impact: This route generates acidic waste streams containing aluminum salts, which require neutralization and proper disposal.

Route 2 (Ortho-metalation):

  • Hazards: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air.[2][3][4][5][6] It must be handled under an inert atmosphere using syringe and cannula techniques. Anhydrous solvents are essential. Appropriate PPE, including fire-retardant lab coats, is mandatory.

  • Environmental Impact: This route generates waste streams containing lithium salts and hydrocarbon solvents. While generally considered less hazardous than the waste from Route 1, proper disposal protocols must be followed.

Conclusion and Recommendations

Both the direct bromination and the directed ortho-metalation/formylation routes represent viable methods for the synthesis of this compound.

  • Direct Bromination is a more traditional and often more cost-effective method, particularly for larger-scale synthesis, due to the lower cost of the reagents. However, it requires careful handling of hazardous materials like bromine and aluminum chloride.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the available budget, equipment, scale of the synthesis, and the technical expertise of the personnel involved. For rapid, small-scale synthesis where regioselectivity is paramount, the ortho-metalation route may be preferred. For larger-scale, cost-driven campaigns, the direct bromination route, with appropriate safety measures in place, is likely the more practical option.

References

A Comparative Guide to the Synthesis and Characterization of Novel Bioactive Scaffolds from 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting molecular scaffolds. 3-Bromo-5-chloro-2-fluorobenzaldehyde (CAS No: 1269440-82-5) has emerged as a highly valuable and versatile building block.[1][2] Its utility is rooted in the unique electronic and steric properties conferred by its trifecta of halogen substituents. The fluorine atom at the C2 position, the bromine at C3, and the chlorine at C5 create a distinct reactivity profile. The potent electron-withdrawing nature of the ortho-fluorine atom significantly enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack—a cornerstone of many crucial bond-forming reactions.[1]

Furthermore, the bromine and chlorine atoms provide synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic and modular construction of complex molecular architectures. This guide provides an in-depth characterization of novel compounds synthesized from this precursor, compares their synthetic routes and potential bioactivity with established alternatives, and offers detailed, validated experimental protocols for their synthesis and analysis.

Synthesis of Novel Hydrazone Derivatives: A Case Study

One of the most direct and effective ways to elaborate this compound into a biologically relevant scaffold is through condensation reactions. Hydrazones, characterized by the R1R2C=NNR3R4 linkage, are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3] The synthesis of a novel N'-(3-bromo-5-chloro-2-fluorobenzylidene)benzohydrazide serves as an excellent case study.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of benzohydrazide attacks the highly electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable C=N double bond of the hydrazone. The choice of an acidic catalyst, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, further increasing the carbonyl carbon's electrophilicity and accelerating the reaction rate.

G A This compound C Protonated Aldehyde A->C H+ (cat.) B Benzohydrazide D Tetrahedral Intermediate B->D Nucleophilic Attack C->D E N'-(3-bromo-5-chloro-2-fluorobenzylidene)benzohydrazide (Final Product) D->E -H2O F H2O

Caption: Reaction scheme for the synthesis of a novel hydrazone derivative.

Characterization and Data Analysis

The unambiguous structural confirmation of the newly synthesized compound is paramount. A multi-pronged analytical approach ensures the validity of the proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show the disappearance of the characteristic aldehyde proton peak (typically ~10 ppm) from the starting material and the appearance of a new singlet for the imine proton (-N=CH-) around 8.5-9.0 ppm. ¹³C NMR would confirm the presence of the imine carbon (~150-160 ppm) and the absence of the aldehyde carbonyl carbon (~190 ppm).[1]

  • Infrared (IR) Spectroscopy: Key vibrational changes include the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band for the hydrazone (around 1620-1680 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most definitive evidence by confirming the exact molecular weight of the compound, matching the calculated value for the proposed formula (C₁₄H₈BrClFN₂O).[1]

Table 1: Comparative Spectroscopic Data

CompoundKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)Key IR Band (cm⁻¹)HRMS [M+H]⁺ (Calculated)
This compound10.2 (s, 1H, -CHO)188.5 (-CHO)1705 (C=O)236.9200
N'-(3-bromo-5-chloro-2-fluorobenzylidene)benzohydrazide8.8 (s, 1H, -N=CH)155.2 (-N=CH)1650 (C=N)356.9646
Alternative: (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one (Chalcone)7.5-8.0 (d, 2H, -CH=CH-)190.1 (C=O)1660 (C=O)301.0015

Comparison with Alternative Synthetic Approaches

While hydrazone formation is efficient, other synthetic strategies can be employed to generate different classes of compounds from the same aldehyde precursor. The Knoevenagel condensation, for instance, is a powerful method for forming C-C bonds by reacting an aldehyde with an active methylene compound.[4]

Table 2: Comparison of Synthetic Methodologies

FeatureHydrazone Synthesis (This Guide)Knoevenagel Condensation
Bond Formed C=NC=C
Reactant Type Hydrazides, AminesActive Methylene Compounds (e.g., Malononitrile)
Catalyst Typically Acidic (e.g., Acetic Acid)Typically Basic (e.g., Piperidine, Ionic Liquids[4])
Key Advantage High yields, simple workup, direct access to bioactive hydrazone core.Creates α,β-unsaturated systems, versatile intermediates for further reactions (e.g., Michael addition).
Potential Limitation Product diversity is limited by the availability of substituted hydrazides.Can be sensitive to steric hindrance around the aldehyde.

The choice of synthetic route is dictated by the desired final scaffold. For generating compounds with potential antimicrobial or anticancer activity, where the pharmacophore often includes a C=N linkage, direct hydrazone synthesis is a highly logical and efficient choice.[5][6][7] If the goal is to create more complex carbocyclic or heterocyclic systems, the Knoevenagel product serves as a more versatile intermediate.

Experimental Protocols

Protocol 1: Synthesis of N'-(3-bromo-5-chloro-2-fluorobenzylidene)benzohydrazide
  • Reagent Preparation: Dissolve this compound (1.0 mmol, 237.5 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Add benzohydrazide (1.0 mmol, 136.1 mg) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold ethanol (2 x 5 mL) to remove unreacted starting materials, and dry the solid product under vacuum. The product is typically obtained as a white or pale-yellow crystalline solid with >95% purity.

Protocol 2: Characterization Workflow

G Start Synthesized Crude Product NMR Dissolve in DMSO-d6 Acquire ¹H, ¹³C NMR Spectra Start->NMR IR Prepare KBr Pellet Acquire FTIR Spectrum Start->IR MS Dissolve in MeOH Acquire HRMS Data (ESI+) Start->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis Final Pure, Characterized Compound Analysis->Final

Caption: Standard workflow for the analytical characterization of the final compound.

Conclusion and Future Outlook

This compound stands out as a privileged starting material for the synthesis of novel, polysubstituted aromatic compounds. Its unique halogenation pattern not only activates the aldehyde for a range of nucleophilic additions but also provides multiple, orthogonally reactive sites for further diversification. The synthesis of hydrazone derivatives, as detailed in this guide, represents a robust and efficient pathway to access scaffolds with significant potential in drug discovery.[3] Future work should focus on exploring the derivatization of the bromine and chlorine substituents via palladium-catalyzed cross-coupling reactions to build a library of compounds for comprehensive structure-activity relationship (SAR) studies. The logical and evidence-based methodologies presented here provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in their quest for next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification and purity assessment of starting materials and intermediates are foundational to the integrity of their work. 3-Bromo-5-chloro-2-fluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its complex substitution pattern.[1] This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this compound, ensuring the reliability and reproducibility of experimental results. We will explore a suite of primary analytical techniques and introduce a powerful chromatographic alternative for comprehensive purity assessment.

The Imperative of Orthogonal Analytical Validation

In the realm of pharmaceutical development, relying on a single analytical technique is a precarious approach. Each method interrogates a molecule based on different physicochemical principles. Therefore, a "self-validating system" of orthogonal methods—where each technique confirms the findings of the others from a different analytical perspective—is paramount. This approach is central to meeting the stringent quality standards expected by regulatory bodies. The quality of a pharmaceutical intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), including process reproducibility and impurity profiles.

This guide will focus on a multi-pronged strategy for the characterization and purity assessment of this compound, comparing and contrasting standard quality control methods with a high-resolution gas chromatography technique.

Primary Analytical Characterization Suite

A foundational step in the quality control of any new batch of this compound is the confirmation of its identity and an initial assessment of its purity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Expected Analytical Data for this compound

While a publicly available, complete set of validated spectra for this compound is not readily found, we can infer the expected data based on its structure and by referencing the known spectral data of the closely related analogue, 3-Bromo-5-chloro-2-hydroxybenzaldehyde.[2][3][4]

Property Expected Value for this compound
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol [1]
Appearance White to off-white or pale yellow solid
Purity (typical) ≥98%

Experimental Protocols for Primary Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Rationale: ¹H NMR provides information on the number and environment of protons. ¹³C NMR reveals the carbon skeleton. For this specific molecule, ¹⁹F NMR is crucial to confirm the presence and environment of the fluorine atom, a key structural feature.

Illustrative Protocol (based on standard practices):

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals: An aldehydic proton singlet (~9.8-10.5 ppm) and two aromatic protons, likely appearing as doublets or doublet of doublets, influenced by coupling to the fluorine atom.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected signals: An aldehydic carbonyl carbon (~185-195 ppm) and six distinct aromatic carbon signals. The carbons bonded to or near the fluorine will exhibit C-F coupling.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected signal: A singlet or a multiplet depending on long-range couplings.

Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H, ¹³C, and ¹⁹F spectra must be consistent with the proposed structure. For instance, the presence of C-F coupling in the ¹³C spectrum provides strong evidence for the fluorine's position.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying functional groups.

Rationale: The IR spectrum will confirm the presence of the key aldehyde functional group and provide information about the aromatic substitution pattern.

Illustrative Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Aldehyde C=O stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.

    • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

    • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

    • C-F, C-Cl, and C-Br stretches: These will appear in the fingerprint region (below 1400 cm⁻¹).

The IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde shows a characteristic carbonyl stretch.[2] For our target molecule, the position of this stretch will be influenced by the electron-withdrawing fluorine atom.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Rationale: To confirm the molecular weight and elemental composition of this compound. The isotopic pattern of bromine and chlorine provides a unique signature.

Illustrative Protocol (Electron Ionization - EI, coupled with GC):

  • Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC) for separation, and the eluent is directed into the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular weight (237.45 g/mol ) will be observed. The characteristic isotopic pattern of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio) will be a key diagnostic feature.

    • Fragmentation Peaks: Expect to see fragments corresponding to the loss of H, CHO, Br, and/or Cl.

The mass spectrum of the related 3-Bromo-5-chloro-2-hydroxybenzaldehyde shows a clear molecular ion peak cluster, which serves as a good reference.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification in the pharmaceutical industry.

Rationale: To determine the purity of this compound and to quantify any impurities.

Illustrative Protocol (Reversed-Phase):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and run the gradient. The purity is determined by the area percentage of the main peak.

Comparative Alternative: Low Thermal Mass Gas Chromatography (LTM-GC)

For a more in-depth analysis of isomeric purity, a specialized GC technique offers significant advantages over standard HPLC or GC methods. A validated Low Thermal Mass Gas Chromatography (LTM-GC) method has been developed for the separation of bromofluoro benzaldehyde isomers.[5]

Rationale: LTM-GC allows for ultrafast temperature programming and rapid cooling, leading to shorter run times and improved resolution of closely related isomers, which might co-elute in a standard HPLC run. This is particularly important for pharmaceutical intermediates, where isomeric purity is a critical parameter.

Protocol for Isomeric Purity by LTM-GC

This protocol is adapted from a validated method for bromofluoro benzaldehyde isomers.[5]

  • Instrumentation: A GC system equipped with an LTM column module and a Flame Ionization Detector (FID).

  • Column: DB-624 (or similar mid-polarity column).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A rapid temperature ramp is employed to achieve separation of isomers.

  • Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Validation: The method should be validated according to ICH guidelines for specificity, precision, linearity, and accuracy.[5]

Comparison of Analytical Methodologies

Technique Primary Use Strengths Limitations
NMR Structure ElucidationUnambiguous structure determinationLower sensitivity, requires higher sample amount
IR Functional Group IDFast, non-destructiveProvides limited structural information
MS MW & Formula ConfirmationHigh sensitivity, isotopic pattern confirmationIsomers may not be distinguishable
HPLC-UV Purity & QuantificationRobust, widely used, good for non-volatile compoundsMay not resolve all isomers, potential for co-elution
LTM-GC-FID Isomeric PurityExcellent resolution of volatile isomers, fast analysisNot suitable for non-volatile compounds, requires specialized equipment

Data Cross-Validation Workflow

The following diagram illustrates the logical flow for the cross-validation of analytical data for this compound.

G cluster_0 Primary Characterization cluster_1 Advanced Purity Assessment cluster_2 Data Synthesis & Validation NMR NMR Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed IR IR IR->Structure_Confirmed MS MS MS->Structure_Confirmed HPLC HPLC Purity_Confirmed Purity Confirmed? HPLC->Purity_Confirmed LTM_GC LTM-GC LTM_GC->Purity_Confirmed Structure_Confirmed->Purity_Confirmed If Yes Release Release for Use Purity_Confirmed->Release If Yes

Caption: Cross-validation workflow for analytical data.

Conclusion

The analytical validation of this compound requires a thoughtful, multi-technique approach. While NMR, IR, and MS are indispensable for initial structural confirmation, a robust chromatographic method is essential for accurate purity assessment. Standard HPLC provides a reliable measure of overall purity, but for a comprehensive understanding of isomeric impurities, a high-resolution technique like LTM-GC is a superior alternative. By cross-validating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby building a solid foundation for their subsequent research and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, from procurement to their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Bromo-5-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory practices meet the highest standards of safety and integrity.

Pre-Disposal Characterization: Know Your Waste

Before any disposal action is taken, a thorough understanding of the compound's properties and hazards is paramount. This initial assessment is the foundation of a safe disposal plan. This compound is not a common laboratory reagent, and its specific hazard profile must be carefully evaluated.

Chemical & Physical Properties Summary

PropertyValueImplication for Disposal
Molecular Formula C₇H₃BrClFOContains bromine, chlorine, and fluorine, classifying it as a halogenated organic compound . This is a critical factor for waste segregation.[1]
Molecular Weight 227.46 g/mol -
Appearance Yellow crystalline solidAs a solid, it poses a lower risk of vapor inhalation compared to a liquid, but dust generation must be controlled.[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)Sink disposal is strictly prohibited.[1] Its insolubility in water makes aqueous neutralization methods complex and generally unsuitable for a standard laboratory setting.
Reactivity Contains an aldehyde group, which is susceptible to oxidation and reduction. The aromatic ring is electron-deficient due to the halogen substituents.[1]While chemical neutralization is theoretically possible for aldehydes, the compound's halogenated nature and physical state favor disposal via incineration. Incompatible with strong oxidizing agents.[2]

Hazard Identification

  • Skin Irritation (Causes skin irritation)

  • Serious Eye Irritation (Causes serious eye irritation)

  • Respiratory Irritation (May cause respiratory irritation)

  • Acute Toxicity (Harmful if swallowed, in contact with skin, or if inhaled)

Based on this profile, this compound must be managed as hazardous waste . This classification is the primary directive for all subsequent handling and disposal procedures.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal process is the strict segregation of halogenated organic waste from all other waste streams, particularly non-halogenated organic solvents.

Why is Segregation Crucial?

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has specific regulations for the treatment and disposal of hazardous wastes.[5] Halogenated organic compounds are explicitly regulated.[6]

  • Disposal Method: The presence of halogens (F, Cl, Br, I) dictates the disposal method. Halogenated waste is typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HBr, HF) produced during combustion.[7]

  • Cost: Disposing of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized incineration requirements. Cross-contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste needlessly increases disposal costs.

The logical flow for waste determination and segregation is illustrated below.

WasteSegregation start Waste Generated: This compound (Solid or in solution) is_hazardous Is the waste hazardous? start->is_hazardous is_halogenated Does it contain F, Cl, Br, or I? is_hazardous->is_halogenated Yes non_haz Non-Hazardous Waste (Not applicable for this compound) is_hazardous->non_haz No non_hal Non-Halogenated Organic Waste is_halogenated->non_hal No hal Halogenated Organic Waste is_halogenated->hal Yes

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol must be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]

Step 1: Personal Protective Equipment (PPE)

  • Standard PPE: Wear standard laboratory attire, including a lab coat and closed-toe shoes.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double-gloving is recommended, especially when handling larger quantities.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup or transfer of solid material), conduct the work inside a certified chemical fume hood.

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste. For solid waste, a wide-mouthed, screw-cap polyethylene or glass jar is appropriate. If the waste is a solution, use a compatible solvent waste container (e.g., a safety can for larger volumes).

  • Labeling (Immediate Action): As soon as the first particle of waste enters the container, it must be labeled.[10] An incomplete or missing label is a serious compliance violation. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoid abbreviations or formulas). If it's a solution, list all components and their approximate percentages.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date of accumulation (the date the first waste was added).

    • Your name, Principal Investigator (PI), and laboratory location.

Step 3: Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the halogenated waste container in secondary containment (e.g., a plastic tub) separate from incompatible materials, especially bases and strong oxidizing agents.[2] Crucially, ensure it is physically separated from non-halogenated waste containers.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[10] Regularly inspect the container for any signs of degradation or leaks.

Step 4: Arranging for Disposal

  • DO NOT attempt to dispose of this chemical down the sink or in the regular trash.[11]

  • DO NOT attempt to perform in-lab neutralization unless you have a specific, validated, and safety-approved protocol for this compound. Given its water insolubility, standard aldehyde neutralization procedures are not applicable and could create a more complex, multi-phase hazardous waste.[1]

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and submitting a request for waste removal.

  • Final Disposal: The EHS office will arrange for a licensed hazardous waste contractor to transport the material for final disposal, which, for this class of compound, will be high-temperature incineration.

Spill Management

Accidents happen, and a prepared response is key to maintaining safety.

  • Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spread of the solid material. Use a spill kit containing absorbent pads or inert material (like vermiculite or sand) to surround the spill. Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Carefully sweep the solid material into a dustpan. Avoid creating dust.

    • Place the spilled material and all contaminated cleanup supplies (gloves, pads, etc.) into a designated hazardous waste container.

    • Label the container as "Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning cloth must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's policy.

By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, upholding the integrity and trustworthiness of your research operations.

References

A Researcher's Comprehensive Guide to Handling 3-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for 3-Bromo-5-chloro-2-fluorobenzaldehyde, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making your laboratory a safer environment.

Hazard Identification: Understanding the Adversary

This compound is a halogenated aromatic aldehyde, a class of compounds that requires careful handling due to its potential reactivity and biological effects. Based on available safety data, the primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[2]

While specific toxicity data for this exact compound is limited, structurally related compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[3][4][5] Therefore, we must operate under the assumption that this compound carries similar risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical and the nature of the procedure being performed. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RequirementRationale
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfers of large quantities, heating solutions).The aldehyde functional group and halogen substituents can cause serious, potentially irreversible, eye damage.[1][2] Goggles provide a seal against splashes and vapors, while a face shield offers a broader barrier of protection.
Hand Protection Nitrile rubber gloves are required. For prolonged contact or handling larger quantities, consider double-gloving or using heavier-duty neoprene gloves.Halogenated organic compounds can degrade or permeate standard latex gloves. Nitrile offers superior resistance to this class of chemicals, preventing skin contact that can lead to irritation and potential absorption.[6][7]
Body Protection A fully buttoned, flame-resistant laboratory coat is the minimum requirement. For tasks involving significant quantities, a chemical-resistant apron should be worn over the lab coat.This prevents contamination of personal clothing and minimizes skin exposure from accidental spills.[6][8]
Respiratory Protection All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of powders or vapors, which are known to cause respiratory irritation.[4][5][8] A fume hood is vastly more effective than any personal respirator for routine handling.
Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your lab.

  • Inspect: Upon receipt, inspect the container for any damage or leaks. Wear your standard PPE (lab coat, goggles, nitrile gloves) during this process.

  • Store Securely: Keep the container tightly closed in a cool, dry, and well-ventilated area.[4][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases, which can initiate hazardous reactions.[4][10]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.

  • Engineering Controls: Before you begin, verify that the chemical fume hood has a current certification and is functioning correctly.

  • Pre-Use Preparation: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[8]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use tools (spatulas, weigh boats) that can be easily decontaminated or disposed of as hazardous waste.

  • During Use: Avoid all direct contact with the substance.[11] Do not eat, drink, or smoke in the laboratory.[6][9] Always wash hands thoroughly with soap and water after handling is complete, even if you were wearing gloves.[6][11]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally to ensure complete irrigation.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Spill Response: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11] Decontaminate the area with a suitable solvent, followed by soap and water. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed container. This includes excess reagent, contaminated gloves, weigh boats, and absorbent materials from cleanups.

  • Container Management: The waste container must be made of a compatible material (e.g., high-density polyethylene) and kept securely closed except when adding waste.[13]

  • Halogenated Waste Stream: This waste must be designated for the "halogenated organic waste" stream.[13] Halogenated wastes cannot be mixed with non-halogenated solvent waste, as they require specific high-temperature incineration for safe destruction to prevent the formation of toxic byproducts like dioxins and furans.[14][15]

  • Final Disposal: Adhere strictly to your institution's and local regulatory guidelines for hazardous waste disposal.[7]

Diagram: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.